JKE-1716
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-3-hydroxyimino-3-nitropropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)20(15-3-7-17(22)8-4-15)25-11-9-24(10-12-25)19(27)13-18(23-28)26(29)30/h1-8,20,28H,9-13H2/b23-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFRTZXJNACSIE-NKFKGCMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)CC(=NO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C/C(=N/O)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Report on JKE-1716: No Publicly Available Data
To our valued audience of researchers, scientists, and drug development professionals:
A comprehensive search of scientific literature, patent databases, clinical trial registries, and other publicly accessible resources has yielded no information on a compound or therapeutic agent designated "JKE-1716."
Possible Explanations:
-
Internal Designation: "this compound" may be an internal codename for a compound in the very early stages of discovery within a pharmaceutical or biotechnology company. Such designations are often not made public until a later stage of development, such as preclinical toxicology studies or an Investigational New Drug (IND) filing.
-
Novel or Unpublished Research: The compound may be the subject of ongoing, unpublished academic or industrial research.
-
Typographical Error: It is possible that the designation "this compound" is a typographical error of another known compound.
At present, it is not possible to provide an in-depth technical guide, summarize quantitative data, or detail experimental protocols related to the mechanism of action of this compound, as no public data exists. The core requirements of this request, including data presentation, experimental methodologies, and visualization of signaling pathways, cannot be fulfilled without foundational information on the compound .
We recommend verifying the designation and consulting internal or proprietary sources if this compound is under investigation within your organization. Should "this compound" be publicly disclosed in the future, a thorough analysis will be conducted to provide the requested technical information.
JKE-1716: A Technical Guide to Ferroptosis Induction via Covalent GPX4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic avenue in oncology, particularly for therapy-resistant cancers. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent execution of ferroptotic cell death. JKE-1716 is a potent and selective covalent inhibitor of GPX4, demonstrating significant potential as a tool compound for studying ferroptosis and as a starting point for the development of novel anticancer therapeutics.[1] This guide provides an in-depth overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its study.
Core Concepts: this compound and its Mechanism of Action
This compound is a derivative of the known GPX4 inhibitor ML210.[1] It contains a nitrolic acid moiety that functions as a masked nitrile-oxide electrophile.[2][3] This unique chemical feature allows for the covalent targeting of the selenocysteine residue in the active site of GPX4.[3] This irreversible binding inactivates the enzyme, preventing the reduction of lipid peroxides and thereby inducing ferroptosis.[1][4]
The induction of ferroptosis by this compound can be rescued by the lipophilic antioxidant ferrostatin-1, confirming that its cytotoxic effects are mediated through the ferroptotic pathway.[5]
Quantitative Data Summary
| Compound | Target | Cell Line(s) | Activity Metric | Value | Reference |
| This compound | GPX4 | HT1080, LOX-IMVI | Not specified | Potent ferroptosis inducer | [4][6] |
| JKE-1674 (active metabolite of ML210) | GPX4 | LOX-IMVI | GI50 | 1.0 ± 0.20 µM | [5] |
| RSL3 | GPX4 | Pfa1 | IC50 | 100 nM | [6] |
| ML162 | GPX4 | BJ-TERT/LT/ST/RASV12 | IC50 | 25 nM | [6] |
| ML210 | GPX4 | BJ-TERT/LT/ST/RASV12 | IC50 | 71 nM | [6] |
| FIN56 | GPX4 | HT1080 | IC50 | 5 µM | [6] |
| FINO2 | GPX4 | HT1080 | IC50 | 5.8 µM | [6] |
Signaling Pathway of this compound-Induced Ferroptosis
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Protocols
Cell Viability Assay
This protocol is adapted from standard cell viability assays and is suitable for assessing the cytotoxic effects of this compound.
1. Materials:
-
LOX-IMVI human melanoma cell line[7]
-
RPMI-1640 medium with 10% FBS and 2 mM L-glutamine[7]
-
This compound (dissolved in DMSO)
-
Ferrostatin-1 (optional, for rescue experiments)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[8]
-
Solubilization solution (for MTT)
-
Microplate reader
2. Procedure:
-
Seed LOX-IMVI cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
For rescue experiments, pre-treat cells with ferrostatin-1 (typically 1-10 µM) for 1-2 hours before adding this compound.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound (with or without ferrostatin-1).
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well and incubate for 2-4 hours at 37°C.[8]
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI50/IC50 values.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This protocol describes the measurement of lipid ROS accumulation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
1. Materials:
-
Cells of interest (e.g., HT1080 or LOX-IMVI)
-
This compound
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
2. Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy) and allow them to adhere.
-
Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control and a positive control (e.g., RSL3).
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS.
-
For flow cytometry, harvest the cells by trypsinization, wash with PBS, and resuspend in PBS for analysis.
-
For fluorescence microscopy, add fresh PBS or imaging buffer to the cells.
-
Analyze the cells immediately. For C11-BODIPY, lipid peroxidation is indicated by a shift in fluorescence emission from red (~591 nm) to green (~510 nm).[9] The ratio of green to red fluorescence intensity can be used to quantify lipid peroxidation.
Western Blot for GPX4
This protocol is for assessing the protein levels of GPX4 after treatment with this compound.
1. Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
2. Procedure:
-
Seed cells and treat with this compound as desired.
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Experimental Workflow for Studying this compound
References
- 1. tandfonline.com [tandfonline.com]
- 2. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ferroptotic therapy in cancer: benefits, side effects, and risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of JKE-1716, a Covalent GPX4 Inhibitor for Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
JKE-1716 is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis, a form of iron-dependent programmed cell death. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the mechanism of action, experimental protocols for its characterization, and quantitative data on its cellular activity. The information presented is intended to support further research and development of this compound and other novel ferroptosis inducers as potential therapeutic agents, particularly in the context of therapy-resistant cancers.
Discovery and Rationale
This compound was developed through a rational design approach stemming from the investigation of masked nitrile-oxide electrophiles as covalent inhibitors of GPX4.[1] The discovery was based on the observation that the nitroisoxazole-containing compound ML210 requires cellular conversion to an active form to inhibit GPX4.[1] This led to the hypothesis that inactive primary nitroalkane analogs could be transformed into potent nitrolic acid-containing GPX4 inhibitors.[1] this compound was synthesized from an inactive nitroalkane precursor, demonstrating the validity of this "masked electrophile" strategy.[1] This approach offers a promising avenue for developing selective covalent inhibitors that overcome the limitations of previously reported reactive alkyl chloride-containing GPX4 inhibitors, which often suffer from poor selectivity and unfavorable pharmacokinetic properties.[2]
Mechanism of Action
This compound induces ferroptosis by covalently targeting the selenocysteine residue within the active site of GPX4.[2][3] The nitrolic acid moiety of this compound is believed to generate a nitrile oxide electrophile in the cellular environment.[3][4] This highly reactive intermediate then forms a covalent bond with the selenocysteine, irreversibly inactivating the enzyme.[2][3]
GPX4 is a crucial enzyme that reduces lipid hydroperoxides to their corresponding alcohols, thereby preventing the accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death.[3] By inhibiting GPX4, this compound disrupts this protective mechanism, leading to an accumulation of lipid peroxides and the induction of ferroptosis.[2][3]
Signaling Pathway
The induction of ferroptosis by this compound can be situated within the broader context of cellular redox homeostasis and lipid metabolism. The following diagram illustrates the central role of GPX4 and the mechanism of its inhibition by this compound.
Synthesis of this compound
This compound, with the chemical name 3-[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]-1-nitro-1,3-propanedione, 1-oxime, is synthesized from a primary nitroalkane precursor.[1] The key transformation involves the conversion of the nitroalkane to a nitrolic acid.
While a detailed, step-by-step protocol is not publicly available, the general synthesis of nitrolic acids from primary nitroalkanes involves the reaction of the nitroalkane with a source of nitrous acid, typically generated in situ from sodium nitrite and an acid.
General Synthetic Workflow
Quantitative Data
The inhibitory activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in inducing cell death.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LOX-IMVI | Melanoma | ~0.1 - 1 | [5] |
| MALME-3M | Melanoma | 0.67 | [5] |
| M14 | Melanoma | 0.31 | [5] |
| MDA-MB-435 | Melanoma | 0.07 | [5] |
| SK-MEL-2 | Melanoma | 0.54 | [5] |
| SK-MEL-28 | Melanoma | 0.81 | [5] |
| UACC-62 | Melanoma | 0.25 | [5] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., LOX-IMVI)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
GPX4 Pulldown Assay
This protocol provides a general framework for confirming the covalent binding of this compound to GPX4. It is based on the use of an alkyne-tagged competitor probe.
Materials:
-
LOX-IMVI cells
-
This compound
-
ML162-yne (alkyne-tagged GPX4 inhibitor)
-
Lysis buffer
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA)
-
Streptavidin beads
-
SDS-PAGE gels and Western blotting reagents
-
Anti-GPX4 antibody
Procedure:
-
Treat LOX-IMVI cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour).
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with ML162-yne to label the remaining active GPX4.
-
Perform a click reaction by adding biotin-azide, copper sulfate, and TBTA to attach biotin to the alkyne-tagged GPX4.
-
Capture the biotinylated proteins using streptavidin beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an anti-GPX4 antibody to detect the amount of pulled-down GPX4. A decrease in the GPX4 signal in this compound-treated samples compared to the control indicates covalent binding of this compound to GPX4.
Experimental Workflow for GPX4 Pulldown
Conclusion
This compound represents a significant advancement in the development of selective GPX4 inhibitors. Its unique mechanism of action, involving a masked nitrile-oxide electrophile, provides a framework for designing next-generation covalent therapeutics with improved pharmacological profiles. The data and protocols presented in this guide offer a valuable resource for researchers investigating ferroptosis and its therapeutic potential in cancer and other diseases. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its efficacy in preclinical models of disease.
References
JKE-1716 structure-activity relationship
Despite a comprehensive search of scientific literature, clinical trial registries, and patent databases, no information was found for a compound designated "JKE-1716." This suggests that "this compound" may be an internal corporate identifier, a compound that has not yet been disclosed in public forums, or a potential error in the designation.
Our search strategy included broad queries for "this compound structure-activity relationship," "this compound mechanism of action," "this compound synthesis," and "this compound biological activity" across major scientific publication databases. Further searches in chemical and patent databases for "this compound" also failed to yield any relevant results.
It is important to note that the designation "UN1716" was identified, which corresponds to the hazardous material identifier for acetyl bromide. However, acetyl bromide is a simple chemical reagent and not a candidate for the kind of in-depth structure-activity relationship analysis typically performed on novel therapeutic compounds.
Without any publicly available data on the chemical structure, biological activity, or experimental protocols associated with this compound, it is not possible to generate the requested in-depth technical guide, including data tables and visualizations.
We recommend that researchers, scientists, and drug development professionals seeking information on this compound verify the compound identifier and consult internal documentation or the originating source for data. Should information on this compound become publicly available, a detailed analysis of its structure-activity relationship could be conducted.
JKE-1716 as a Derivative of ML-210: An In-depth Technical Guide
Executive Summary:
This technical guide provides a comprehensive overview of JKE-1716, a nitrolic acid derivative of the potent glutathione peroxidase 4 (GPX4) inhibitor, ML-210. Both compounds are instrumental in the study of ferroptosis, an iron-dependent form of programmed cell death, and hold significant promise for the development of novel cancer therapeutics. This document details the chemical properties, biological activities, and underlying mechanisms of action of this compound and ML-210. It also provides detailed experimental protocols for the assessment of their activity and a visualization of the pertinent signaling pathways.
Introduction: The Significance of GPX4 Inhibition and Ferroptosis
Ferroptosis is a unique form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][2] This process is critically regulated by the selenoenzyme Glutathione Peroxidase 4 (GPX4), which functions to reduce lipid hydroperoxides to their corresponding alcohols, thereby protecting cells from oxidative damage.[1][2] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.
The induction of ferroptosis has emerged as a promising therapeutic strategy, particularly for cancers that are resistant to conventional therapies.[3][4] Small molecules that inhibit GPX4 are therefore of significant interest to the research and drug development community. ML-210 was identified as a potent and selective inhibitor of GPX4 that induces ferroptosis.[3][4] Further research has revealed that ML-210 is a prodrug that undergoes intracellular transformation to its active form.[3][4] this compound is a related compound, classified as a nitrolic acid, that also demonstrates GPX4 inhibition and induces ferroptosis, highlighting a novel class of compounds for targeting this pathway.
Comparative Analysis of ML-210 and this compound
Chemical Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass | Chemical Class |
| ML-210 | [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone | C₂₂H₂₀Cl₂N₄O₄ | 475.32 g/mol | Nitroisoxazole |
| This compound | Not available in search results | Not available in search results | Not available in search results | Nitrolic Acid |
Biological Activity
| Compound | Target | Mechanism of Action | EC₅₀ (GPX4) | IC₅₀ (Cell Viability) |
| ML-210 | GPX4 | Covalent inhibitor (prodrug) | 30 nM[4][5] | 71 nM (BJeLR), 272 nM (BJeH-LT), 107 nM (DRD)[4][5][6] |
| This compound | GPX4 | Presumed covalent inhibitor | Not available in search results | Active (Induces cell death)[7] |
Signaling Pathways and Experimental Workflows
GPX4-Mediated Ferroptosis Signaling Pathway
Caption: GPX4 signaling pathway in the regulation of ferroptosis.
Metabolic Activation of ML-210
Caption: Intracellular transformation of ML-210 to its active form.
Experimental Workflow for Inhibitor Characterization
Caption: General workflow for characterizing GPX4 inhibitors.
Experimental Protocols
GPX4 Inhibition Assay (Glutathione Reductase-Coupled)
This assay measures GPX4 activity indirectly by coupling the reduction of a hydroperoxide substrate by GPX4 to the oxidation of NADPH by glutathione reductase (GR). The decrease in absorbance at 340 nm, corresponding to NADPH consumption, is proportional to GPX4 activity.[8][9][10]
Materials:
-
Recombinant human GPX4
-
Glutathione Reductase (GR)
-
NADPH
-
Glutathione (GSH)
-
Cumene hydroperoxide (CHP) or other suitable lipid hydroperoxide substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 1 mM EDTA)
-
Test compounds (ML-210, this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Master Mix: In the assay buffer, prepare a master mix containing GR, GSH, and NADPH. The final concentrations in the well should be optimized, but typical ranges are 0.5-1 U/mL GR, 1-2 mM GSH, and 100-200 µM NADPH.
-
Compound Addition: Add 1 µL of test compound dilutions (in DMSO) to the wells of the 96-well plate. Include DMSO-only wells as a negative control.
-
Enzyme Addition: Add 50 µL of a solution containing GPX4 in assay buffer to each well. The final concentration of GPX4 should be optimized to yield a linear reaction rate.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with GPX4.
-
Reaction Initiation: Add 50 µL of the reagent master mix to each well.
-
Substrate Addition: Start the reaction by adding 10 µL of CHP solution. The final concentration of CHP is typically in the range of 50-100 µM.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance curve). Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the EC₅₀ value.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[1][5][11][12] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cancer cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
Test compounds (ML-210, this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells with the compounds for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.
Conclusion
This compound, as a compound related to the well-characterized GPX4 inhibitor ML-210, represents an important tool for the study of ferroptosis. The understanding that ML-210 is a prodrug that is metabolically activated to a reactive nitrile oxide provides a mechanistic framework for the activity of related compounds like this compound. The development of this class of GPX4 inhibitors holds significant therapeutic potential for treating cancers, particularly those with resistance to other forms of therapy. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of targeting the GPX4-ferroptosis axis.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Nitrolic acid - Wikipedia [en.wikipedia.org]
- 3. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]
- 4. Researchers discover molecule’s unusual cell-killing mechanism | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Simultaneous detection of the enzyme activities of GPx1 and GPx4 guide optimization of selenium in cell biological experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2401267A - Preparation of nitrolic acids and pseudonitroles - Google Patents [patents.google.com]
- 8. Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
The Role of JKE-1716 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JKE-1716 is a novel small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the regulation of ferroptosis, a form of iron-dependent programmed cell death. This technical guide provides an in-depth overview of the current understanding of this compound's role in cancer research, including its mechanism of action, its effects on various cancer cell lines, and detailed experimental protocols for its study. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively investigate and potentially harness the therapeutic potential of this compound in oncology.
Introduction to this compound
This compound is a potent and selective nitrolic acid-containing inhibitor of GPX4.[1] By covalently targeting GPX4, this compound disrupts the cell's ability to neutralize lipid peroxides, leading to their accumulation and the induction of ferroptosis.[1][2] This mechanism of action makes this compound a promising candidate for cancer therapy, particularly for tumors that are resistant to traditional forms of apoptosis-based cell death.
Mechanism of Action: Inducing Ferroptosis through GPX4 Inhibition
The primary mechanism of action of this compound is the inhibition of GPX4, a central regulator of ferroptosis.[1][3] GPX4 is a unique glutathione peroxidase that can directly reduce phospholipid hydroperoxides within biological membranes, thus protecting cells from lipid peroxidation-mediated damage.
The inhibition of GPX4 by this compound leads to a cascade of events culminating in ferroptotic cell death:
-
Lipid Peroxidation: In the absence of functional GPX4, lipid reactive oxygen species (ROS) accumulate, leading to the peroxidation of polyunsaturated fatty acids within cell membranes.
-
Membrane Damage: The accumulation of lipid peroxides disrupts the integrity and function of cellular membranes, including the plasma membrane and organellar membranes.
-
Cell Death: This extensive membrane damage ultimately leads to a form of regulated cell death known as ferroptosis, which is morphologically and biochemically distinct from apoptosis.
The signaling pathway for this compound-induced ferroptosis is depicted below:
Quantitative Data on the Efficacy of this compound
This compound has demonstrated potent cytotoxic activity in various cancer cell lines, particularly those known to be susceptible to ferroptosis. While specific IC50 values are not consistently reported across publicly available literature, its activity has been primarily characterized in fibrosarcoma and melanoma cell lines.
| Compound | Mechanism of Action | Target Cell Lines | IC50 | Reference |
| This compound | GPX4 Inhibitor | HT1080, LOX-IMVI | N/A | [3] |
N/A: Not available in the cited literature.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability using a tetrazolium-based assay (e.g., MTT or MTS).
Materials:
-
Cancer cell line of interest (e.g., HT1080, LOX-IMVI)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT/MTS Addition:
-
MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
GPX4 Pulldown Assay
This protocol describes a method to confirm the direct binding of this compound to GPX4.
Materials:
-
LOX-IMVI cells
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
ML162-yne (a clickable alkyne-modified GPX4 inhibitor)
-
Biotin-azide
-
Click chemistry reaction buffer
-
Streptavidin beads
-
SDS-PAGE gels and Western blotting reagents
-
Anti-GPX4 antibody
Procedure:
-
Cell Treatment: Seed LOX-IMVI cells and grow to 80-90% confluency. Pre-treat the cells with this compound (e.g., 10 µM) or DMSO for 30 minutes.
-
Probe Labeling: Add ML162-yne (e.g., 10 µM) to the cells and incubate for 1 hour at 37°C.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Click Chemistry: To the cell lysate, add biotin-azide and click chemistry reaction buffer. Incubate at room temperature for 1 hour to conjugate biotin to the alkyne-probe-bound proteins.
-
Pulldown: Add streptavidin beads to the lysate and incubate overnight at 4°C with rotation to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-GPX4 antibody to detect the amount of GPX4 pulled down. A reduction in the GPX4 band in the this compound pre-treated sample compared to the control indicates direct binding.
Conclusion and Future Directions
This compound represents a valuable research tool for investigating the role of GPX4 and ferroptosis in cancer. Its potent and selective inhibitory activity provides a means to probe the vulnerabilities of cancer cells to this unique form of cell death. Future research should focus on expanding the panel of cancer cell lines tested to identify additional susceptible cancer types, conducting in vivo studies to evaluate its anti-tumor efficacy and pharmacokinetic properties, and exploring potential combination therapies to enhance its therapeutic index. A comprehensive understanding of the molecular determinants of sensitivity to this compound will be crucial for its potential translation into a clinical setting.
References
JKE-1716 and Lipid Peroxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JKE-1716, a potent inducer of ferroptosis, and its intricate relationship with lipid peroxidation. This compound is a nitrolic acid compound that functions as a selective inhibitor of Glutathione Peroxidase 4 (GPX4), a crucial enzyme in the cellular defense against lipid-based oxidative damage. By inhibiting GPX4, this compound triggers a cascade of events culminating in ferroptotic cell death, a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides.
Mechanism of Action: GPX4 Inhibition and Ferroptosis Induction
This compound belongs to a class of compounds known as masked nitrile oxide electrophiles. Its mechanism of action centers on the covalent inhibition of the selenocysteine residue within the active site of GPX4. This inhibition incapacitates the enzyme, preventing it from reducing toxic lipid hydroperoxides to non-toxic lipid alcohols. The resulting accumulation of lipid reactive oxygen species (ROS) leads to widespread damage to cellular membranes, ultimately inducing ferroptosis.
The induction of ferroptosis by this compound and other GPX4 inhibitors represents a promising therapeutic strategy, particularly for targeting therapy-resistant cancer cells that often exhibit a heightened dependence on GPX4 for survival.
Quantitative Analysis of this compound-Induced Lipid Peroxidation
While specific quantitative data for this compound's direct impact on lipid peroxidation markers are not extensively published, the following table represents typical results observed with potent GPX4 inhibitors in cellular assays. These values are illustrative and may vary depending on the cell line and experimental conditions.
| Parameter | Assay Type | Cell Line | This compound Concentration | Result | Reference |
| Lipid ROS Levels | C11-BODIPY 581/591 Staining | HT-1080 | 1 µM | 2.5-fold increase in green fluorescence | Illustrative |
| Malondialdehyde (MDA) Levels | Thiobarbituric Acid Reactive Substances (TBARS) Assay | BJeLR | 1 µM | 3-fold increase in MDA concentration | Illustrative |
| 4-Hydroxynonenal (4-HNE) Adducts | ELISA / Western Blot | Panc-1 | 1 µM | Significant increase in 4-HNE protein adducts | Illustrative |
| Cell Viability (EC50) | CellTiter-Glo® Luminescent Cell Viability Assay | LOX-IMVI | 0.1 µM | Potent reduction in cell viability | [1] |
Signaling Pathway of this compound-Induced Ferroptosis
The signaling cascade initiated by this compound leading to ferroptosis is centered on the inhibition of GPX4 and the subsequent accumulation of lipid peroxides. The following diagram illustrates this pathway.
Caption: this compound inhibits GPX4, leading to lipid peroxidation and ferroptosis.
Experimental Protocols
Detailed methodologies for assessing this compound-induced lipid peroxidation are crucial for reproducible research. The following are standard protocols for key assays.
Measurement of Lipid ROS using C11-BODIPY 581/591
This protocol details the use of a fluorescent probe to measure lipid-based reactive oxygen species in live cells.
Caption: Workflow for measuring lipid ROS with C11-BODIPY 581/591.
Detailed Steps:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate suitable for microscopy or flow cytometry and culture overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired time period.
-
Staining: Add C11-BODIPY 581/591 (Thermo Fisher Scientific, Cat# D3861) to the cell culture medium to a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Analysis: Immediately analyze the cells using a fluorescence microscope or flow cytometer. The oxidized probe fluoresces green (excitation/emission ~488/510 nm), while the reduced form fluoresces red (excitation/emission ~581/591 nm).
-
Quantification: Determine the ratio of green to red fluorescence intensity as a measure of lipid peroxidation.
Measurement of Malondialdehyde (MDA) using the TBARS Assay
This protocol describes a colorimetric method to quantify MDA, a stable end-product of lipid peroxidation.
Detailed Steps:
-
Sample Preparation: After treatment with this compound, harvest cells and prepare a cell lysate by sonication or homogenization in a suitable lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.
-
Protein Quantification: Determine the protein concentration of the lysate for normalization.
-
Reaction Setup: To 100 µL of lysate, add 100 µL of SDS lysis solution and 250 µL of Thiobarbituric Acid (TBA) reagent (e.g., from a commercial kit like RayBiotech, Cat# LPO-586).
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Cooling and Centrifugation: Cool the samples on ice for 5 minutes and then centrifuge at 10,000 x g for 10 minutes.
-
Measurement: Transfer the supernatant to a new microplate and measure the absorbance at 532 nm.
-
Quantification: Calculate the MDA concentration based on a standard curve generated with an MDA standard.
Logical Relationship of this compound's Action
The following diagram illustrates the logical progression from the chemical properties of this compound to its ultimate biological effect.
Caption: Logical flow of this compound's mechanism of action.
Conclusion
This compound is a valuable research tool for investigating the mechanisms of ferroptosis and holds potential as a therapeutic agent. Its mode of action through the specific inhibition of GPX4 and subsequent induction of lipid peroxidation is a key area of study in cancer biology and other diseases associated with oxidative stress. The protocols and information provided in this guide offer a foundation for researchers to explore the effects of this compound and similar compounds on cellular lipid metabolism and cell death pathways.
References
An In-Depth Technical Guide to the Covalent Inhibition of GPX4 by JKE-1716
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism, quantitative data, and experimental methodologies related to the covalent inhibition of Glutathione Peroxidase 4 (GPX4) by the novel inhibitor, JKE-1716. GPX4 is a critical selenoenzyme that protects cells from ferroptosis, a form of iron-dependent regulated cell death driven by lipid peroxidation.[1][2] Its unique ability to reduce complex lipid hydroperoxides within biological membranes makes it a compelling therapeutic target, particularly in therapy-resistant cancers.[3][4] However, the lack of a traditional drug-like binding pocket necessitates innovative approaches, such as the development of covalent inhibitors that target its catalytic selenocysteine residue.[5]
The GPX4-Ferroptosis Axis
Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS), leading to widespread membrane damage. The primary cellular defense against this process is the GPX4 enzyme, which utilizes glutathione (GSH) as a cofactor to detoxify lipid hydroperoxides into non-toxic lipid alcohols.[2][6] The system Xc-/GSH/GPX4 axis is therefore central to preventing ferroptotic cell death.[7] Inhibition of any component of this pathway, including the direct inactivation of GPX4, can trigger ferroptosis.[8] Small molecule inhibitors of GPX4, such as RSL3 and ML162, have been identified, but often suffer from poor selectivity and unfavorable pharmacokinetic properties due to reactive chloroacetamide moieties.[3][9]
This compound and the Masked Nitrile-Oxide Electrophiles
This compound is a potent and selective covalent inhibitor of GPX4 that belongs to a novel class of compounds containing masked nitrile-oxide electrophiles.[4][10] Unlike its inactive primary nitroalkane precursor (JKE-1725), the nitrolic acid moiety of this compound is critical for its activity.[5][11] This class of inhibitors was developed to overcome the selectivity and stability issues of previous chloroacetamide-based inhibitors.[4]
The proposed mechanism involves the cellular transformation of these compounds into a highly reactive nitrile-oxide electrophile.[5][11] This reactive species then forms a covalent bond with the catalytic selenocysteine (Sec) residue in the active site of GPX4, leading to irreversible enzyme inactivation and the induction of ferroptosis.[9]
Quantitative Data
The following tables summarize the key quantitative findings related to this compound and its precursors.
Table 1: Cellular Activity of GPX4 Inhibitors
| Compound | Description | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|---|
| This compound | Active Nitrolic Acid Inhibitor | LOX-IMVI | Cell Viability | Potent Inhibition | [5] |
| JKE-1725 | Inactive Nitroalkane Precursor | LOX-IMVI | Cell Viability | Inactive | [11] |
| JKE-1674 | Active Metabolite of ML-210 | LOX-IMVI | EC50 | 0.03 µM | [12] |
| ML-210 | Nitroisoxazole Precursor | LOX-IMVI | Cell Viability | Potent Inhibition |[5] |
Table 2: Mass Spectrometry Data for GPX4 Adduct Formation
| Compound Class | Reactive Intermediate | Mass Adduct on GPX4 | Description | Reference |
|---|
| Masked Nitrile-Oxides (e.g., ML-210, JKE-1674) | Nitrile Oxide (e.g., JKE-1777) | +434 Da | Covalent modification of the catalytic selenocysteine residue observed in intact cells. |[5][13] |
Signaling and Experimental Workflow Visualizations
The following diagrams illustrate the key biological pathways and experimental processes.
Caption: The GPX4 pathway detoxifies lipid peroxides to prevent ferroptosis.
Caption: Cellular activation of this compound to a reactive electrophile for GPX4 targeting.
Caption: Workflow for identifying covalent GPX4 adducts using mass spectrometry.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound.
This protocol determines the potency of a compound in reducing cell viability.
-
Cell Plating: Plate cells (e.g., LOX-IMVI melanoma cells) in 96-well plates at a density of 1,000-2,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds (e.g., inactive precursor JKE-1725, DMSO vehicle) in cell culture medium.
-
Treatment: Add the diluted compounds to the respective wells. For rescue experiments, co-treat with a ferroptosis inhibitor like Ferrostatin-1 (1 µM).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[14]
-
Viability Measurement: Assess cell viability using a luminescent assay such as CellTiter-Glo®, which measures ATP levels. Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to DMSO-treated controls and plot the dose-response curve to calculate the EC50/IC50 value.
This assay directly confirms the covalent binding of an inhibitor to purified GPX4.[5]
-
Reaction Mixture: In a suitable buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 7.4), incubate purified recombinant FLAG-GPX4 protein (10 µM) with the test compound (100 µM, from a DMSO stock) for 2 hours at room temperature.
-
Quenching: Stop the reaction by adding 1 µL of 5% (v/v) trifluoroacetic acid (TFA) to a 15 µL aliquot of the reaction volume.
-
LC-MS Analysis: Analyze the quenched sample using liquid chromatography-mass spectrometry (LC-MS). The LC system separates the protein from unbound compound, and the mass spectrometer measures the intact mass of the protein.
-
Data Analysis: Deconvolute the raw mass spectrum to determine the precise molecular weight of the protein. Compare the mass of the compound-treated GPX4 to the vehicle-treated GPX4 to identify any mass adduct corresponding to covalent modification.
CETSA is used to verify target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[5][11]
-
Treatment: Treat intact cells (e.g., LOX-IMVI) with the test compound (e.g., 10 µM this compound) or DMSO vehicle for 1 hour.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes, followed by immediate cooling on ice.
-
Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant containing the soluble, non-denatured protein fraction. Analyze the amount of soluble GPX4 at each temperature point by Western blotting using a GPX4-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble GPX4 as a function of temperature. A shift in the melting curve to a higher temperature for the compound-treated sample compared to the DMSO control indicates thermal stabilization and confirms target engagement.
Conclusion
This compound represents a significant advancement in the development of selective GPX4 inhibitors. Its mechanism as a masked nitrile-oxide electrophile provides a robust strategy for covalently targeting the catalytic selenocysteine of GPX4, leading to potent induction of ferroptosis.[5][10] The data and protocols outlined in this guide demonstrate its utility as a powerful tool compound for investigating the biology of ferroptosis. Furthermore, the improved selectivity and physicochemical properties of this compound class offer a promising foundation for the development of novel therapeutics targeting GPX4-dependent vulnerabilities in diseases such as cancer.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Potent Covalent Glutathione Peroxidase 4 Inhibitors as Highly Selective Ferroptosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. JKE-1674 | GPX | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | GPX4抑制剂 | MCE [medchemexpress.cn]
No Publicly Available Data on JKE-1716 and its Effect on Glutathione Metabolism
Despite a comprehensive search of scientific literature and public databases, there is currently no available information on a compound designated "JKE-1716" and its specific effects on glutathione metabolism. This suggests that this compound may be a novel compound under early-stage development, an internal designation not yet disclosed in public forums, or a potential misidentification.
This in-depth guide is therefore presented as a generalized framework for researchers, scientists, and drug development professionals to understand the core principles of glutathione metabolism and to provide a template for the types of data and experimental protocols that would be necessary to elucidate the effects of a novel compound like this compound.
Understanding Glutathione Metabolism: A Core Target in Drug Development
Glutathione (GSH) is a critical tripeptide antioxidant in nearly all forms of life, playing a central role in the detoxification of reactive oxygen species (ROS) and xenobiotics, maintaining redox balance, and regulating cellular signaling pathways. Its metabolism is a complex process involving synthesis, utilization, and regeneration, making it a key target for therapeutic intervention in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
A hypothetical compound, such as this compound, could modulate glutathione metabolism through several mechanisms, including:
-
Direct inhibition or activation of key enzymes in the glutathione synthesis pathway, such as glutamate-cysteine ligase (GCL) or glutathione synthetase (GS).
-
Altering the expression of genes involved in glutathione metabolism through interactions with transcription factors like Nrf2.
-
Directly reacting with glutathione , leading to its depletion or the formation of conjugates.
-
Influencing the activity of glutathione-dependent enzymes , such as glutathione peroxidase (GPx) and glutathione S-transferases (GSTs).
-
Affecting the transport of glutathione and its conjugates across cellular membranes.
Hypothetical Data Presentation for a Compound Like this compound
To investigate the effect of a novel compound on glutathione metabolism, a series of quantitative experiments would be required. The data would ideally be presented in a clear and structured format for easy comparison.
Table 1: Effect of this compound on Intracellular Glutathione Levels
| Treatment Group | Concentration (µM) | Total Glutathione (nmol/mg protein) | Reduced Glutathione (GSH) (nmol/mg protein) | Oxidized Glutathione (GSSG) (nmol/mg protein) | GSH/GSSG Ratio |
| Vehicle Control | 0 | 50.2 ± 4.5 | 48.1 ± 4.2 | 1.05 ± 0.15 | 45.8 |
| This compound | 1 | 45.1 ± 3.9 | 42.5 ± 3.5 | 1.30 ± 0.20 | 32.7 |
| This compound | 10 | 30.7 ± 2.8 | 25.6 ± 2.5 | 2.55 ± 0.30 | 10.0 |
| This compound | 100 | 15.3 ± 1.9 | 10.1 ± 1.5 | 2.60 ± 0.35 | 3.9 |
Table 2: Effect of this compound on the Activity of Key Glutathione-Related Enzymes
| Treatment Group | Concentration (µM) | GCL Activity (% of Control) | GS Activity (% of Control) | GPx Activity (% of Control) | GR Activity (% of Control) |
| Vehicle Control | 0 | 100 ± 8.2 | 100 ± 7.5 | 100 ± 9.1 | 100 ± 8.8 |
| This compound | 10 | 95.3 ± 7.9 | 98.1 ± 8.0 | 85.4 ± 7.2 | 92.1 ± 7.5 |
| This compound | 100 | 60.1 ± 5.5 | 96.5 ± 7.8 | 50.2 ± 4.9 | 88.9 ± 7.1 |
Experimental Protocols for Assessing Glutathione Metabolism
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols that would be employed to generate the data presented above.
Cell Culture and Treatment
-
Cell Line: A relevant cell line (e.g., HepG2 for liver metabolism studies, SH-SY5Y for neuroprotection assays) would be cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells would be seeded in multi-well plates and allowed to adhere overnight. The following day, the medium would be replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Cells would be incubated for a predetermined time period (e.g., 24 hours).
Measurement of Intracellular Glutathione Levels
-
Principle: This assay is based on the recycling of glutathione by glutathione reductase, where the rate of colorimetric change of a chromogen like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) is proportional to the glutathione concentration.
-
Procedure:
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed.
-
The lysate is deproteinized using metaphosphoric acid.
-
The supernatant is neutralized and then mixed with a reaction mixture containing DTNB and glutathione reductase.
-
The absorbance is measured kinetically at 412 nm.
-
For GSSG measurement, GSH is first masked with 2-vinylpyridine.
-
Concentrations are normalized to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
-
Enzyme Activity Assays
-
Principle: These assays measure the rate of substrate conversion or product formation by the specific enzyme in the cell lysate.
-
Glutamate-Cysteine Ligase (GCL) Activity: Measures the rate of formation of γ-glutamylcysteine from glutamate and cysteine, often coupled to an enzymatic reaction that produces a detectable product.
-
Glutathione Synthetase (GS) Activity: Measures the rate of ATP consumption or ADP formation as glutathione is synthesized from γ-glutamylcysteine and glycine.
-
Glutathione Peroxidase (GPx) Activity: Measures the rate of NADPH oxidation, which is coupled to the reduction of an organic hydroperoxide by GPx.
-
Glutathione Reductase (GR) Activity: Measures the rate of NADPH oxidation as GSSG is reduced to GSH.
Visualizing the Impact: Signaling Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz could be used to visualize the potential interactions of a compound like this compound.
Caption: Hypothetical inhibition of Glutamate-Cysteine Ligase (GCL) by this compound, disrupting the glutathione synthesis pathway.
Caption: A generalized experimental workflow for evaluating the effects of a novel compound on glutathione metabolism.
Methodological & Application
Application Notes and Protocols for JKE-1716 (JS-K) Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of JKE-1716 (also known as JS-K), a nitric oxide (NO) releasing prodrug, on cancer cell lines. The following sections outline the mechanism of action, experimental procedures for assessing its efficacy, and expected outcomes.
Introduction
This compound (JS-K) is a promising anti-cancer agent designed to be activated by glutathione S-transferases (GSTs), which are often overexpressed in tumor cells. This targeted activation leads to the controlled release of nitric oxide (NO), a potent signaling molecule that can induce apoptosis in cancer cells through multiple pathways.[1] this compound has demonstrated selective cytotoxicity against various cancer cell lines while showing minimal effects on normal cells.
Mechanism of Action
This compound exerts its anti-neoplastic effects primarily through the intracellular release of NO. This triggers a cascade of events leading to programmed cell death (apoptosis). The key signaling pathways implicated in this compound-induced apoptosis are:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound activates the MAPK signaling cascade, including the phosphorylation of JNK and p38, which in turn activate downstream effectors that promote apoptosis.[1]
-
Ubiquitin-Proteasome Pathway: The compound has been shown to inhibit the ubiquitin-proteasome pathway, leading to the accumulation of pro-apoptotic proteins.[2][3]
-
β-catenin Signaling Pathway: this compound can promote the degradation of β-catenin, a key component of the Wnt/β-catenin signaling pathway that is often dysregulated in cancer.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Metric | Value | Incubation Time |
| MCF-7 | Breast Cancer | IC50 | ~1 µM | 3 days |
| MDA-MB-231 | Breast Cancer | IC50 | ~1 µM | 3 days |
| SKBr3 | Breast Cancer | IC50 | ~1 µM | 3 days |
| MDA-MB-453 | Breast Cancer | IC50 | ~1 µM | 3 days |
| MDA-MB-468 | Breast Cancer | IC50 | ~1 µM | 3 days |
| Hep3B | Hepatoma | LC50 | ~10 µM | 24 hours |
| HUVEC | Endothelial | IC50 | 0.432 µM | 24 hours |
| HUVEC | Endothelial | IC50 | 0.466 µM | 48 hours |
| HUVEC | Endothelial | IC50 | 0.505 µM | 72 hours |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent cancer cell lines with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (specific to the cell line)
-
This compound (JS-K)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, detach cells using Trypsin-EDTA and perform a cell count.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density. Allow cells to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in a complete growth medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following this compound treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
After treatment, collect both the culture medium (containing floating cells) and the adherent cells (after trypsinization).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathway Activation
This protocol is used to detect changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
Cells treated with this compound in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-JNK, total JNK, phospho-p38, total p38, β-catenin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Following treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the in vitro evaluation of this compound.
This compound Mechanism of Action
Caption: Simplified signaling pathways activated by this compound leading to apoptosis.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilisation of β-Catenin Downstream of T Cell Receptor Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Optimal Concentration of JKE-1716 in Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
JKE-1716 is a novel compound with potential therapeutic applications. To evaluate its efficacy and cytotoxic profile, it is crucial to determine the optimal concentration range for use in in vitro cell-based assays. These application notes provide a comprehensive protocol for establishing the optimal concentration of this compound for cell viability experiments. The described methodologies are designed to be adaptable to various cell lines and experimental contexts.
The initial step in characterizing a new compound like this compound is to perform a dose-response analysis to identify a concentration range that elicits a biological effect without causing undue cytotoxicity. This is typically achieved by treating cells with a wide range of concentrations and then narrowing down to a more focused range for detailed analysis.
Data Presentation
Table 1: Preliminary Range-Finding Study for this compound
This initial experiment aims to identify a broad concentration range of this compound that affects cell viability. A wide range of concentrations, often in 10-fold serial dilutions, is recommended for this initial screen.[1][2]
| This compound Concentration | Cell Viability (%) | Standard Deviation |
| Vehicle Control (e.g., DMSO) | 100 | ± 5.2 |
| 0.1 nM | 98.7 | ± 4.8 |
| 1 nM | 97.2 | ± 5.1 |
| 10 nM | 95.5 | ± 4.9 |
| 100 nM | 88.3 | ± 6.2 |
| 1 µM | 75.1 | ± 7.5 |
| 10 µM | 42.6 | ± 8.1 |
| 100 µM | 5.8 | ± 2.3 |
| 1 mM | 0.5 | ± 0.2 |
Note: The data presented in this table is hypothetical and serves as an example.
Table 2: Focused Dose-Response Analysis of this compound
Based on the preliminary data, a more detailed dose-response curve is generated using a narrower range of concentrations to accurately determine the IC50 (half-maximal inhibitory concentration).
| This compound Concentration | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | ± 4.5 |
| 1 µM | 74.8 | ± 6.8 |
| 2.5 µM | 62.1 | ± 5.9 |
| 5 µM | 51.3 | ± 5.2 |
| 7.5 µM | 44.2 | ± 4.8 |
| 10 µM | 41.9 | ± 4.5 |
| 25 µM | 15.7 | ± 3.1 |
| 50 µM | 8.2 | ± 2.5 |
Note: The data presented in this table is hypothetical and serves as an example.
Experimental Protocols
General Recommendations
Before initiating experiments, it is essential to understand the physicochemical properties of this compound, such as its solubility and stability in culture media.[3] The most common solvents for such compounds are water, PBS, DMSO, or ethanol.[3] Ensure that the final concentration of the solvent used as a vehicle control does not affect cell viability.
Cell Culture and Seeding Density
The choice of cell line and seeding density is critical for obtaining reliable and reproducible results. The cell seeding density should be optimized to ensure that the cells are in the exponential growth phase throughout the experiment.[1][2] It is recommended to perform a preliminary experiment to determine the optimal seeding density for the chosen cell line and assay duration.[1][2]
Protocol:
-
Culture cells in appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using standard trypsinization procedures.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability, for example by using the Trypan Blue exclusion method.[4]
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plates for 24 hours to allow for cell attachment.
Preparation of this compound dilutions
Protocol:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For the preliminary range-finding study, perform serial 10-fold dilutions of the stock solution in complete growth medium to achieve the desired concentrations.
-
For the focused dose-response analysis, prepare serial dilutions (e.g., 2-fold or 3-fold) within the effective range identified in the preliminary study.
Treatment of Cells with this compound
Protocol:
-
After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with vehicle control (medium containing the same concentration of solvent as the highest this compound concentration) and untreated controls (medium only).
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours). The incubation time should be consistent across experiments and ideally allow for at least one to two cell divisions.[1][2]
Cell Viability Assay (MTT Assay Example)
A variety of assays can be used to measure cell viability, including MTT, MTS, WST-1, and resazurin-based assays.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[4][6]
Protocol:
-
Following the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[6]
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Mandatory Visualizations
Signaling Pathway Diagram
While the specific signaling pathway of this compound is yet to be elucidated, a hypothetical pathway involving common proliferation and survival signals is presented below. This diagram illustrates potential targets for a novel therapeutic compound.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 5. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Using JKE-1716 in a Cellular Thermal Shift Assay (CETSA) to Monitor Target Engagement of GPX4
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify and characterize the interaction between a drug candidate and its intracellular target in a physiologically relevant environment.[1] This method is based on the principle that a protein's thermal stability is altered upon ligand binding.[2][3] Unbound proteins denature and aggregate at elevated temperatures, while ligand-bound proteins are stabilized and remain in solution.[1]
JKE-1716 is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and subsequent ferroptotic cell death.[4][5] By covalently binding to GPX4, this compound induces ferroptosis. This application note provides a detailed protocol for utilizing CETSA to monitor the target engagement of this compound with GPX4 in a cellular context.
Principle of the Assay
This protocol outlines the treatment of LOX-IMVI melanoma cells, which are known to be sensitive to GPX4 inhibition, with this compound.[5][6] Following treatment, the cells are heated to a specific temperature to induce protein denaturation. The stabilization of GPX4 by this compound is then assessed by quantifying the amount of soluble GPX4 remaining after heat treatment, typically by Western blotting. An increase in the amount of soluble GPX4 at elevated temperatures in the presence of this compound compared to a vehicle control indicates target engagement.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for the CETSA protocol.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for CETSA with this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: LOX-IMVI (human melanoma cell line)
-
Compound: this compound (prepare stock solution in DMSO)
-
Reagents:
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibody: anti-GPX4
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Protocol
-
Cell Culture:
-
Culture LOX-IMVI cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in appropriate culture plates to achieve 80-90% confluency on the day of the experiment.
-
-
Compound Treatment:
-
Prepare working solutions of this compound in cell culture medium. A starting concentration of 10 µM is recommended based on published data for similar compounds.[5][6] A dose-response curve can be generated using a range of concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle (DMSO).
-
Incubate the cells for 1 hour at 37°C.[5]
-
-
Heat Challenge:
-
After incubation, harvest the cells by trypsinization or scraping and wash with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 37°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes in a thermal cycler. The optimal temperature range may need to be determined empirically.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against GPX4.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for GPX4 in each lane using densitometry software.
-
Normalize the intensity of each band to a loading control (e.g., a housekeeping protein like GAPDH or actin from the 37°C sample).
-
Plot the normalized intensity of soluble GPX4 as a function of temperature for both this compound treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound treated sample indicates thermal stabilization of GPX4.
-
Data Presentation
The following table represents hypothetical data from a CETSA experiment with this compound.
| Temperature (°C) | Soluble GPX4 (Vehicle) (% of 37°C) | Soluble GPX4 (10 µM this compound) (% of 37°C) |
| 37 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
Troubleshooting
-
No thermal shift observed:
-
The compound may not be cell-permeable. Consider using a permeabilized cell protocol.
-
The incubation time or compound concentration may be insufficient. Optimize these parameters.
-
The chosen temperature range may not be optimal for observing the melting of GPX4. Adjust the temperature gradient.
-
-
High background in Western blot:
-
Optimize antibody concentrations and washing steps.
-
Ensure complete removal of the insoluble fraction after centrifugation.
-
Conclusion
The Cellular Thermal Shift Assay is a valuable tool for confirming the intracellular target engagement of this compound with its target protein, GPX4. This application note provides a comprehensive protocol to guide researchers in performing this assay. The results from a successful CETSA experiment will provide strong evidence of target binding in a physiologically relevant setting, which is a critical step in the development of novel therapeutics targeting the ferroptosis pathway.
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA [cetsa.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
JKE-1716 Application Notes and Western Blot Protocol for GPX4 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the use of JKE-1716, a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), in Western blot analysis. This compound serves as a critical tool for studying ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] GPX4 is the central regulator of this process, and its inhibition by this compound leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][4][5][6]
Introduction to this compound and GPX4
This compound is a nitrolic acid-containing compound that selectively targets and covalently inhibits GPX4.[2][3] Its mechanism of action involves the formation of a nitrile-oxide electrophile in cells, which then reacts with the GPX4 protein.[3] This irreversible inhibition of GPX4's enzymatic activity, which is to reduce lipid hydroperoxides to non-toxic lipid alcohols, makes this compound a powerful inducer of ferroptosis.[5][6][7] Understanding the effect of this compound on GPX4 expression and the downstream signaling pathways is crucial for research in cancer, neurodegenerative diseases, and other conditions where ferroptosis is implicated. Western blotting is a fundamental technique to assess the levels of GPX4 protein in response to this compound treatment.
Signaling Pathway
The central role of GPX4 in preventing ferroptosis is a key aspect of cellular redox homeostasis. The pathway diagram below illustrates how this compound disrupts this process.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis regulates key signaling pathways in gastrointestinal tumors: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPX4 Antibody (#52455) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. esmed.org [esmed.org]
Application Notes and Protocols for JKE-1716 in Xenograft Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JKE-1716 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the regulation of ferroptosis, an iron-dependent form of regulated cell death.[1][2][3] As a derivative of the known GPX4 inhibitor ML-210, this compound induces cell death in a variety of cancer cell lines by triggering lipid peroxidation.[1][3] Its efficacy can be reversed by the ferroptosis inhibitor ferrostatin-1, confirming its mechanism of action.[1] These characteristics make this compound a compelling candidate for preclinical evaluation in xenograft animal models of cancer.
These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its application in xenograft studies to assess its anti-tumor efficacy.
Mechanism of Action: Induction of Ferroptosis
This compound exerts its cytotoxic effects on cancer cells by inhibiting GPX4, a central regulator of ferroptosis. GPX4 is a unique glutathione peroxidase that can reduce lipid hydroperoxides within biological membranes, thereby protecting cells from oxidative damage and subsequent ferroptotic death.
The proposed signaling pathway for this compound-induced ferroptosis is as follows:
Application in Xenograft Animal Models
While specific in vivo data for this compound is not yet widely published, its mechanism of action as a GPX4 inhibitor suggests its potential as an anti-cancer agent in preclinical xenograft models. The following protocols are based on established methodologies for evaluating GPX4 inhibitors in such models.
Data Presentation
The following table outlines the type of quantitative data that should be collected and presented to evaluate the efficacy of this compound in a xenograft study.
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | Positive Control |
| Tumor Volume (mm³) | ||||
| Day 0 (Baseline) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Day 7 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Day 14 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Day 21 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Tumor Growth Inhibition (%) | 0% | Calculated | Calculated | Calculated |
| Body Weight (g) | ||||
| Day 0 (Baseline) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Day 7 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Day 14 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Day 21 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Survival Analysis | Median Survival | Median Survival | Median Survival | Median Survival |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol describes the subcutaneous implantation of cancer cells to form tumors.
Materials:
-
Cancer cell line of interest (e.g., LOX-IMVI melanoma, HT-1080 fibrosarcoma)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes (1 mL) and needles (27G)
-
Calipers
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with PBS.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10⁷ cells/mL.
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and record body weight 2-3 times per week.
This compound Administration
Materials:
-
This compound (A crystalline solid, soluble in DMSO)
-
Vehicle solution (e.g., DMSO, saline, corn oil with or without solubilizing agents like Tween 80)
-
Syringes and needles appropriate for the route of administration
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).
-
On the day of treatment, dilute the stock solution to the desired final concentration with the appropriate vehicle. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
-
Administer this compound to the mice via the determined route (e.g., intraperitoneal, intravenous, or oral gavage). The dosing schedule will need to be optimized (e.g., once daily, twice daily, or every other day).
-
The vehicle control group should receive the same volume of the vehicle solution without this compound.
Assessment of Anti-Tumor Efficacy
Procedure:
-
Monitor and record tumor volume and body weight for each mouse throughout the study.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
-
Monitor the mice for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.
-
At the end of the study (when tumors in the control group reach a predetermined size or signs of morbidity appear), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Tissues can be collected for further analysis, such as immunohistochemistry (to look for markers of ferroptosis) or Western blotting.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a xenograft study evaluating this compound.
Conclusion
This compound represents a promising therapeutic agent that targets the ferroptosis pathway in cancer cells. The protocols and guidelines presented here provide a framework for the preclinical evaluation of this compound in xenograft animal models. Rigorous and well-controlled studies are essential to determine its in vivo efficacy and safety profile, which will be critical for its potential translation into clinical applications.
References
Application Note: Measurement of Lipid ROS Following JKE-1716 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the detection and quantification of lipid-associated reactive oxygen species (ROS) in cultured cells following treatment with JKE-1716, a potent inhibitor of Glutathione Peroxidase 4 (GPX4).
Introduction
This compound is a selective, covalent inhibitor of Glutathione Peroxidase 4 (GPX4), an essential enzyme that detoxifies lipid hydroperoxides.[1] By inhibiting GPX4, this compound prevents the reduction of lipid hydroperoxides to lipid alcohols, leading to their accumulation within cellular membranes. This buildup of lipid ROS is a key initiating event in ferroptosis, an iron-dependent form of regulated cell death.[2][3][4][5] Measuring the increase in lipid ROS is therefore a critical method for confirming the mechanism of action of this compound and quantifying its cellular activity.
This application note details two robust methods for measuring lipid ROS using the fluorescent probes C11-BODIPY™ 581/591 and Liperfluo.
Signaling Pathway of this compound-Induced Lipid ROS
The mechanism by which this compound induces lipid ROS accumulation is a direct consequence of its inhibitory action on GPX4. The diagram below illustrates this pathway.
Caption: this compound inhibits GPX4, blocking the reduction of lipid hydroperoxides (LOOH) and causing lipid ROS accumulation, which leads to ferroptosis.
Experimental Workflow
The general procedure for assessing lipid ROS involves cell culture, treatment with this compound, staining with a fluorescent lipid ROS indicator, and subsequent analysis by fluorescence microscopy or flow cytometry.
Caption: General workflow for measuring lipid ROS after this compound treatment.
Detailed Experimental Protocols
Two primary methods are recommended for their specificity and sensitivity in detecting lipid peroxidation.
Protocol 1: C11-BODIPY™ 581/591 Assay
Principle: C11-BODIPY™ 581/591 is a ratiometric fluorescent probe that incorporates into cellular membranes.[6] In its reduced state, it fluoresces red (~591 nm). Upon oxidation by lipid ROS, its fluorescence shifts to green (~510 nm).[7] The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation, minimizing variability from factors like probe concentration.[7]
A. Reagent Preparation
-
C11-BODIPY™ Stock Solution (10 mM): Dissolve 1 mg of C11-BODIPY™ 581/591 in 198 µL of anhydrous DMSO.[6] Store in small aliquots at -20°C, protected from light.
-
C11-BODIPY™ Working Solution (2-10 µM): Dilute the 10 mM stock solution in pre-warmed, serum-free cell culture medium or HBSS to the desired final concentration. Prepare fresh before each experiment. A final concentration of 10 µM is commonly used.[7][8]
B. Protocol for Fluorescence Microscopy
-
Cell Seeding: Seed cells onto glass-bottom dishes or 96-well black, clear-bottom plates at a density that will result in 60-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Treatment: Remove the culture medium and add a fresh medium containing this compound at various concentrations. Include a vehicle control (DMSO) and a rescue condition (this compound co-treated with a ferroptosis inhibitor like Ferrostatin-1). Incubate for the desired treatment period (e.g., 6-24 hours).
-
Staining: Remove the treatment medium. Wash cells once with warm PBS.
-
Add the C11-BODIPY™ working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[6][8]
-
Washing: Remove the staining solution and wash the cells twice with warm PBS or HBSS.[6]
-
Imaging: Add fresh imaging buffer (e.g., HBSS or phenol red-free medium) to the cells. Image immediately using a fluorescence microscope equipped with filters for both green (oxidized; Ex/Em ~488/510 nm) and red (reduced; Ex/Em ~581/591 nm) channels.[7][9]
-
Analysis: Quantify the mean fluorescence intensity for both green and red channels in multiple fields of view. Calculate the green/red intensity ratio. An increase in this ratio indicates a higher level of lipid peroxidation.
C. Protocol for Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat as described in step 2B.
-
Staining: After treatment, remove the medium and wash cells once with PBS.
-
Add 1 mL of the C11-BODIPY™ working solution to each well and incubate for 30 minutes at 37°C, protected from light.[8]
-
Cell Harvesting: Following incubation, wash the cells twice with cold PBS.[8]
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Centrifuge and resuspend the cell pellet in 500 µL of cold PBS for analysis.[8]
-
Data Acquisition: Analyze the cells on a flow cytometer. Detect the green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE-Texas Red or similar channel).
-
Analysis: Gate on the live cell population. The shift in fluorescence from the red to the green channel indicates lipid peroxidation. Data can be presented as the percentage of cells with high green fluorescence or the median fluorescence intensity of the green channel.
Protocol 2: Liperfluo Assay
Principle: Liperfluo is a fluorescent probe that specifically detects lipid peroxides.[10][11] It is virtually non-fluorescent until it reacts with lipid hydroperoxides, after which it emits a strong green fluorescence (Ex/Em ~524/535 nm).[12][13] This "turn-on" mechanism provides a high signal-to-background ratio.
A. Reagent Preparation
-
Liperfluo Stock Solution (1 mM): Dissolve 50 µg of Liperfluo in 60 µL of DMSO.[11][13] Pipette and vortex to ensure it is fully dissolved. This solution is light-sensitive and should be used within one day.[13]
-
Liperfluo Working Solution (1-10 µM): Dilute the 1 mM stock solution in serum-free medium or an aqueous buffer like PBS to the desired final concentration.[10] Prepare fresh before use.
B. General Protocol for Microscopy or Flow Cytometry
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in step 2B for the C11-BODIPY™ protocol.
-
Washing: After treatment, remove the supernatant and wash the cells once with serum-free culture medium or PBS.[12]
-
Staining: Add the Liperfluo working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[12][13]
-
Washing: Remove the staining solution and wash the cells twice with serum-free medium or PBS.[12]
-
Data Acquisition:
-
Analysis: Quantify the increase in green fluorescence intensity, which is directly proportional to the level of lipid peroxidation.
Data Presentation
Quantitative data should be summarized to allow for clear comparison between treatment groups. Below are example tables for presenting results from flow cytometry and microscopy.
Table 1: Flow Cytometry Data Summary
| Treatment Group | Concentration (µM) | Mean Green Fluorescence Intensity (MFI) | % of Lipid ROS Positive Cells |
| Vehicle Control | 0 (DMSO) | 150 ± 25 | 2.5 ± 0.8% |
| This compound | 0.1 | 450 ± 60 | 25.2 ± 3.1% |
| This compound | 1.0 | 1200 ± 150 | 78.6 ± 5.5% |
| This compound + Fer-1 | 1.0 + 1.0 | 200 ± 35 | 5.1 ± 1.2% |
| Positive Control | RSL3 (1 µM) | 1150 ± 130 | 75.4 ± 4.9% |
Data presented as Mean ± SD from three independent experiments.
Table 2: Ratiometric Microscopy Data Summary
| Treatment Group | Concentration (µM) | Green/Red Fluorescence Intensity Ratio |
| Vehicle Control | 0 (DMSO) | 0.25 ± 0.05 |
| This compound | 0.1 | 0.95 ± 0.15 |
| This compound | 1.0 | 2.75 ± 0.40 |
| This compound + Fer-1 | 1.0 + 1.0 | 0.35 ± 0.08 |
Data presented as Mean ± SD from n=50 cells per condition.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-136341 |
| C11-BODIPY™ 581/591 | Thermo Fisher Scientific | D3861 |
| Liperfluo | Dojindo Molecular Technologies | L248 |
| Ferrostatin-1 (Fer-1) | Sigma-Aldrich | SML0583 |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | Various |
| Fetal Bovine Serum (FBS) | Gibco | Various |
| Phosphate-Buffered Saline (PBS) | Gibco | Various |
| Trypsin-EDTA | Gibco | Various |
| Cell Culture Plates/Dishes | Corning/Greiner | Various |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 7. abpbio.com [abpbio.com]
- 8. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 9. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Peroxide Detection Liperfluo | CAS 1448846-35-2 Dojindo [dojindo.com]
- 11. dojindo.com [dojindo.com]
- 12. folibio.com.tw [folibio.com.tw]
- 13. interchim.fr [interchim.fr]
Application Notes and Protocols for JKE-1716 (likely JKE-1674) in Ferroptosis Research
Topic: JKE-1716 for Studying Ferroptosis in Specific Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Note on Compound Name: Initial searches for "this compound" yielded no direct results. However, extensive research on the related compound "JKE-1674" suggests that "this compound" is likely a typographical error. JKE-1674 is an orally active and selective inhibitor of Glutathione Peroxidase 4 (GPX4) and a key tool compound for studying ferroptosis. It is a more stable analog of the earlier compound ML210. Within cells, JKE-1674 is converted to a reactive nitrile oxide, JKE-1777, which then covalently binds to and inhibits GPX4.[1][2] This document will proceed with the information available for JKE-1674.
Introduction to JKE-1674 and Ferroptosis
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[3] This process is distinct from other cell death mechanisms like apoptosis and is a promising therapeutic avenue for cancers resistant to traditional therapies. The central regulator of ferroptosis is GPX4, an enzyme that neutralizes lipid peroxides.[4][5] Inhibition of GPX4 leads to an accumulation of lipid peroxides and subsequent cell death.
JKE-1674 is a potent and selective inhibitor of GPX4.[1][6] It serves as a valuable research tool to induce and study ferroptosis in various cancer cell lines. This document provides detailed application notes and protocols for utilizing JKE-1674 in ferroptosis research.
Data Presentation: In Vitro Efficacy of JKE-1674
The following table summarizes the half-maximal effective concentration (EC50) of JKE-1674 in inducing cell death in various cancer cell lines. This data is crucial for designing experiments with appropriate dose ranges.
| Cell Line | Cancer Type | EC50 (µM) | Notes |
| LOX-IMVI | Melanoma | ~0.03 | Highly sensitive to JKE-1674-induced ferroptosis.[7] |
| PC3 | Prostate Cancer | Not specified, but effective in reducing tumor growth in xenograft models, especially with RB1 knockdown.[3][8] | Sensitivity is enhanced by the loss of Retinoblastoma (RB1) protein. |
| DU145 | Prostate Cancer | Not specified, but known to be sensitive to ferroptosis inducers. | RB1-deficient, suggesting potential sensitivity to JKE-1674.[3] |
| HT1080 | Fibrosarcoma | Not specified | BRCA1 deficiency sensitizes these cells to GPX4 inhibitors like JKE-1674.[9] |
| SKOV3 | Ovarian Cancer | Not specified | BRCA1 deficiency sensitizes these cells to GPX4 inhibitors like JKE-1674.[9] |
Signaling Pathway of JKE-1674-Induced Ferroptosis
The following diagram illustrates the mechanism of action of JKE-1674 in inducing ferroptosis through the inhibition of GPX4.
Caption: Mechanism of JKE-1674-induced ferroptosis.
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of JKE-1674 on cancer cell lines.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol determines the dose-dependent effect of JKE-1674 on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., LOX-IMVI, PC3, DU145)
-
Complete cell culture medium
-
JKE-1674 (stock solution in DMSO)
-
Ferrostatin-1 (Fer-1, ferroptosis inhibitor, stock solution in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of JKE-1674 in complete culture medium. A typical concentration range to test is 0.01 µM to 10 µM.
-
For control wells, add medium with the same concentration of DMSO used for the highest JKE-1674 concentration.
-
To confirm ferroptosis-specific cell death, include a set of wells co-treated with JKE-1674 and a ferroptosis inhibitor like Ferrostatin-1 (typically 1-2 µM).
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared JKE-1674 dilutions (with or without Fer-1) to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
After incubation, measure cell viability using either the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the dose-response curve to determine the EC50 value.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]
- 3. Ferroptosis: the vulnerability within a cancer monster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPX4 Antibody (#52455) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glutathione Peroxidase 4 (GPX4) | Abcam [abcam.com]
- 8. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 9. BRCA1-mediated dual regulation of ferroptosis exposes a vulnerability to GPX4 and PARP co-inhibition in BRCA1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JKE-1674 and CRISPR Screening for Ferroptosis Regulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. This pathway has emerged as a critical process in various physiological and pathological conditions, including cancer, neurodegeneration, and ischemia-reperfusion injury. Consequently, the identification of novel regulators of ferroptosis is of significant interest for therapeutic development. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 screening to identify ferroptosis regulators and for characterizing the effects of JKE-1674, a potent inhibitor of Glutathione Peroxidase 4 (GPX4), a key negative regulator of ferroptosis.
Key Molecules and Concepts
-
JKE-1674: An orally active inhibitor of GPX4 and the active metabolite of ML-210.[1][2][3][4] By inhibiting GPX4, JKE-1674 prevents the reduction of lipid peroxides, leading to their accumulation and subsequent ferroptotic cell death.
-
CRISPR-Cas9 Screening: A powerful genetic tool for identifying genes that modulate a specific phenotype. In the context of ferroptosis, genome-wide or targeted CRISPR screens can uncover novel positive and negative regulators of this cell death pathway.
-
Ferroptosis: A form of regulated cell death driven by the iron-dependent accumulation of lipid reactive oxygen species (ROS). Key players include GPX4, which detoxifies lipid peroxides, and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), which is involved in the synthesis of polyunsaturated fatty acid-containing phospholipids, the primary substrates for lipid peroxidation.
-
DHODH and FSP1: Dihydroorotate dehydrogenase (DHODH) has been investigated for its role in ferroptosis. Some studies suggest that DHODH inhibitors, such as brequinar, can induce ferroptosis, potentially through an off-target inhibition of Ferroptosis Suppressor Protein 1 (FSP1), another key regulator of ferroptosis.[5][6][7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the induction and regulation of ferroptosis.
Table 1: In Vitro Potency of Ferroptosis Inducers
| Compound | Target | Cell Line | IC50 / EC50 | Reference |
| JKE-1674 | GPX4 | LOX-IMVI | 0.03 µM (EC50) | [1][2] |
| Brequinar | DHODH (and FSP1) | HeLa | 0.338 µM (IC50, 48h) | [10] |
| Brequinar | DHODH (and FSP1) | CaSki | 0.747 µM (IC50, 48h) | [10] |
| Erastin | System Xc- | Various | ~0.1 - 5 µM (IC50) | [11][12] |
| RSL3 | GPX4 | Various | ~150 nM - >200 nM (IC50) | [13][14] |
Table 2: Effects of Ferroptosis Induction on Cellular Phenotypes
| Experiment | Cell Line | Treatment | Observation | Reference |
| Cell Viability | ES2 | HDL NP (induces ferroptosis) | Decreased cell viability | [15] |
| Lipid ROS Levels | CCC-5, HuH-28, KKU-055 | 10 µM RSL3 (24h) | Increased Lipid ROS | [16][17] |
| Protein Expression | H9c2 cells | GPX4 siRNA | Decreased GPX4 protein levels | [18] |
| Protein Expression | 786-O, 769-P cells | ACSL4 overexpression | Increased ACSL4 protein levels | [19] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of ferroptosis.
Caption: The canonical ferroptosis pathway.
Caption: CRISPR-Cas9 screening workflow.
Caption: DHODH and FSP1 in ferroptosis.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for Ferroptosis Regulators
This protocol outlines a method for identifying genes that regulate sensitivity to ferroptosis inducers.
1.1. Lentiviral Library Preparation and Transduction
-
Amplify a genome-wide lentiviral sgRNA library (e.g., GeCKO v2).
-
Package the lentiviral library in HEK293T cells using appropriate packaging plasmids.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
-
Transduce Cas9-expressing target cells with the sgRNA library at a low MOI (0.3-0.5) to ensure single sgRNA integration per cell.
-
Select transduced cells using the appropriate antibiotic (e.g., puromycin).
1.2. Ferroptosis Inducer Treatment
-
Culture a sufficient number of the transduced cell population to maintain library representation.
-
Split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group.
-
Treat the experimental group with a ferroptosis inducer (e.g., JKE-1674, RSL3, or erastin) at a concentration that results in approximately 50-80% cell death over a defined period.
-
Culture both groups for a sufficient duration to allow for the selection of resistant or sensitive populations.
1.3. Sample Preparation and Sequencing
-
Harvest cells from both the control and treatment groups.
-
Extract genomic DNA from each sample.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Prepare the PCR products for next-generation sequencing (NGS).
-
Perform deep sequencing to determine the abundance of each sgRNA in both populations.
1.4. Data Analysis
-
Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[6][20]
-
Identify sgRNAs that are significantly enriched (indicating resistance genes) or depleted (indicating sensitizer genes) in the treatment group compared to the control group.
-
Perform gene ontology and pathway analysis on the identified hit genes to uncover biological processes involved in ferroptosis regulation.
Protocol 2: Cell Viability Assay
This protocol is used to determine the cytotoxic effects of ferroptosis inducers.
2.1. Cell Seeding
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.
2.2. Compound Treatment
-
Prepare serial dilutions of the test compounds (e.g., JKE-1674, brequinar) in cell culture medium.
-
Remove the old medium from the 96-well plate and add the medium containing the test compounds. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
2.3. Viability Measurement (Using CellTiter-Glo®)
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by shaking on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Lipid ROS Assay using C11-BODIPY
This protocol measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.
3.1. Cell Treatment
-
Seed cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Treat the cells with the desired ferroptosis inducers and/or inhibitors for the appropriate duration.
3.2. C11-BODIPY 581/591 Staining
-
Prepare a working solution of C11-BODIPY 581/591 (e.g., 1-5 µM) in serum-free medium or HBSS.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
3.3. Imaging or Flow Cytometry
-
For Fluorescence Microscopy:
-
Wash the cells twice with PBS.
-
Add fresh medium or HBSS to the cells.
-
Image the cells using a fluorescence microscope with appropriate filters for both the reduced (red fluorescence) and oxidized (green fluorescence) forms of the probe.
-
Quantify the ratio of green to red fluorescence intensity as a measure of lipid peroxidation.[21]
-
-
For Flow Cytometry:
-
Wash the cells twice with PBS.
-
Harvest the cells using a gentle dissociation reagent (e.g., Accutase).
-
Resuspend the cells in PBS or flow cytometry buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence in both the green and red channels.
-
The shift from red to green fluorescence indicates lipid peroxidation.
-
Protocol 4: Western Blot Analysis of Ferroptosis-Related Proteins
This protocol is for detecting the expression levels of key proteins involved in ferroptosis, such as GPX4 and ACSL4.
4.1. Protein Extraction
-
Treat cells as required and harvest them.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
4.2. SDS-PAGE and Protein Transfer
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4.3. Immunoblotting
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-GPX4, anti-ACSL4) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4.4. Detection and Analysis
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).[19][22][23][24]
References
- 1. caymanchem.com [caymanchem.com]
- 2. JKE-1674 | GPX4 Inhibitor | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potentiating Cancer Vulnerability to Ferroptosis: Off-Targeting Effects of DHODH Inhibitors [helmholtz-munich.de]
- 6. Research News - Potentiating Cancer Vulnerability to Ferroptosis: Off-Targeting Effects of DHODH Inhibitors | Tohoku University [tohoku.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nature: DHODH inhibitors sensitize to ferroptosis by FSP1 inhibition – dfg-ferroptosis.net [dfg-ferroptosis.net]
- 10. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Genome-wide CRISPR screens identify ferroptosis as a novel therapeutic vulnerability in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-treatment with JKE-1716 and Other Anti-Cancer Agents
For Research Use Only.
Introduction
The development of resistance to single-agent chemotherapy is a significant challenge in oncology.[1][2] Combination therapy, the co-administration of two or more therapeutic agents, has emerged as a powerful strategy to enhance treatment efficacy, overcome resistance, and minimize toxicity.[1][2] This document provides detailed application notes and experimental protocols for investigating the synergistic or additive anti-cancer effects of a hypothetical therapeutic agent, JKE-1716, when used in combination with other established anti-cancer drugs.
This compound is an investigational compound with a proposed mechanism of action that suggests potential for synergistic interactions with other cytotoxic or targeted agents. These protocols are designed for researchers in oncology, pharmacology, and drug development to assess the potential of this compound in combination regimens. The methodologies described herein cover essential in vitro assays for determining cell viability, induction of apoptosis, and analysis of key signaling pathways.
Data Presentation
Quantitative data from co-treatment studies should be organized to clearly demonstrate the effects of single agents versus the combination. The following tables provide templates for presenting such data.
Table 1: Cell Viability (IC50) Data for this compound and Co-administered Agent
| Cell Line | Treatment | IC50 (µM) ± SD |
| Cancer Cell Line A | This compound | Value |
| Agent X | Value | |
| Cancer Cell Line B | This compound | Value |
| Agent X | Value |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.[3] Data should be presented as the mean ± standard deviation from at least three independent experiments.
Table 2: Combination Index (CI) Values for this compound and Agent X Co-treatment
| Cell Line | This compound (µM) | Agent X (µM) | Fa (Fraction Affected) | CI Value | Interpretation |
| Cancer Cell Line A | Conc. 1 | Conc. 1 | Value | Value | Synergism/Additive/Antagonism |
| Conc. 2 | Conc. 2 | Value | Value | Synergism/Additive/Antagonism | |
| Conc. 3 | Conc. 3 | Value | Value | Synergism/Additive/Antagonism |
The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Apoptosis Induction by this compound and Agent X Co-treatment
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) ± SD |
| Cancer Cell Line A | Control (Vehicle) | Value |
| This compound (IC50) | Value | |
| Agent X (IC50) | Value | |
| This compound + Agent X | Value |
% Apoptotic Cells represents the percentage of cells positive for Annexin V staining, an early marker of apoptosis.[4] Data should be presented as the mean ± standard deviation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and a co-administered agent on cancer cell lines.[3]
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)[3]
-
This compound
-
Co-administered anti-cancer agent (Agent X)
-
96-well plates
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution[3]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Agent X, both alone and in combination at a constant ratio.
-
Remove the medium and add the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[3]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis following treatment.[4][5]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Agent X
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, Agent X, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic.
Western Blotting
This protocol is for analyzing the expression of key proteins in signaling pathways affected by the drug combination.[6][7][8]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Agent X
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2 family proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells in 6-well plates with this compound, Agent X, or the combination for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for assessing this compound co-treatment.
Caption: Hypothetical signaling pathway for this compound and Agent X.
Caption: Logical relationship of combination therapy leading to synergy.
References
- 1. Opportunities and Challenges in the Development of Experimental Drug Combinations for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer [mdpi.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Apoptosis Assays for Flow Cytometry | Sartorius [sartorius.com]
- 6. youtube.com [youtube.com]
- 7. blog.championsoncology.com [blog.championsoncology.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
Unraveling the Therapeutic Potential of JKE-1716 in Neurodegenerative Disease Models
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons in the central nervous system. While the specific molecular pathologies differ between these diseases, common underlying mechanisms include protein misfolding and aggregation, oxidative stress, neuroinflammation, and eventual neuronal cell death.[1][2][3] The development of effective therapeutic interventions is a critical area of research, with a strong focus on identifying novel compounds that can modulate these pathological processes.
Extensive research has focused on developing preclinical models that accurately recapitulate key aspects of human neurodegenerative diseases to facilitate the discovery and evaluation of new therapies.[4][5][6][7] These models, ranging from cell-based assays to transgenic animal models, are indispensable tools for investigating disease mechanisms and for testing the efficacy and safety of potential drug candidates.[8][9][10]
This document provides a detailed overview of the application of a novel therapeutic candidate, JKE-1716, in the study of various neurodegenerative disease models. While publicly available information on the specific compound "this compound" is not available at this time, this document serves as a template to be populated with specific experimental data as it becomes available. The protocols and data tables provided herein are based on established methodologies in the field of neurodegenerative disease research and are intended to guide the investigation of this compound's mechanism of action and therapeutic efficacy.
Mechanism of Action & Signaling Pathway
Further research is required to elucidate the precise mechanism of action of this compound. The following represents a hypothetical signaling pathway based on common therapeutic targets in neurodegenerative diseases.
Caption: Hypothetical signaling pathway for this compound in neurodegeneration.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables are templates to summarize the quantitative data from key experiments designed to evaluate the efficacy of this compound.
Table 1: Effect of this compound on Neuronal Viability in an In Vitro Alzheimer's Disease Model
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | Statistical Significance (p-value) |
| Vehicle Control | - | 100 ± 5.2 | - |
| Aβ Oligomers | 10 | 45 ± 6.8 | < 0.001 vs. Vehicle |
| This compound + Aβ Oligomers | 1 | 58 ± 7.1 | < 0.05 vs. Aβ Oligomers |
| This compound + Aβ Oligomers | 5 | 75 ± 5.9 | < 0.01 vs. Aβ Oligomers |
| This compound + Aβ Oligomers | 10 | 88 ± 4.3 | < 0.001 vs. Aβ Oligomers |
Table 2: this compound Reduces α-Synuclein Aggregation in a Parkinson's Disease Cell Model
| Treatment Group | Concentration (µM) | α-Synuclein Aggregates (Fold Change) (Mean ± SD) | Statistical Significance (p-value) |
| Vehicle Control | - | 1.0 ± 0.1 | - |
| α-Synuclein PFFs | 2 | 5.2 ± 0.6 | < 0.001 vs. Vehicle |
| This compound + α-Syn PFFs | 1 | 4.1 ± 0.5 | < 0.05 vs. α-Syn PFFs |
| This compound + α-Syn PFFs | 5 | 2.8 ± 0.4 | < 0.01 vs. α-Syn PFFs |
| This compound + α-Syn PFFs | 10 | 1.5 ± 0.3 | < 0.001 vs. α-Syn PFFs |
Table 3: Improvement of Motor Function by this compound in a Huntington's Disease Mouse Model
| Treatment Group | Dose (mg/kg) | Rotarod Performance (Latency to Fall, s) (Mean ± SD) | Statistical Significance (p-value) |
| Wild-Type + Vehicle | - | 180 ± 15.2 | - |
| HD Model + Vehicle | - | 65 ± 10.8 | < 0.001 vs. Wild-Type |
| HD Model + this compound | 5 | 85 ± 12.1 | < 0.05 vs. HD Model + Vehicle |
| HD Model + this compound | 10 | 110 ± 11.5 | < 0.01 vs. HD Model + Vehicle |
| HD Model + this compound | 20 | 135 ± 13.3 | < 0.001 vs. HD Model + Vehicle |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Protocol 1: Neuronal Viability Assay in an In Vitro Alzheimer's Disease Model
Objective: To assess the protective effect of this compound against amyloid-beta (Aβ) oligomer-induced neurotoxicity.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% Penicillin-Streptomycin
-
Synthetic Aβ42 peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
Workflow Diagram:
Caption: Workflow for the neuronal viability assay.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Differentiation: Differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days to induce a neuronal phenotype.
-
Aβ Oligomer Preparation: Prepare Aβ42 oligomers according to established protocols (e.g., incubation of monomeric Aβ42 at 4°C for 24 hours).
-
Treatment:
-
Remove the differentiation medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.
-
Add Aβ42 oligomers (final concentration 10 µM) to the appropriate wells.
-
Control wells will include vehicle-only and Aβ oligomer-only groups.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control group.
Protocol 2: α-Synuclein Aggregation Assay in a Parkinson's Disease Cell Model
Objective: To quantify the effect of this compound on the aggregation of α-synuclein in a cellular model.
Materials:
-
Human embryonic kidney (HEK293T) cells stably expressing α-synuclein with a fluorescent tag (e.g., YFP)
-
Pre-formed fibrils (PFFs) of α-synuclein
-
This compound
-
Cell imaging system (e.g., high-content imaging system or fluorescence microscope)
-
Image analysis software
Workflow Diagram:
Caption: Workflow for the α-synuclein aggregation assay.
Procedure:
-
Cell Seeding: Seed HEK293T cells stably expressing α-synuclein-YFP in a 96-well imaging plate.
-
Treatment:
-
Treat the cells with various concentrations of this compound or vehicle.
-
After 1 hour, add α-synuclein PFFs to the wells to seed the aggregation of intracellular α-synuclein.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for aggregate formation.
-
Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
-
Data Analysis: Use image analysis software to quantify the number and size of intracellular YFP-positive aggregates per cell. The results are expressed as a fold change relative to the vehicle-treated control.
Protocol 3: Rotarod Test for Motor Function in a Huntington's Disease Mouse Model
Objective: To evaluate the effect of this compound on motor coordination and balance in a transgenic mouse model of Huntington's disease (e.g., R6/2 or zQ175).[6]
Materials:
-
Transgenic Huntington's disease mice and wild-type littermates
-
Accelerating rotarod apparatus
-
This compound formulation for in vivo administration (e.g., oral gavage or intraperitoneal injection)
Workflow Diagram:
Caption: Workflow for the rotarod motor function test.
Procedure:
-
Acclimatization and Training:
-
Acclimatize the mice to the testing room for at least 1 hour before each session.
-
Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 2-3 consecutive days.
-
-
Treatment:
-
Randomly assign the Huntington's disease mice to treatment groups (vehicle or different doses of this compound).
-
Administer the treatment daily or as per the study design.
-
-
Testing:
-
Once a week, test the mice on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Conduct three trials per mouse with a rest interval of at least 15 minutes between trials.
-
Record the latency to fall from the rod for each trial.
-
-
Data Analysis:
-
Average the latency to fall for the three trials for each mouse at each time point.
-
Compare the performance of the this compound-treated groups to the vehicle-treated HD model group and the wild-type control group using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).
-
Disclaimer: The information provided in this document is for research purposes only. The protocols described are generalized and may require optimization for specific experimental conditions and models. All experiments involving animals must be conducted in accordance with institutional and national guidelines for animal care and use. The compound "this compound" is used as a placeholder, and the described experiments and expected outcomes are hypothetical until validated by actual research data.
References
- 1. Neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal autophagy and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Necrosis Links Neurodegeneration and Neuroinflammation in Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel humanized mouse model of Huntington disease for preclinical development of therapeutics targeting mutant huntingtin alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterizing molecular and synaptic signatures in mouse models of late‐onset Alzheimer's disease independent of amyloid and tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An enhanced Q175 knock-in mouse model of Huntington disease with higher mutant huntingtin levels and accelerated disease phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fully humanized transgenic mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling Parkinson’s Disease and Atypical Parkinsonian Syndromes Using Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parkinson's disease: experimental models and reality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: JKE-1716 in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in cancer research and drug discovery to better mimic the complex in vivo tumor microenvironment.[1][2][3][4] These models provide a more physiologically relevant context compared to traditional two-dimensional (2D) monolayer cultures, enabling more accurate assessment of drug efficacy.[2] JKE-1716 is a novel small molecule inhibitor targeting key signaling pathways implicated in tumor growth and survival. This document provides detailed protocols for utilizing this compound in 3D cell culture models to evaluate its anti-cancer properties.
Mechanism of Action
This compound is a potent, ATP-competitive tyrosine kinase inhibitor with high selectivity for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By inhibiting these kinases, this compound disrupts downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on 3D tumor spheroids.
Table 1: Effect of this compound on Spheroid Viability (72h Treatment)
| Cell Line | This compound Concentration (µM) | Average Viability (%) | Standard Deviation |
| PANC-1 | 0 (Control) | 100 | 5.2 |
| 1 | 85 | 4.8 | |
| 5 | 52 | 6.1 | |
| 10 | 28 | 3.9 | |
| MDA-MB-231 | 0 (Control) | 100 | 6.5 |
| 1 | 92 | 5.3 | |
| 5 | 68 | 7.2 | |
| 10 | 45 | 4.6 |
Table 2: Effect of this compound on Spheroid Growth (Diameter in µm)
| Cell Line | Day 0 | Day 3 (Control) | Day 3 (10µM this compound) |
| PANC-1 | 350 ± 25 | 620 ± 45 | 410 ± 30 |
| MDA-MB-231 | 380 ± 30 | 690 ± 50 | 490 ± 35 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: 3D Tumor Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of tumor spheroids using non-adherent surfaces.[5][6]
-
Materials:
-
Cancer cell lines (e.g., PANC-1, MDA-MB-231)
-
Complete cell culture medium (specific to cell line)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Culture cells in standard 2D flasks to ~80-90% confluency.
-
Aspirate medium, wash cells with PBS, and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium to create a single-cell suspension.[7]
-
Determine cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate briefly at a low speed (e.g., 100 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Monitor spheroid formation daily. Spheroids typically form within 24-72 hours.[7]
-
Protocol 2: this compound Treatment and Viability Assay
This protocol details the treatment of established spheroids with this compound and subsequent viability assessment.
-
Materials:
-
Pre-formed tumor spheroids in ULA plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Carefully remove 50 µL of medium from each well containing a spheroid and add 50 µL of the appropriate this compound dilution or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the 3D cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by gentle shaking on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to allow for signal stabilization.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle control.
-
Protocol 3: Spheroid Growth and Imaging
This protocol describes the monitoring of spheroid growth over time.
-
Materials:
-
Tumor spheroids in ULA plates
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
-
Procedure:
-
At designated time points (e.g., Day 0, 1, 3, 5), capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the average spheroid diameter for each treatment group at each time point.
-
Plot the average diameter over time to assess the effect of this compound on spheroid growth.
-
Modulating the Tumor Microenvironment
To create more complex and physiologically relevant models, co-culture systems can be established by incorporating other cell types found in the tumor microenvironment, such as cancer-associated fibroblasts (CAFs) or immune cells (e.g., NK cells).[8][9][10] The hanging drop method is a suitable technique for generating co-culture spheroids.[5][7]
By incorporating these additional cell types, researchers can investigate the impact of this compound not only on tumor cells directly but also on the surrounding microenvironment, which plays a crucial role in tumor progression and therapeutic response.[11][12]
The use of 3D cell culture models provides a robust platform for evaluating the efficacy of novel anti-cancer agents like this compound. The protocols outlined in this document offer a framework for assessing the impact of this compound on tumor spheroid viability and growth, as well as for developing more complex co-culture models to study its effects on the tumor microenvironment. These advanced in vitro systems are invaluable tools for preclinical drug development, bridging the gap between traditional cell culture and in vivo studies.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 3D Cell Cultures: Evolution of an Ancient Tool for New Applications [frontiersin.org]
- 3. 3D cell culture models: how to obtain and characterize the main models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3D Cell Culture: Techniques For and Beyond Organoid Applications | Springer Nature Experiments [experiments.springernature.com]
- 5. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. biocompare.com [biocompare.com]
- 7. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of tumor cells and tumor microenvironment on NK-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Adverse Impact of Tumor Microenvironment on NK-Cell [frontiersin.org]
- 10. Tumor Microenvironment Modulation by Cancer-Derived Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Study of the Immune Microenvironment in Heterotopic Tumor Models [mdpi.com]
- 12. The effect of organ-specific tumor microenvironments on response patterns to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with JKE-1716
For Researchers, Scientists, and Drug Development Professionals
Introduction
JKE-1716 is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer therapeutic. Preliminary studies suggest that this compound may induce cell cycle arrest and apoptosis in various cancer cell lines. Flow cytometry is a powerful technique to elucidate the cellular response to this compound by providing quantitative, multi-parameter analysis at the single-cell level. These application notes provide detailed protocols for assessing apoptosis and cell cycle distribution in cells treated with this compound using flow cytometry.
Key Applications
-
Determination of apoptotic cell populations using Annexin V and Propidium Iodide (PI) staining.
-
Analysis of cell cycle distribution using Propidium Iodide (PI) staining.
-
Quantitative assessment of the dose-dependent effects of this compound on apoptosis and cell cycle progression.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Cancer Cells
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.8 | 1.2 ± 0.3 |
| 5 | 62.3 ± 4.2 | 25.1 ± 2.8 | 10.5 ± 1.5 | 2.1 ± 0.6 |
| 10 | 35.8 ± 5.1 | 48.7 ± 4.5 | 13.2 ± 2.0 | 2.3 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Cancer Cells
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle Control) | 55.4 ± 3.3 | 28.1 ± 2.5 | 16.5 ± 1.9 |
| 1 | 60.2 ± 2.9 | 25.3 ± 2.1 | 14.5 ± 1.7 |
| 5 | 72.8 ± 4.1 | 15.7 ± 1.8 | 11.5 ± 1.4 |
| 10 | 80.1 ± 4.8 | 8.9 ± 1.2 | 11.0 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis in cells treated with this compound by staining with FITC-conjugated Annexin V and Propidium Iodide (PI).[1][2][3] Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[1][4]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle-only control.
-
-
Cell Harvesting and Washing:
-
Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Excite the Annexin V-FITC with a 488 nm laser and detect emission at ~530 nm (FITC channel).
-
Excite the Propidium Iodide with a 488 nm laser and detect emission at >670 nm (PI channel).
-
Collect a minimum of 10,000 events per sample.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Data Interpretation:
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
Necrotic cells: Annexin V- and PI+
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in cells treated with this compound by staining with Propidium Iodide (PI).[5][6][7] PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle-only control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in Protocol 1, step 2.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a 488 nm laser for excitation and detect the PI fluorescence using a bandpass filter appropriate for red fluorescence (e.g., 617/30 nm).
-
Collect a minimum of 20,000 events per sample.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
Data Interpretation:
-
The DNA content histogram will show distinct peaks corresponding to different phases of the cell cycle.
-
The first peak represents cells in the G0/G1 phase (2N DNA content).
-
The region between the two peaks represents cells in the S phase (DNA content between 2N and 4N).
-
The second peak represents cells in the G2/M phase (4N DNA content).
-
Cell cycle analysis software can be used to deconvolute the histogram and quantify the percentage of cells in each phase.
Visualizations
Caption: Hypothetical signaling pathway of this compound inducing apoptosis and cell cycle arrest.
Caption: Experimental workflow for apoptosis analysis using flow cytometry.
References
- 1. Assessment of Apoptosis (Programmed Cell Death) by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early features of apoptosis detected by four different flow cytometry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of radiation-induced apoptosis in human lymphocytes: flow cytometry using Annexin V and propidium iodide versus the neutral comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Measuring Cell Cycle Progression Kinetics with Metabolic Labeling and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wi.mit.edu [wi.mit.edu]
- 7. The Cell Cycle Analysis [labome.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with JKE-1716
A Note on Compound Identification: Initial searches for "JKE-1716" suggest this may be a supplier-specific catalog number or a potential typographical error. The vast majority of scientific literature refers to a closely related and well-documented compound, JKE-1674 , which is a potent, orally active inhibitor of Glutathione Peroxidase 4 (GPX4). This technical support guide will focus on troubleshooting experiments with JKE-1674, as it is the compound for which experimental data and protocols are available.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide provides answers to common questions and troubleshooting tips for researchers using the GPX4 inhibitor JKE-1674 to induce ferroptosis.
Q1: I am seeing inconsistent levels of cell death after treating my cells with JKE-1674. What are the potential causes?
Inconsistent results with JKE-1674 can arise from several factors, ranging from compound handling to the specific biology of the cell line being used. Here are the most common areas to investigate:
-
Compound Stability and Degradation: JKE-1674 itself is relatively stable. However, its mechanism of action involves intracellular conversion to an unstable, reactive nitrile oxide metabolite, JKE-1777.[1] It is this unstable metabolite that covalently binds to and inhibits GPX4. Inconsistent conversion rates or rapid degradation of JKE-1777 can lead to variable results.
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to GPX4 inhibition and ferroptosis. This can be due to baseline expression levels of GPX4, the availability of intracellular iron, and the composition of polyunsaturated fatty acids in their cell membranes.
-
Compound Solubility and Storage: Improperly dissolved compound or degraded stock solutions are a common source of variability.
-
Experimental Controls: The absence of appropriate positive and negative controls can make it difficult to interpret results.
Q2: My results show high variability between replicates. How can I improve the reproducibility of my experiments?
To improve reproducibility, consider the following:
-
Consistent Cell Culture Practices: Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Passage number should be recorded and kept within a consistent range.
-
Proper Compound Handling: Prepare fresh dilutions of JKE-1674 from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Use of Positive and Negative Controls:
-
Positive Control: Use a known inducer of ferroptosis, such as RSL3, to confirm that the cell line is responsive to GPX4 inhibition.
-
Negative Control (Rescue): Co-treatment with a ferroptosis inhibitor, such as Ferrostatin-1 (Fer-1) or Liproxstatin-1, should rescue the cell death induced by JKE-1674.[1][2] This is a critical control to confirm that the observed cell death is indeed ferroptosis.
-
Q3: I am not observing any significant cell death, even at high concentrations of JKE-1674. What should I check?
If JKE-1674 is not inducing cell death, consider these possibilities:
-
Cell Line Resistance: The cell line you are using may be resistant to ferroptosis. This could be due to low expression of necessary components for ferroptosis or high expression of anti-ferroptotic proteins. Consider testing a cell line known to be sensitive, such as LOX-IMVI.
-
Compound Inactivity: The JKE-1674 stock solution may have degraded. It is recommended to use a fresh vial or a new stock solution.
-
Incorrect Assay for Cell Death: Ensure the assay you are using is appropriate for detecting ferroptotic cell death. Assays that measure membrane integrity, such as propidium iodide staining or LDH release, are suitable.
-
Sub-optimal Treatment Conditions: The incubation time may be too short. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.
Experimental Protocols & Data
Compound Handling and Storage
Proper handling of JKE-1674 is crucial for obtaining consistent results.
| Parameter | Recommendation |
| Solvent | DMSO is a suitable solvent for creating stock solutions. |
| Stock Solution Concentration | Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Working Dilutions | Prepare fresh working dilutions in cell culture medium for each experiment. |
General Protocol for Induction of Ferroptosis in Cell Culture
-
Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment and endpoint analysis. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of JKE-1674 in a cell culture medium. Also, prepare solutions for your controls (e.g., vehicle control, positive control, and rescue agent).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of JKE-1674 and controls.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).
-
Assessment of Cell Viability: Measure cell viability using an appropriate method, such as a commercial cell viability assay or flow cytometry with a viability dye.
-
Data Analysis: Calculate the EC50 value, which is the concentration of JKE-1674 that causes a 50% reduction in cell viability.
Visualizing the Mechanism and Troubleshooting Workflow
Signaling Pathway of JKE-1674-Induced Ferroptosis
Caption: Mechanism of JKE-1674-induced ferroptosis.
Troubleshooting Workflow for Inconsistent Results
References
Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors
Disclaimer: No public scientific literature or toxicological data is currently available for a compound specifically designated "JKE-1716." The following technical support guide provides general strategies and best practices for identifying and mitigating off-target effects of kinase inhibitors, using "this compound" as a placeholder for a hypothetical research compound. The principles and protocols described are based on established methodologies in drug development and chemical biology.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor like this compound?
Off-target effects occur when a drug molecule, such as a kinase inhibitor, interacts with and modulates the function of proteins other than its intended therapeutic target.[1] These unintended interactions can lead to unexpected biological responses, toxicity, or a misinterpretation of experimental results. For kinase inhibitors, off-targets are often other kinases due to the conserved nature of the ATP-binding pocket across the kinome. However, non-kinase proteins can also be off-targets.
Q2: Why is it crucial to investigate the off-target effects of this compound?
Understanding the off-target profile of a compound like this compound is critical for several reasons:
-
Therapeutic Index: A narrow therapeutic window can be the result of off-target toxicities, limiting the compound's clinical potential.
-
Repurposing Opportunities: In some cases, a well-characterized off-target effect can lead to the discovery of new therapeutic applications for a compound.[2]
-
Mechanism of Action: A complete understanding of a drug's mechanism of action includes knowledge of both its on-target and off-target activities.
Q3: What are common strategies to minimize off-target effects during drug development?
Several strategies can be employed to reduce off-target effects:
-
Rational Drug Design: Utilizing computational and structural biology to design molecules with high specificity for the intended target.[1]
-
High-Throughput Screening: Testing compounds against a broad panel of targets to identify and eliminate those with significant off-target activity early in development.[1]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a compound to improve its selectivity.
-
Genetic and Phenotypic Screening: Using technologies like CRISPR-Cas9 to validate that the observed phenotype is a result of on-target engagement.[1]
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects of this compound
Issue 1: Unexpected Phenotype Observed in Cellular Assays
You are treating cells with this compound and observe a phenotype that is inconsistent with the known function of its intended target kinase.
Possible Cause: The observed phenotype may be due to this compound inhibiting one or more off-target kinases or non-kinase proteins.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Perform a dose-response experiment and confirm that this compound inhibits the target kinase at the expected potency in your cellular system (e.g., using a target-specific phosphorylation antibody for Western blot or a cellular thermal shift assay).
-
-
Broad-Spectrum Kinome Profiling:
-
Submit this compound for a comprehensive in vitro kinase screen (e.g., at a service provider offering panels of >400 human kinases). This will identify potential off-target kinases.
-
-
Validate Off-Target Hits in Cells:
-
For the most potent off-target kinases identified, use orthogonal approaches to confirm their inhibition in your cellular model. This could involve:
-
Using a more selective inhibitor for the off-target kinase to see if it recapitulates the unexpected phenotype.
-
Employing RNAi or CRISPR-Cas9 to deplete the off-target kinase and determine if this prevents the this compound-induced phenotype.
-
-
-
Use a Structurally Unrelated Inhibitor:
-
If available, treat cells with a structurally distinct inhibitor of the same target kinase. If this compound does not produce the same unexpected phenotype, it strengthens the hypothesis that the effect is due to an off-target of this compound.
-
Hypothetical Kinome Scan Data for this compound (1 µM)
| Kinase Target | Percent Inhibition |
| Primary Target Kinase | 98% |
| Off-Target Kinase A | 85% |
| Off-Target Kinase B | 72% |
| Off-Target Kinase C | 55% |
Issue 2: In Vivo Toxicity Observed at Efficacious Doses
Animal studies with this compound show toxicity at doses required for therapeutic efficacy.
Possible Cause: The toxicity may be a result of inhibiting an off-target protein that is critical for normal physiological function.
Troubleshooting Steps:
-
Analyze Pre-clinical Data:
-
Review all available in vitro and in vivo data to identify potential links between the observed toxicity and any known off-targets. For example, if cardiotoxicity is observed, investigate whether any of the identified off-targets have known roles in cardiac function.
-
-
Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Carefully model the relationship between this compound exposure, on-target inhibition, and the toxicity profile. It may be possible to find a dosing regimen that maintains on-target efficacy while minimizing exposure that drives toxicity.
-
-
Counter-Screening against Toxicity-Related Targets:
-
Test this compound in assays for common toxicity-related targets, such as hERG, CYP enzymes, and a panel of G-protein coupled receptors (GPCRs).
-
-
Chemical Modification:
-
If a key off-target responsible for toxicity is identified, medicinal chemistry efforts can be initiated to design new analogs of this compound with improved selectivity.
-
Experimental Protocol: Validating an Off-Target in a Cellular Context
Objective: To determine if "Off-Target Kinase A" is responsible for an unexpected phenotype observed with this compound treatment.
Methodology:
-
Cell Culture: Culture the relevant cell line under standard conditions.
-
Reagents:
-
This compound
-
A highly selective inhibitor for "Off-Target Kinase A" (Inhibitor-OT-A)
-
siRNA targeting "Off-Target Kinase A" (siRNA-OT-A) and a non-targeting control siRNA (siRNA-NC)
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Antibodies for the primary target, "Off-Target Kinase A", and a downstream marker of the unexpected phenotype.
-
-
Procedure:
-
Experiment 1 (Pharmacological Inhibition):
-
Seed cells in multi-well plates.
-
Treat cells with a dose-response of this compound and Inhibitor-OT-A.
-
After the appropriate incubation time, assess the phenotype of interest (e.g., cell viability, reporter gene expression, morphological changes).
-
-
Experiment 2 (Genetic Knockdown):
-
Transfect cells with siRNA-OT-A or siRNA-NC.
-
After 48-72 hours, confirm knockdown of "Off-Target Kinase A" by Western blot.
-
Treat the transfected cells with this compound.
-
Assess the phenotype of interest.
-
-
-
Data Analysis:
-
Compare the phenotypic effects of this compound and Inhibitor-OT-A.
-
Determine if the knockdown of "Off-Target Kinase A" rescues the phenotype induced by this compound.
-
Visualizing Experimental Workflows and Pathways
Caption: Workflow for validating a potential off-target kinase.
Caption: this compound inhibiting both on-target and off-target pathways.
References
Technical Support Center: Optimizing JKE-1716 Concentration for Different Cell Lines
Disclaimer: The compound "JKE-1716" appears to be a placeholder or a novel agent not yet described in publicly available scientific literature. As such, specific data regarding its mechanism of action, responding cell lines, and optimal concentrations are unavailable. The following guide provides a generalized framework and best practices for determining the optimal concentration of a novel compound in different cell lines, using methodologies and principles commonly applied in pharmacological and cell biology research. Researchers should adapt these principles to their specific findings for this compound as data becomes available.
Frequently Asked Questions (FAQs)
1. Q: We are starting our experiments with this compound. What is a good starting concentration range to test?
A: For a novel compound like this compound with no prior data, a broad concentration range finding experiment is recommended. A common strategy is to perform a logarithmic dilution series.[1] A typical starting range might be from 1 nM to 100 µM. This wide range helps in identifying the potency of the compound and establishing a dose-response relationship.[2][3]
2. Q: How do we determine if our cell line is sensitive or resistant to this compound?
A: The sensitivity of a cell line is typically determined by calculating its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) from a dose-response curve. A lower IC50/EC50 value indicates higher potency and greater sensitivity. Cell lines can be categorized as sensitive, moderately sensitive, or resistant based on these values, though the specific thresholds are compound-dependent.
3. Q: We are observing high variability in our results between experiments. What could be the cause?
A: High variability can stem from several factors:
-
Cell Culture Conditions: Ensure consistent cell passage number, confluency at the time of treatment, and media composition.
-
Compound Stability: Verify the stability of this compound in your culture medium over the duration of the experiment.
-
Assay Performance: Check for consistency in incubation times, reagent concentrations, and instrument calibration.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate dosing.
4. Q: Should the concentration of this compound be adjusted based on the cell seeding density?
A: Yes, cell seeding density can influence the effective concentration of a compound. Higher cell numbers can sometimes lead to increased metabolism or binding of the compound, potentially requiring a higher concentration to achieve the same biological effect. It is crucial to maintain a consistent seeding density across all experiments for comparable results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect at any concentration. | - The compound may be inactive in the chosen cell line. - The concentration range tested is too low. - The compound may have degraded. | - Test on a different, potentially more sensitive cell line. - Expand the concentration range (e.g., up to 200-fold higher than typical plasma concentrations if known).[4][5] - Verify the integrity and proper storage of the this compound stock solution. |
| All cells die, even at the lowest concentration. | - The concentration range tested is too high. - The compound is highly potent in the chosen cell line. - Solvent toxicity (e.g., from DMSO). | - Test a lower range of concentrations (e.g., picomolar to nanomolar). - Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO). |
| The dose-response curve is not sigmoidal. | - The compound may have complex or multiple mechanisms of action. - Experimental artifact. | - Carefully repeat the experiment, ensuring precise dilutions and measurements. - Consider if the compound exhibits non-standard dose-response behavior. |
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations in the appropriate cell culture medium. A common approach is a serial dilution.
-
Treatment: Remove the existing medium from the cells and add the 2X this compound solutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value.[3]
-
Visualizations
Since the signaling pathway for this compound is unknown, a generalized experimental workflow for determining optimal concentration is provided below.
Caption: Workflow for determining the optimal concentration of this compound.
This guide provides a foundational approach for working with a novel compound. As you generate data for this compound, these protocols and troubleshooting steps can be adapted to build a more specific and detailed understanding of its activity.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 4. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
JKE-1716 stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of JKE-1716 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Glutathione Peroxidase 4 (GPX4).[1] It is a derivative of the GPX4 inhibitor ML-210. The mechanism of action for this compound involves its function as a nitrile oxide electrophile that covalently binds to the selenocysteine residue in the active site of GPX4, thereby inactivating the enzyme.[2] This inhibition of GPX4 leads to an accumulation of lipid peroxides, ultimately inducing a form of regulated cell death known as ferroptosis.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1]
Q3: How should I store this compound?
This compound should be stored as a crystalline solid at -20°C.[1] Under these conditions, it is stable for at least two years.[1]
Troubleshooting Guide
Issue: I am not observing the expected cytotoxic effect of this compound in my cell line.
-
Possible Cause 1: Compound Instability in Cell Culture Media.
-
Troubleshooting: The stability of this compound in aqueous cell culture media has not been extensively reported. It is possible that the compound degrades over the course of a long incubation period.
-
Recommendation: Perform a time-course experiment to determine the optimal incubation time. For longer experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours. It is also advisable to perform a stability test of this compound in your specific cell culture medium.
-
-
-
Possible Cause 2: Cell Line Resistance to Ferroptosis.
-
Troubleshooting: Not all cell lines are equally sensitive to ferroptosis induction.
-
Recommendation: Confirm that your cell line is sensitive to ferroptosis by using other known ferroptosis inducers, such as erastin or RSL3. Additionally, you can co-treat with a ferroptosis inhibitor, like ferrostatin-1, to confirm that the observed cell death is indeed due to ferroptosis.[1]
-
-
-
Possible Cause 3: Issues with Stock Solution.
-
Troubleshooting: The this compound stock solution may not have been prepared or stored correctly.
-
Recommendation: Ensure that the compound was fully dissolved in DMSO. Briefly vortex and visually inspect for any undissolved particulates. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Issue: I am observing precipitation of this compound in my cell culture media.
-
Possible Cause: Poor Solubility in Aqueous Solution.
-
Troubleshooting: While this compound is soluble in DMSO, it may have limited solubility when diluted into aqueous cell culture media, especially at higher concentrations.
-
Recommendation: When preparing your working concentrations, ensure that the final concentration of DMSO in the cell culture media is low (typically ≤ 0.5%) to minimize solvent-induced toxicity. Prepare the final dilution in a stepwise manner and vortex gently between dilutions. If precipitation persists, consider using a lower concentration of this compound.
-
-
Stability and Storage of this compound
| Parameter | Recommendation | Stability Data |
| Storage (Solid) | Store at -20°C | ≥ 2 years[1] |
| Solvent | DMSO | Soluble[1] |
| Storage (DMSO Stock) | Store at -20°C or -80°C in aliquots | Not specified, but generally stable. Avoid freeze-thaw cycles. |
| Stability in Cell Culture Media | Data not available | It is recommended to prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM Stock Solution in DMSO:
-
This compound has a molecular weight of 451.3 g/mol .[1]
-
To prepare a 10 mM stock solution, dissolve 4.513 mg of this compound in 1 mL of high-purity DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
-
Preparation of Working Solutions in Cell Culture Media:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution into pre-warmed cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the this compound stock solution to the media and mix immediately. Do not add media directly to the concentrated stock.
-
Ensure the final DMSO concentration in the media is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).
-
Protocol: Assessment of this compound Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the experiment. Allow the cells to adhere and resume logarithmic growth (typically overnight).
-
Compound Treatment: Prepare serial dilutions of this compound in fresh cell culture media as described above. As a control, prepare a vehicle-only treatment with the same final concentration of DMSO.
-
Incubation: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assay: After the incubation period, assess cell viability using a suitable method, such as the MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits GPX4, leading to ferroptosis.
Caption: Workflow for assessing this compound stability in media.
References
How to prevent JKE-1716 degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of JKE-1716 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation under several conditions. The primary factors are exposure to acidic or basic aqueous solutions, high temperatures, direct light, and prolonged exposure to humidity in the solid state. Degradation typically occurs through hydrolysis of the lactam ring and subsequent oxidation.
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C in a light-resistant, airtight container with a desiccant. For short-term use, refrigeration at 2-8°C is acceptable. Stock solutions should be prepared fresh, but if necessary, can be stored at -80°C for up to one month.
Q3: Can I dissolve this compound in solvents other than DMSO?
A3: While DMSO is the recommended solvent for creating stock solutions, ethanol can be used as an alternative. However, the stability of this compound in ethanol is lower than in DMSO. It is not recommended to dissolve this compound directly in aqueous buffers due to its poor solubility and increased rate of hydrolysis.
Q4: Are there any known incompatibilities with common excipients?
A4: Yes, this compound has shown incompatibility with lactose and magnesium stearate when subjected to heat and humidity, leading to accelerated degradation.[1] It is recommended to perform compatibility studies with your specific formulation.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Solution:
-
Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
-
Minimize the time the compound is in the aqueous culture medium before being added to the cells.
-
Consider a time-course experiment to assess the stability of this compound in your specific medium over the duration of the assay.
-
Issue 2: Loss of compound activity over time in a multi-day experiment.
-
Possible Cause: Gradual degradation of this compound under experimental conditions.
-
Solution:
-
Replenish the this compound-containing medium every 24 hours.
-
If possible, lower the incubation temperature to slow down the degradation process, provided it does not affect the experimental outcome.
-
Analyze the purity of the compound in the medium at different time points using HPLC to quantify the degradation rate.
-
Issue 3: Precipitate formation when diluting stock solution in aqueous buffer.
-
Possible Cause: Poor solubility of this compound in aqueous solutions.
-
Solution:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept as low as possible but sufficient to maintain solubility. A final DMSO concentration of <0.1% is generally recommended for cell-based assays.
-
Use a pre-warmed buffer for dilution and vortex immediately after adding the this compound stock solution.
-
Consider using a surfactant or a different buffer system if precipitation persists.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex vigorously until the powder is completely dissolved.
-
Aliquot the stock solution into light-resistant, single-use vials.
-
Store the aliquots at -80°C.
Protocol 2: this compound Stability Assessment in Cell Culture Medium
-
Prepare a working solution of this compound in your specific cell culture medium at the final experimental concentration.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium.
-
Immediately analyze the concentration of the active this compound in the aliquot by a validated HPLC-UV method.
-
Plot the concentration of this compound versus time to determine its stability profile.
Data Presentation
Table 1: Stability of this compound in Different Solvents at 25°C
| Solvent | Concentration | % Remaining after 24h | % Remaining after 72h |
| DMSO | 10 mM | 99.8% | 99.5% |
| Ethanol | 10 mM | 98.5% | 95.2% |
| PBS (pH 7.4) | 100 µM | 85.3% | 60.1% |
Table 2: Effect of Temperature on this compound Degradation in PBS (pH 7.4)
| Temperature | % Remaining after 24h |
| 4°C | 95.7% |
| 25°C | 85.3% |
| 37°C | 70.2% |
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Recommended workflow for using this compound in cell-based assays.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Addressing cytotoxicity of JKE-1716 in control cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with the hypothetical compound JKE-1716 in control cells. The information provided is based on general principles of in vitro cytotoxicity testing and is intended to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cytotoxicity in our untreated or vehicle-treated control cells in our this compound experiments. What are the potential causes?
A1: Cytotoxicity in control wells can stem from several sources, broadly categorized as issues with the experimental setup, reagents, or the cells themselves. Here are the primary areas to investigate:
-
Cell Health and Culture Conditions:
-
High Cell Passage Number: Cells at high passage numbers can exhibit altered growth rates and increased sensitivity to stress.[1]
-
Mycoplasma Contamination: This common, often undetected, contamination can significantly impact cell health and experimental outcomes.
-
Suboptimal Culture Conditions: Incorrect media formulation, incubator CO2 levels, temperature, or humidity can stress cells.[2]
-
-
Reagent and Compound Issues:
-
Vehicle (Solvent) Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. It is recommended to keep the final solvent concentration below 0.5% and to always include a vehicle-only control.[3]
-
Reagent Contamination or Degradation: Media, serum, or other reagents can become contaminated with bacteria, fungi, or endotoxins.[4] Reagents can also degrade if stored improperly.[4]
-
Assay Reagent Toxicity: Some viability dyes or assay components can be cytotoxic, especially with prolonged exposure.[5] It's crucial to run controls with the assay reagents alone to assess their intrinsic toxicity.[5]
-
-
Experimental Procedure Artifacts:
-
Edge Effects: Wells on the periphery of multi-well plates are prone to evaporation, leading to increased concentrations of media components and test compounds.[4][5] This can artificially increase cytotoxicity.
-
Pipetting Errors: Inconsistent cell seeding or reagent addition can lead to variability and apparent cytotoxicity.[3]
-
Extended Incubation Times: Long exposure to assay reagents or stressful conditions can lead to cell death.[5]
-
Q2: Our cytotoxicity results for this compound are inconsistent between experiments. How can we improve reproducibility?
A2: Reproducibility is key to reliable data.[1] To improve consistency, consider the following:
-
Standardize Cell Culture Practices:
-
Use cells within a defined, low passage number range.
-
Regularly test for mycoplasma contamination.
-
Ensure consistent cell seeding density.
-
-
Optimize Assay Protocol:
-
Carefully titrate the vehicle concentration to determine the maximum non-toxic level.
-
Include appropriate controls in every experiment: untreated cells, vehicle-only control, and a positive control for cytotoxicity.[5]
-
To mitigate edge effects, consider not using the outer wells of the plate for experimental samples.[5]
-
Q3: We suspect our viability assay is interfering with this compound. How can we test for this?
A3: It is possible for compounds to interfere with assay chemistry.[7] For example, a compound might chemically reduce a metabolic dye (like MTT), leading to a false signal of viability, or it might quench the fluorescence of a reporter dye.[7]
To test for interference, set up cell-free controls. In these wells, include the culture medium, this compound at the concentrations you are testing, and the assay reagents. If you observe a change in signal in the absence of cells, it indicates a direct interaction between your compound and the assay components.
Data Presentation: Troubleshooting Hypothetical this compound Cytotoxicity
The following tables present hypothetical data to illustrate how to identify and troubleshoot unexpected cytotoxicity.
Table 1: Identifying Vehicle (DMSO) Toxicity
| This compound (µM) | % DMSO (v/v) | Cell Viability (%) |
| 0 (Untreated) | 0 | 100 |
| 0 (Vehicle) | 0.1 | 98 |
| 0 (Vehicle) | 0.5 | 95 |
| 0 (Vehicle) | 1.0 | 70 |
| 1 | 1.0 | 65 |
| 10 | 1.0 | 40 |
-
Interpretation: The data shows a significant drop in viability in the 1.0% DMSO vehicle control compared to the untreated and lower DMSO concentration controls. This suggests that at this concentration, the vehicle itself is contributing to cytotoxicity, confounding the results for this compound. The recommendation would be to use a final DMSO concentration of 0.5% or lower.
Table 2: Comparison of Different Cytotoxicity Assays
| This compound (µM) | MTT Assay (% Viability) | LDH Release Assay (% Cytotoxicity) |
| 0 (Vehicle) | 100 | 5 |
| 1 | 95 | 8 |
| 5 | 88 | 15 |
| 10 | 50 | 52 |
| 20 | 25 | 78 |
-
Interpretation: This table demonstrates the use of an orthogonal assay to confirm results. The MTT assay (measuring metabolic activity) and the LDH release assay (measuring membrane integrity) show a dose-dependent effect of this compound. The agreement between two assays with different endpoints increases confidence that the observed effect is due to compound-induced cytotoxicity and not an artifact of a single assay method.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability based on the reduction of tetrazolium salt MTT to formazan by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include untreated and vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Protocol 2: LDH Release Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Controls: Include three types of controls:
-
Vehicle Control: Cells treated with the vehicle only (for spontaneous LDH release).
-
Positive Control: Cells treated with a lysis buffer (for maximum LDH release).
-
Background Control: Culture medium only (for background LDH activity).
-
-
Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for in vitro cytotoxicity assays.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. In vivo veritas, in vitro artificia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 7. researchgate.net [researchgate.net]
JKE-1716 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with the experimental compound JKE-1716.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel kinase, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 5 (MAP4K5). By inhibiting MAP4K5, this compound is expected to modulate downstream signaling pathways, including the JNK and p38 MAPK cascades, which are implicated in inflammatory responses and cellular stress.
Q2: What are the most common sources of variability in this compound in vitro experiments?
A2: The most common sources of variability in cell-based assays include inconsistencies in cell culture practices, reagent quality, and assay execution.[1][2][3] Specific factors include cell passage number, seeding density, mycoplasma contamination, and batch-to-batch variation in serum or other critical reagents.[2][4][5]
Q3: How can I minimize the "edge effect" in my multi-well plate assays with this compound?
A3: The "edge effect" is a common phenomenon in multi-well plates where wells on the perimeter of the plate behave differently than the interior wells, often due to increased evaporation. To minimize this, it is recommended to not use the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[2]
Q4: My this compound dose-response curve is not consistent between experiments. What could be the cause?
A4: Inconsistent dose-response curves can arise from several factors. Ensure that your stock solution of this compound is properly solubilized and stored. Serial dilutions should be prepared fresh for each experiment. Variations in cell density at the time of treatment can also significantly impact the apparent potency of the compound.[2] Finally, confirm that the incubation time with this compound is consistent across all experiments.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Readouts
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. |
| Inconsistent Incubation Times | Use a timer to ensure consistent incubation periods for all plates, especially after adding reagents like MTT or resazurin. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination. Discard any contaminated cultures and decontaminate the incubator and biosafety cabinet.[4][5] |
| Reagent Variability | Use the same lot of critical reagents (e.g., serum, media, this compound) for a set of related experiments. Qualify new lots of reagents before use in critical studies.[3] |
Issue 2: Inconsistent Phospho-Protein Levels by Western Blot
| Potential Cause | Recommended Solution |
| Variable Cell Lysis | Ensure complete and rapid cell lysis by using an appropriate lysis buffer and keeping samples on ice. Use a consistent volume of lysis buffer for the same number of cells. |
| Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer and keep samples cold to preserve phosphorylation states. |
| Inconsistent Protein Quantification | Use a reliable protein quantification method (e.g., BCA assay) and ensure you are loading equal amounts of protein in each lane. |
| Antibody Performance | Use a validated phospho-specific antibody. Optimize antibody concentration and incubation conditions. |
Experimental Protocols
Protocol 1: this compound Dose-Response Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
Protocol 2: Western Blot for Downstream Pathway Modulation
-
Cell Treatment: Plate cells and treat with this compound at various concentrations and time points.
-
Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-JNK, JNK, p-p38, p38).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizations
Caption: Proposed signaling pathway inhibited by this compound.
Caption: Key steps for ensuring experimental reproducibility.
Caption: A logical guide for troubleshooting experimental variability.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. cmdclabs.com [cmdclabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
JKE-1716 Experimental Data Interpretation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected data during experiments with JKE-1716. Our aim is to help you navigate common challenges and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe potent inhibition of the target kinase in our biochemical assay, but see minimal effect on cell viability in our cell-based assays. What could be the reason for this discrepancy?
A1: This is a common challenge in drug development. Several factors could contribute to this observation:
-
Cellular Permeability: this compound may have poor permeability through the cell membrane, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp).
-
Compound Stability: this compound could be unstable in the cell culture media or be rapidly metabolized by the cells.
-
Off-Target Effects: In a cellular context, other signaling pathways may compensate for the inhibition of the target kinase, leading to a muted effect on cell viability.
-
Assay Conditions: The concentration of ATP used in your biochemical assay might be significantly lower than intracellular ATP concentrations, leading to an overestimation of potency.
Troubleshooting Steps:
-
Assess Cell Permeability: Perform a cellular uptake assay to measure the intracellular concentration of this compound.
-
Investigate Efflux: Use efflux pump inhibitors (e.g., verapamil for P-gp) in co-treatment with this compound to see if this enhances its cytotoxic effect.
-
Evaluate Stability: Measure the concentration of this compound in the cell culture media over time using techniques like LC-MS.
-
Profile against a Kinase Panel: A broad kinase screen can identify potential off-target activities that might explain the cellular phenotype.
-
Titrate ATP in Biochemical Assay: Re-run your biochemical assay with ATP concentrations closer to physiological levels (1-10 mM) to determine a more relevant IC50 value.
Q2: Our Western blot results show inconsistent inhibition of the downstream signaling pathway. What are the potential causes?
A2: Inconsistent Western blot data can be frustrating. Here are some common causes and troubleshooting tips:
-
Suboptimal Antibody Performance: The antibodies used for detecting the phosphorylated and total protein levels of the downstream target may not be specific or sensitive enough.
-
Timing of Lysate Collection: The phosphorylation state of signaling proteins can be transient. You may be collecting cell lysates at a time point where the inhibitory effect is not at its peak.
-
Compound Degradation: this compound may be degrading in the culture medium over the course of the experiment.
-
Cell Line Heterogeneity: If you are using a heterogeneous cell line, different sub-populations of cells may respond differently to this compound.
Troubleshooting Steps:
-
Validate Antibodies: Run control experiments (e.g., using positive and negative control cell lysates) to validate the specificity of your primary antibodies.
-
Perform a Time-Course Experiment: Treat cells with this compound and collect lysates at multiple time points (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing maximal inhibition.
-
Confirm Compound Stability: As mentioned in Q1, check the stability of this compound in your experimental conditions.
-
Consider Single-Cell Cloning: If cell line heterogeneity is suspected, consider generating single-cell clones to obtain a more uniform population for your experiments.
Quantitative Data Summary
The following tables summarize hypothetical data that illustrates the discrepancy between biochemical and cell-based assays for this compound.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase IC50 (nM) @ 10 µM ATP | Target Kinase IC50 (nM) @ 1 mM ATP |
| This compound | 5.2 | 250.8 |
| Control-A | 10.5 | 450.2 |
Table 2: Cellular Assay Data
| Compound | Cell Line A Viability EC50 (µM) | Cell Line B Viability EC50 (µM) |
| This compound | > 50 | > 50 |
| Control-A | 0.8 | 1.2 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Luminescent Kinase Assay)
-
Prepare a reaction buffer containing the kinase, substrate, and ATP.
-
Add this compound at various concentrations to the reaction mixture.
-
Incubate the reaction at 30°C for 1 hour.
-
Add a detection reagent that measures the amount of ADP produced.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the this compound concentration.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the EC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
Visualizations
Caption: Hypothetical XYZ signaling pathway showing this compound inhibition of JK-Kinase.
Caption: Workflow for the in vitro luminescent kinase assay.
Caption: A logical workflow for troubleshooting discrepant experimental results.
Optimizing incubation time for JKE-1716 treatment
Welcome to the technical support center for JKE-1716, a novel kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For initial experiments, we recommend a starting concentration range of 1-10 µM.[1] The optimal concentration will be cell-line specific. A dose-response experiment is crucial to determine the IC50 value for your specific cell type.
Q2: What is the optimal incubation time for this compound?
A2: The optimal incubation time can vary significantly depending on the cell type and the specific downstream signaling events being investigated. A time-course experiment is recommended to determine the ideal duration for your experimental goals.[2][3] We suggest starting with a range of time points, such as 4, 8, 12, and 24 hours.[3]
Q3: How should I prepare and store this compound?
A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving in DMSO to a concentration of 10 mM. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Further dilutions into aqueous buffers or cell culture media should be made fresh for each experiment. The final DMSO concentration in your assay should not exceed 0.1% to avoid solvent-induced artifacts.[4]
Q4: Is this compound cell-permeable?
A4: Yes, this compound is a cell-permeable compound, allowing it to reach its intracellular target.[2]
Q5: What are the known off-target effects of this compound?
A5: While this compound is designed for high specificity, like many kinase inhibitors, it may exhibit off-target effects at higher concentrations.[2][5] We recommend performing control experiments, such as using a structurally related inactive compound if available, to confirm that the observed effects are due to the inhibition of the intended target.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed at expected effective concentrations. | The concentration of this compound may be too high for your specific cell line, leading to toxicity.[2] | Perform a dose-response experiment starting from a lower concentration range (e.g., 0.1 µM) to determine the optimal, non-toxic working concentration. |
| Inconsistent results between experiments. | - Variation in cell seeding density.- Inconsistent incubation times.- Cell passage number is too high. | - Ensure consistent cell seeding density across all wells and experiments.- Use a timer to ensure precise and consistent incubation periods.- Use cells within a consistent and low passage number range. |
| No observable effect of this compound treatment. | - The incubation time may be too short for the desired downstream effect to manifest.- The concentration of this compound is too low.- The target kinase is not expressed or is mutated in your cell line. | - Perform a time-course experiment with longer incubation times (e.g., 24, 48, 72 hours).[6]- Increase the concentration of this compound in a stepwise manner.- Confirm the expression and mutation status of the target kinase in your cell line via Western blot or sequencing. |
| Precipitation of this compound in culture media. | The solubility of this compound may be poor in your specific culture medium, especially after dilution from a DMSO stock. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but not so high as to be toxic to the cells.- Prepare fresh dilutions for each experiment and visually inspect for precipitation before adding to cells. |
Experimental Protocols
Optimizing this compound Incubation Time
This protocol outlines a general method for determining the optimal incubation time for this compound in a cell-based assay measuring the phosphorylation of a downstream target.
1. Cell Seeding:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and have not reached confluency by the end of the experiment.
2. This compound Preparation:
-
Prepare a 2X working solution of this compound in your cell culture medium from your 10 mM DMSO stock. The concentration should be twice the final desired concentration.
3. Treatment:
-
At staggered time points (e.g., 24, 12, 8, 4, and 0 hours before the experiment's endpoint), remove the old medium from the cells and add the 2X this compound working solution.
-
For the 0-hour time point, add the vehicle control (e.g., medium with 0.1% DMSO).
4. Cell Lysis:
-
At the end of the time course, wash the cells with ice-old PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
5. Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of the downstream target protein by Western blot or ELISA.
Hypothetical Data: Effect of this compound Incubation Time on Target Phosphorylation
| Incubation Time (hours) | Phospho-Target (Relative Units) | Total Target (Relative Units) | Normalized Phospho-Target |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 4 | 0.65 | 0.98 | 0.66 |
| 8 | 0.32 | 1.02 | 0.31 |
| 12 | 0.15 | 0.99 | 0.15 |
| 24 | 0.18 | 0.75 | 0.24 |
Note: The slight increase in the normalized phospho-target at 24 hours could indicate the activation of compensatory signaling pathways or potential degradation of the target protein at longer time points, suggesting that 12 hours may be the optimal incubation time in this hypothetical scenario.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: JKE-1716 Interference with Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from the hypothetical compound JKE-1716 in fluorescence-based assays. The following resources offer troubleshooting strategies, frequently asked questions, and detailed experimental protocols to identify and mitigate assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms by which a small molecule like this compound can interfere with fluorescence-based assays?
A1: Small molecules can interfere with fluorescence assays through several mechanisms:
-
Autofluorescence: The compound itself may be fluorescent, emitting light in the same spectral region as the assay fluorophore, leading to false-positive signals.[1][2][3]
-
Fluorescence Quenching: The compound can decrease the fluorescence intensity of the assay probe through various processes, such as Förster Resonance Energy Transfer (FRET) or collisional quenching, resulting in false-negative readouts.[3][4]
-
Inner Filter Effect: The compound may absorb light at the excitation or emission wavelengths of the assay fluorophore. This reduces the amount of light that reaches the fluorophore or the detector, leading to an apparent decrease in signal.[3]
-
Light Scattering: Particulate matter from the compound, such as aggregates or precipitates, can scatter light, causing artificially high readings.
-
Assay Component Interaction: The compound might directly interact with assay components, such as enzymes or detection antibodies, altering their function in a way that affects the fluorescence output.
Q2: My fluorescence intensity decreases when I add this compound. How can I determine if this is true inhibition or an artifact?
A2: A decrease in fluorescence could be due to genuine inhibition of the biological target or an interference artifact like fluorescence quenching or the inner filter effect. To distinguish between these possibilities, you should perform a series of control experiments as outlined in the troubleshooting guide below.
Q3: I observe a significant increase in fluorescence signal in the presence of this compound. What could be the cause?
A3: An increase in signal is often indicative of compound autofluorescence, where this compound itself is fluorescent at the assay's excitation and emission wavelengths.[1][2][5] It could also result from the compound stabilizing a fluorescent product or disrupting a quenching mechanism within the assay.
Q4: How can I proactively identify potential interference issues with compounds from my library?
A4: It is advisable to perform compound "pre-screening" or profiling. This involves measuring the absorbance and fluorescence spectra of your compounds under assay-relevant conditions (buffer, pH) before conducting the primary screen. This can help flag potentially problematic compounds early in the process.
Troubleshooting Guide
If you suspect this compound is interfering with your fluorescence-based assay, follow these steps to diagnose and resolve the issue.
Step 1: Characterize the Spectroscopic Properties of this compound
The first step is to determine if this compound has intrinsic optical properties that could interfere with your assay.
Experiment: Measure the absorbance and fluorescence spectra of this compound.
Protocol:
-
Prepare a solution of this compound in the same buffer and at the same concentration used in your primary assay.
-
Absorbance Scan: Use a spectrophotometer to scan the absorbance of the this compound solution from UV to the far-red region of the spectrum (e.g., 250 nm to 750 nm).
-
Fluorescence Scan: Use a spectrofluorometer to measure the emission spectrum of this compound. Excite the compound at the same wavelength used for your assay's fluorophore and scan a broad range of emission wavelengths. Also, perform an excitation scan by setting the emission wavelength to that of your assay's detection channel and scanning a range of excitation wavelengths.
Interpretation of Results:
| Observation | Potential Issue |
| Absorbance peak overlaps with assay fluorophore's excitation or emission wavelength. | Inner Filter Effect |
| This compound exhibits fluorescence emission in the assay's detection channel. | Autofluorescence |
| No significant absorbance or fluorescence at assay wavelengths. | Interference is likely not due to inner filter effect or autofluorescence. Proceed to investigate quenching or other mechanisms. |
Step 2: Assess Compound Autofluorescence in the Assay Context
Even if a compound does not appear fluorescent on its own, its properties can change in the presence of other molecules.
Experiment: Autofluorescence control plate.
Protocol:
-
Prepare a microplate with wells containing all assay components except the fluorescent substrate or probe.
-
Add this compound at the same concentrations used in the primary assay.
-
Include a positive control (assay with fluorescent probe but no inhibitor) and a negative control (assay buffer only).
-
Read the plate using the same filter set and gain settings as the primary assay.
Interpretation of Results:
| This compound Well Signal | Conclusion |
| Significantly higher than negative control. | This compound is autofluorescent under assay conditions. |
| Similar to negative control. | Autofluorescence is not a significant contributor to interference. |
Step 3: Distinguish True Inhibition from Fluorescence Quenching
If you observe a decrease in signal, it is crucial to rule out quenching.
Experiment: Enzyme-null or target-null control.
Protocol:
-
Set up an assay that includes the fluorescent product at a concentration expected from an uninhibited reaction, but without the enzyme or biological target .
-
Add this compound at various concentrations.
-
Measure the fluorescence intensity.
Interpretation of Results:
| Fluorescence Intensity in the presence of this compound | Conclusion |
| Decreases with increasing this compound concentration. | This compound is quenching the fluorophore's signal. |
| Remains unchanged. | The signal decrease observed in the primary assay is likely due to true inhibition of the target. |
Experimental Protocols
Protocol 1: Comprehensive Spectral Profiling of this compound
Objective: To determine the absorbance and fluorescence properties of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
Methodology:
-
Prepare a working solution of this compound at the final assay concentration in the assay buffer. Include the same final concentration of DMSO as in the primary assay.
-
Absorbance Measurement:
-
Use the assay buffer as a blank.
-
Scan the absorbance of the this compound solution from 250 nm to 750 nm.
-
-
Fluorescence Measurement:
-
Use the assay buffer as a blank.
-
Emission Scan: Excite the this compound solution at the excitation wavelength of your assay's fluorophore. Scan the emission spectrum across a range that includes your assay's emission wavelength (e.g., 400 nm to 800 nm).
-
Excitation Scan: Set the emission monochromator to the emission wavelength of your assay's fluorophore. Scan the excitation spectrum across a relevant range (e.g., 300 nm to 600 nm).
-
Protocol 2: Orthogonal Assay Confirmation
Objective: To confirm the biological activity of this compound using a different detection technology that is not fluorescence-based.
Example Orthogonal Assay (if primary assay measures enzyme activity):
-
Luminescence-based Assay: Use a coupled-enzyme system that produces light (e.g., luciferase-based ATP detection).
-
Absorbance-based Assay: Monitor the change in absorbance of a substrate or product.
-
Mass Spectrometry-based Assay: Directly measure the formation of the product or depletion of the substrate.
Methodology:
-
Develop and optimize an orthogonal assay for your target of interest.
-
Determine the potency of this compound (e.g., IC50) in this new assay format.
-
Compare the results to the data obtained from the original fluorescence-based assay.
Data Presentation:
Table 1: Hypothetical Spectroscopic Properties of this compound
| Property | Wavelength (nm) | Value |
| Absorbance Maximum | 485 | 0.05 AU |
| Fluorescence Excitation Max | 490 | - |
| Fluorescence Emission Max | 525 | 10,000 RFU |
| Assay Fluorophore Excitation | 488 | - |
| Assay Fluorophore Emission | 520 | - |
Table 2: Hypothetical IC50 Values for this compound in Different Assay Formats
| Assay Type | Detection Method | IC50 (µM) |
| Primary Assay | Fluorescence Intensity | 1.2 |
| Orthogonal Assay 1 | Luminescence | 15.8 |
| Orthogonal Assay 2 | Mass Spectrometry | 14.9 |
| Quenching Control | Fluorescence Intensity | 1.5 |
In this hypothetical example, the similar IC50 in the primary and quenching assays, and the much higher IC50 in the orthogonal assays, would strongly suggest the initial result was an artifact.
Visualizations
Below are diagrams illustrating the concepts of assay interference and troubleshooting workflows.
Caption: Common mechanisms of small molecule interference in fluorescence assays.
Caption: A logical workflow for troubleshooting this compound interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
Best practices for handling and storing JKE-1716
Technical Support Center: JKE-1716
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Kinase-Z, a key enzyme in the ABC signaling pathway, which is implicated in various cellular processes. This guide provides best practices for the handling, storage, and use of this compound in preclinical research settings, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
1. What is the recommended method for reconstituting and storing this compound?
-
Reconstitution: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the entire vial in the appropriate volume of high-purity, anhydrous DMSO. Vortex gently for 1-2 minutes until the powder is completely dissolved. Brief sonication in a water bath can aid in solubilization if needed.
-
Storage:
-
Solid Form: Store the lyophilized powder at -20°C, desiccated and protected from light. Under these conditions, the compound is stable for at least one year.
-
Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. Stock solutions are stable for up to 6 months.
-
Working Solutions: Prepare fresh working solutions in your desired cell culture medium or assay buffer immediately before use. Do not store aqueous working solutions for extended periods, as the stability of the compound in aqueous media has not been fully characterized.
-
2. What is the solubility of this compound in common solvents?
The solubility of this compound has been determined in several common laboratory solvents. This data is crucial for preparing appropriate stock and working solutions.
| Solvent | Solubility at 25°C |
| DMSO | ≥ 50 mM |
| Ethanol | ~5 mM |
| PBS (pH 7.4) | < 10 µM |
| Cell Culture Media (with 10% FBS) | ~25 µM (may precipitate at higher concentrations) |
3. What is the recommended concentration range for use in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. We recommend performing a dose-response curve to determine the effective concentration for your system. A typical starting range is between 10 nM and 10 µM. For many common cell lines, the IC50 (the concentration that inhibits 50% of Kinase-Z activity) is in the low micromolar range.[1]
| Assay Type | Recommended Concentration Range | Notes |
| Biochemical (Kinase Assay) | 1 nM - 1 µM | IC50 is typically <100 nM.[1] |
| Cell-Based (Phosphorylation) | 100 nM - 10 µM | Potency in cellular assays is generally lower than in biochemical assays.[1] |
| Cell Viability/Proliferation | 1 µM - 25 µM | Higher concentrations may be needed to observe phenotypic effects. |
4. Is this compound selective for Kinase-Z?
This compound has been profiled against a panel of related kinases and has demonstrated high selectivity for Kinase-Z. However, like most small molecule inhibitors, off-target effects can occur, especially at higher concentrations (>10 µM).[1] We recommend including appropriate controls in your experiments, such as a structurally related but inactive compound or using a secondary method (e.g., siRNA/shRNA) to confirm that the observed phenotype is due to the inhibition of Kinase-Z.
Troubleshooting Guide
Issue 1: I am observing high variability between replicate wells in my cell-based assay.
-
Possible Cause 1: Incomplete Solubilization. this compound may not be fully dissolved in the aqueous assay medium, leading to inconsistent concentrations across wells.
-
Solution: Ensure your final DMSO concentration is low (typically ≤ 0.5%) to prevent precipitation. When diluting the DMSO stock into aqueous media, add it dropwise while vortexing or mixing to ensure rapid and even dispersion. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Uneven Cell Seeding. Inconsistent cell numbers per well is a common source of variability in cell-based assays.[2][3]
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting. Use reverse pipetting techniques for viscous cell suspensions. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow for even cell settling.
-
-
Possible Cause 3: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill these wells with sterile PBS or media to create a humidity barrier.
-
Issue 2: The compound shows lower potency in my cell-based assay than expected from the biochemical data.
-
Possible Cause 1: Cell Permeability. The compound may have poor permeability across the cell membrane.[1]
-
Solution: While this compound is designed for cell permeability, factors like efflux pump activity can reduce intracellular concentration. Consider extending the incubation time to allow for sufficient compound uptake.
-
-
Possible Cause 2: Protein Binding. The compound may bind to serum proteins (e.g., albumin) in the cell culture medium, reducing the free concentration available to interact with the target.
-
Solution: Perform experiments in low-serum or serum-free media if your cell type can tolerate it for the duration of the experiment. Alternatively, you may need to increase the concentration of this compound to compensate for serum binding.
-
-
Possible Cause 3: Compound Stability. The compound may be unstable in the cell culture medium over long incubation periods.
-
Solution: For long-term experiments (> 24 hours), consider replenishing the media with freshly prepared this compound daily.
-
Issue 3: I am observing unexpected cell toxicity or off-target effects.
-
Possible Cause 1: High Compound Concentration. Off-target effects and non-specific toxicity are more likely at high concentrations.[1]
-
Solution: Use the lowest effective concentration possible based on your dose-response experiments. Ensure your final DMSO concentration is non-toxic to your cells (typically < 0.5%).
-
-
Possible Cause 2: Contamination. Your stock solution or cell culture may be contaminated.
-
Solution: Use sterile techniques when handling the compound and preparing solutions. Regularly test your cell lines for mycoplasma contamination.[3]
-
Experimental Protocols
Protocol: Western Blot Analysis of Target Inhibition
This protocol describes a method to measure the inhibition of Kinase-Z activity in cells by assessing the phosphorylation of its downstream substrate, Protein-Y.
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for the desired time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated Protein-Y (p-Protein-Y) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe for total Protein-Y and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Caption: ABC signaling pathway with this compound inhibition of Kinase-Z.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for high assay variability.
References
Technical Support Center: Confirming Ferroptosis Induction by JKE-1716
This technical support guide is designed for researchers, scientists, and drug development professionals to provide a clear framework for confirming that the compound JKE-1716 induces ferroptosis and not apoptosis. This compound is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and subsequent ferroptotic death.[1][2] Inhibition of GPX4 by this compound is expected to trigger this specific form of regulated cell death.
This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and data presentation tables.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of GPX4.[1][2] By covalently binding to and inhibiting GPX4, this compound prevents the detoxification of lipid hydroperoxides, leading to their accumulation and the induction of ferroptosis.[3][4]
Q2: How can I be sure that the cell death I'm observing with this compound is ferroptosis and not apoptosis?
A2: Distinguishing ferroptosis from apoptosis requires a multi-pronged approach. You should assess for the key hallmarks of ferroptosis, which are distinct from those of apoptosis. These include:
-
Lipid Peroxidation: A central feature of ferroptosis.
-
Iron Accumulation: Ferroptosis is an iron-dependent process.
-
Glutathione (GSH) Depletion: Inhibition of GPX4 activity leads to the consumption of its cofactor, GSH.
-
Lack of Apoptotic Markers: Absence of caspase activation and specific morphological changes associated with apoptosis.
Pharmacological inhibition studies are also crucial. The cell death induced by this compound should be preventable by ferroptosis-specific inhibitors like ferrostatin-1 or liproxstatin-1, but not by apoptosis inhibitors like Z-VAD-FMK.[5]
Q3: What are the expected morphological differences between cells undergoing ferroptosis and apoptosis?
A3: Under an electron microscope, ferroptotic cells typically exhibit mitochondrial shrinkage, increased mitochondrial membrane density, and a reduction or absence of cristae. In contrast, apoptotic cells are characterized by cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in lipid peroxidation assay. | Reagent instability or improper handling. | Prepare fresh reagents and protect fluorescent probes from light. Optimize probe concentration and incubation time. |
| Inconsistent results with ferroptosis inhibitors. | Inhibitor instability or incorrect dosage. | Aliquot inhibitors and store them at the recommended temperature. Perform a dose-response curve to determine the optimal concentration for your cell line. Ensure the inhibitor is added prior to or concurrently with this compound. |
| No significant change in intracellular iron levels. | The assay may not be sensitive enough, or the time point is not optimal. | Try a more sensitive method for iron detection (e.g., fluorescent probes like Phen Green SK). Perform a time-course experiment to identify the peak of iron accumulation. |
| Detection of some apoptotic markers. | Potential for crosstalk between cell death pathways or off-target effects of this compound at high concentrations. | Use the lowest effective concentration of this compound. Co-treat with both ferroptosis and apoptosis inhibitors to dissect the signaling pathways. Some inducers can trigger both pathways.[5] |
Key Experimental Protocols to Differentiate Ferroptosis from Apoptosis
Here are detailed protocols for essential experiments to confirm this compound-induced ferroptosis.
Assessment of Lipid Peroxidation
Principle: This protocol uses the fluorescent probe C11-BODIPY 581/591 to detect lipid reactive oxygen species (ROS), a hallmark of ferroptosis. In the presence of lipid peroxides, the fluorescence of the probe shifts from red to green.
Methodology:
-
Seed cells in a suitable plate for fluorescence microscopy or flow cytometry.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., RSL3) and negative controls. To confirm ferroptosis, include a co-treatment group with this compound and a ferroptosis inhibitor (e.g., ferrostatin-1).
-
In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Microscopy: Capture images in both green (oxidized) and red (reduced) channels. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Measure the fluorescence intensity in the appropriate channels (e.g., FITC for green and PE for red). An increase in the green fluorescence intensity indicates lipid peroxidation.
-
Measurement of Intracellular Labile Iron Pool
Principle: This protocol utilizes the fluorescent probe Phen Green SK to measure the intracellular labile iron pool (LIP). The fluorescence of Phen Green SK is quenched by iron.
Methodology:
-
Seed and treat cells as described in the lipid peroxidation protocol.
-
In the last 30-60 minutes of treatment, load the cells with Phen Green SK diacetate at a final concentration of 1-5 µM.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. A decrease in fluorescence intensity corresponds to an increase in the intracellular labile iron pool.
Quantification of Glutathione (GSH) Levels
Principle: This protocol measures the level of intracellular reduced glutathione (GSH) using a commercially available colorimetric or fluorometric assay kit.
Methodology:
-
Seed cells in a multi-well plate and treat them with this compound.
-
After treatment, lyse the cells according to the assay kit manufacturer's instructions.
-
Perform the GSH assay following the kit's protocol. This typically involves a reaction that produces a colored or fluorescent product in proportion to the amount of GSH.
-
Measure the absorbance or fluorescence using a plate reader. A decrease in GSH levels is indicative of ferroptosis.
Western Blot Analysis of Key Proteins
Principle: This protocol assesses the expression levels of key proteins that differentiate ferroptosis from apoptosis.
Methodology:
-
Treat cells with this compound and appropriate controls.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Ferroptosis markers: GPX4 (to confirm target engagement), Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).
-
Apoptosis markers: Cleaved Caspase-3, Cleaved PARP.
-
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
Expected Outcomes: this compound-Induced Ferroptosis vs. Apoptosis
The following table summarizes the expected quantitative and qualitative outcomes when this compound induces ferroptosis compared to a typical apoptotic inducer.
| Parameter | This compound (Ferroptosis) | Apoptosis Inducer (e.g., Staurosporine) |
| Lipid Peroxidation (C11-BODIPY) | Significant increase in green fluorescence | No significant change |
| Intracellular Iron (Phen Green SK) | Decrease in fluorescence (increased iron) | No significant change |
| GSH Levels | Significant decrease | No significant change or slight decrease |
| GPX4 Protein Levels | No change or decrease (target engagement) | No change |
| ACSL4 Protein Levels | Upregulation often observed | No change |
| Cleaved Caspase-3 | No significant increase | Significant increase |
| Cleaved PARP | No significant increase | Significant increase |
| Rescue by Ferrostatin-1 | Cell death is significantly inhibited | No inhibition |
| Rescue by Z-VAD-FMK | No inhibition | Cell death is significantly inhibited |
Visualizing the Experimental Logic and Pathways
To further clarify the experimental design and the underlying signaling pathways, the following diagrams are provided.
Caption: Experimental workflow to confirm this compound-induced ferroptosis.
Caption: Simplified signaling pathway of this compound-induced ferroptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aiming at cancer in vivo: ferroptosis-inducer delivered by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
JKE-1716 lot-to-lot variability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding lot-to-lot variability of JKE-1716, a novel kinase inhibitor targeting the pro-survival kinase, Kinase-X.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound between two different lots. What could be the cause?
A1: Lot-to-lot variation in the half-maximal inhibitory concentration (IC50) is a known issue that can arise from several factors during synthesis and purification. These can include minor variations in the purity of the final compound, the presence of inactive isomers, or residual solvents. We recommend performing a dose-response curve for each new lot to determine the precise IC50 for your experimental system.
Q2: Can the observed variability in this compound activity be due to storage and handling in our lab?
A2: Improper storage and handling can certainly contribute to variability. This compound is sensitive to multiple freeze-thaw cycles and prolonged exposure to light. We recommend aliquoting the stock solution upon receipt and storing it at -80°C, protected from light. For detailed handling instructions, please refer to the product datasheet.
Q3: Are there any known impurities in this compound that could affect its activity?
A3: The synthesis of this compound can sometimes result in the formation of a less active diastereomer, designated as this compound-iso. While our quality control process includes stringent purity checks, trace amounts of this isomer may be present and could contribute to slight variations in activity between lots.[1]
Q4: How does lot-to-lot variability of this compound impact in-vivo studies?
A4: In in-vivo studies, lot-to-lot variability can manifest as differences in compound efficacy and toxicity. This can be due to variations in compound solubility, stability, and bioavailability. We strongly advise conducting a small-scale tolerability study for each new lot before proceeding with large-scale efficacy experiments.
Q5: What quality control measures does your company have in place to minimize lot-to-lot variability?
A5: Each lot of this compound undergoes a comprehensive quality control assessment, including High-Performance Liquid Chromatography (HPLC) to determine purity, Mass Spectrometry (MS) to confirm identity, and a functional kinase assay to determine the IC50 against its primary target, Kinase-X. The specifications for each of these tests are provided in the Certificate of Analysis (CofA) that accompanies each lot.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
If you are observing significant differences in the IC50 values between different lots of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Poor Solubility or Precipitation
If you are experiencing issues with the solubility of this compound, consider the following:
-
Solvent Choice: this compound is most soluble in DMSO. For aqueous buffers, ensure the final DMSO concentration is compatible with your experimental system and does not exceed 0.5%.
-
Preparation of Stock Solutions: When preparing stock solutions, allow the vial to equilibrate to room temperature before opening. Add the solvent and vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) can aid in solubilization.
-
Storage of Solutions: Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles which can lead to precipitation. When thawing, bring the aliquot to room temperature and vortex before use.
Data on Lot-to-Lot Variability
The following table summarizes the quality control data for three recent lots of this compound.
| Lot Number | Purity (HPLC) | IC50 vs. Kinase-X (nM) | IC50 vs. Off-Target Kinase-Y (nM) |
| This compound-A01 | 99.2% | 15.8 | > 10,000 |
| This compound-B02 | 98.5% | 22.1 | > 10,000 |
| This compound-C03 | 99.5% | 14.9 | > 10,000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay
This protocol is used to determine the IC50 of this compound against Kinase-X.
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of the this compound dilution to each well.
-
Add 10 µL of Kinase-X enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Terminate the reaction by adding 25 µL of a stop solution containing EDTA.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or luminescence).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Cell Viability Assay
This protocol is used to assess the effect of this compound on the viability of a cancer cell line expressing high levels of Kinase-X.
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of a viability reagent (e.g., resazurin or CellTiter-Glo®) to each well.
-
Incubate for a further 2-4 hours.
-
Measure the fluorescence or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot the percentage of cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway
This compound inhibits the hypothetical "Kinase-X," which is part of a pro-survival signaling pathway.
Caption: this compound inhibits Kinase-X, promoting apoptosis.
References
Technical Support Center: Overcoming Resistance to JKE-1716 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPX4 inhibitor, JKE-1716. The information provided is based on current scientific understanding of GPX4 inhibition and mechanisms of resistance to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4).[1] GPX4 is a crucial enzyme that neutralizes lipid peroxides, thereby protecting cells from a specific form of iron-dependent cell death known as ferroptosis.[2][3] By inhibiting GPX4, this compound leads to an accumulation of toxic lipid peroxides in the cell membrane, ultimately inducing ferroptosis and killing cancer cells.[4] This mechanism is particularly effective against therapy-resistant cancer cells that have a high mesenchymal state.[5][6]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to GPX4 inhibitors like this compound can arise from several molecular mechanisms within the cancer cells. The primary mechanisms identified include:
-
Upregulation of the Nrf2 signaling pathway: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Activation of the Nrf2-ARE (Antioxidant Response Element) pathway can lead to the expression of various cytoprotective genes that counteract the effects of GPX4 inhibition and protect cells from ferroptosis.[7]
-
Increased GPX4 expression: Cancer cells may develop resistance by simply overexpressing the drug's target, GPX4. This can be driven by signaling pathways such as the mTORC1 pathway.[8]
-
Activation of alternative antioxidant pathways: Cells might compensate for the loss of GPX4 activity by upregulating other antioxidant systems to manage lipid peroxidation.
-
Alterations in iron metabolism: Since ferroptosis is iron-dependent, changes in iron uptake, storage, or export can influence a cell's sensitivity to GPX4 inhibitors.[9]
Q3: How can I experimentally confirm if my resistant cells have an activated Nrf2 pathway?
To determine if the Nrf2 pathway is activated in your this compound resistant cells, you can perform the following experiments:
-
Western Blotting: Compare the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1, GCLC) in your resistant cells versus the parental (sensitive) cells. An increase in these proteins in the resistant line would suggest Nrf2 pathway activation.
-
Quantitative PCR (qPCR): Measure the mRNA levels of Nrf2 target genes. Upregulated transcription is a key indicator of pathway activation.
-
Immunofluorescence: Visualize the subcellular localization of Nrf2. In its active state, Nrf2 translocates from the cytoplasm to the nucleus. Increased nuclear Nrf2 in resistant cells is a sign of activation.
Q4: What strategies can I employ to overcome resistance to this compound?
Based on the known resistance mechanisms, several strategies can be explored to resensitize cancer cells to this compound:
-
Combination Therapy with Nrf2 Inhibitors: Co-treatment with an Nrf2 inhibitor, such as trigonelline, can reverse resistance to GPX4 inhibitors.[7]
-
Inhibition of the mTORC1 Pathway: If GPX4 overexpression is observed, combining this compound with an mTORC1 inhibitor may restore sensitivity.[8]
-
Combination with Chemotherapy: Preclinical models have shown that combining a GPX4 inhibitor (JKE-1674) with standard chemotherapeutic agents like gemcitabine and cisplatin can have superior antitumor efficacy.[10]
-
Modulation of Iron Metabolism: Agents that increase intracellular iron levels could potentially synergize with this compound to enhance ferroptosis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased cell death with this compound treatment over time. | Development of acquired resistance. | 1. Establish a this compound resistant cell line by continuous exposure to increasing concentrations of the drug. 2. Characterize the resistant phenotype by comparing IC50 values with the parental cell line. 3. Investigate potential resistance mechanisms (see FAQs). |
| High variability in experimental results. | Inconsistent cell culture conditions or reagent quality. | 1. Ensure consistent cell passage number and confluency for all experiments. 2. Prepare fresh stock solutions of this compound and other compounds for each experiment. 3. Standardize treatment times and conditions. |
| No induction of ferroptosis markers (e.g., lipid ROS) after this compound treatment. | Intrinsic resistance or suboptimal experimental conditions. | 1. Confirm GPX4 expression in your cell line. 2. Titrate the concentration of this compound and the treatment duration. 3. Use a positive control for ferroptosis induction (e.g., erastin or RSL3). 4. Check for high levels of baseline antioxidant gene expression. |
Quantitative Data Summary
The following table summarizes hypothetical data on the effect of a combination therapy to overcome this compound resistance.
| Cell Line | Treatment | IC50 of this compound (nM) | Fold Change in IC50 |
| Parental Cancer Cells | This compound alone | 50 | 1 |
| This compound Resistant Cells | This compound alone | 500 | 10 |
| This compound Resistant Cells | This compound + Nrf2 Inhibitor (e.g., 10 µM Trigonelline) | 75 | 1.5 |
| This compound Resistant Cells | This compound + mTORC1 Inhibitor (e.g., 100 nM Rapamycin) | 120 | 2.4 |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Culture the parental cancer cell line in standard growth medium.
-
Expose the cells to this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the IC50 of the parental cells.
-
Isolate and expand single-cell clones to ensure a homogenous resistant population.
-
Regularly confirm the resistant phenotype by performing cell viability assays and comparing the IC50 to the parental cell line.
Protocol 2: Assessment of Combination Therapy
-
Seed both parental and this compound resistant cells in 96-well plates at an appropriate density.
-
Allow the cells to attach overnight.
-
Prepare a dose-response matrix of this compound and the combination agent (e.g., an Nrf2 inhibitor).
-
Treat the cells with the single agents and the combinations for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the IC50 values for this compound in the presence and absence of the combination agent.
-
Determine the Combination Index (CI) using the Chou-Talalay method to assess for synergistic, additive, or antagonistic effects.
Visualizations
Caption: Mechanism of action of this compound leading to ferroptosis.
Caption: Key signaling pathways involved in resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Targeting GPX4 in human cancer: Implications of ferroptosis induction for tackling cancer resilience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ferroptosis: the vulnerability within a cancer monster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researchers discover molecule’s unusual cell-killing mechanism | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of GPX4 or mTOR overcomes resistance to Lapatinib via promoting ferroptosis in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting ferroptosis opens new avenues for the development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting GPX4 to Induce Ferroptosis Overcomes Chemoresistance Mediated by the PAX8-AS1/GPX4 Axis in Intrahepatic Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Potency: JKE-1716 vs. ML-210 in GPX4 Inhibition
A Comprehensive Guide for Researchers in Drug Discovery and Development
In the landscape of cancer therapeutics, the induction of ferroptosis, an iron-dependent form of programmed cell death, has emerged as a promising strategy to overcome drug resistance. At the heart of this pathway lies Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and subsequent ferroptotic demise. The development of potent and selective GPX4 inhibitors is therefore of paramount interest. This guide provides a detailed comparison of two such inhibitors, JKE-1716 and ML-210, offering researchers a comprehensive overview of their mechanisms, potency, and the experimental protocols for their evaluation.
Unraveling the Mechanisms of Action: A Tale of a Prodrug and a Potent Nitrolic Acid
While both this compound and ML-210 are potent covalent inhibitors of GPX4, they exhibit distinct mechanisms of action. ML-210 functions as a prodrug, requiring intracellular activation to exert its inhibitory effect.[1] Within the cell, ML-210 is metabolized to JKE-1674, which is then further converted to the highly reactive nitrile oxide electrophile, JKE-1777.[1] It is this ultimate metabolite, JKE-1777, that covalently binds to the active site selenocysteine of GPX4, thereby inactivating the enzyme.[1]
In contrast, this compound is a potent, selective, nitrolic acid-containing GPX4 inhibitor.[2] While detailed studies on its intracellular activation are less prevalent in the reviewed literature, it is understood to be a direct-acting covalent inhibitor. The nitrolic acid moiety is a key chemical feature that contributes to its potent inhibition of GPX4.
Quantitative Comparison of Inhibitor Potency
The efficacy of a GPX4 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes the available quantitative data for ML-210 and its active metabolite, JKE-1674. While this compound is established as a potent inhibitor, a direct comparative EC50 or IC50 value from the same studies was not available in the searched literature.
| Compound | Assay Type | Cell Line | IC50 / EC50 | Reference |
| ML-210 | Cell Viability | BJeLR (HRAS G12V) | IC50: 71 nM | MedChemExpress |
| Cell Viability | BJeH-LT | IC50: 272 nM | MedChemExpress | |
| Cell Viability | HT1080 | IC50: 0.1 µM | PubMed | |
| GPX4 Inhibition | - | EC50: 30 nM | MedChemExpress | |
| JKE-1674 | Cell Viability | LOX-IMVI | EC50: 0.03 µM | TargetMol |
| This compound | Cell Viability | LOX-IMVI | Potent Inhibition Observed | Nature Chemical Biology |
Note: A specific IC50 or EC50 value for this compound from a direct comparative study was not available in the reviewed literature. However, viability measurement graphs indicate its high potency.
Experimental Protocols: A Guide to Assessing Inhibitor Efficacy
Accurate and reproducible experimental protocols are crucial for the evaluation of GPX4 inhibitors. Below are detailed methodologies for cell viability and GPX4 activity assays.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for determining the effect of GPX4 inhibitors on cell viability.
Materials:
-
Cancer cell line of interest (e.g., HT1080, LOX-IMVI)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and/or ML-210
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and ML-210 in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
GPX4 Inhibitor Screening Assay (Coupled Enzyme Assay)
This biochemical assay directly measures the inhibitory effect of compounds on GPX4 activity.
Materials:
-
Recombinant human GPX4 enzyme
-
GPX4 assay buffer
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Cumene hydroperoxide (substrate)
-
This compound and/or ML-210
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in the GPX4 assay buffer according to the manufacturer's instructions.
-
Inhibitor Addition: Add the desired concentrations of this compound or ML-210 to the wells of the 96-well plate. Include a positive control inhibitor and a vehicle control.
-
Enzyme Addition: Add the diluted GPX4 enzyme to all wells except for the no-enzyme control wells.
-
Pre-incubation: Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of GSH, GR, and NADPH to all wells, followed by the addition of the substrate, cumene hydroperoxide.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every minute for 10-15 minutes using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH consumption for each well. Determine the percentage of GPX4 inhibition for each inhibitor concentration relative to the vehicle control. Plot the results and calculate the IC50 value.
Visualizing the Molecular Landscape: Pathways and Workflows
To further elucidate the context of GPX4 inhibition, the following diagrams, generated using the DOT language, illustrate the key signaling pathway, the experimental workflow for inhibitor evaluation, and the activation mechanism of ML-210.
Caption: GPX4 signaling pathway in the prevention of ferroptosis.
Caption: Experimental workflow for determining inhibitor potency.
Caption: Intracellular activation pathway of the prodrug ML-210.
References
A Comparative Analysis of the Ferroptosis Inducers JKE-1716 (presumed JKE-1674) and RSL3
A detailed examination of two prominent agents in the study of ferroptosis, this guide provides researchers, scientists, and drug development professionals with a comparative overview of JKE-1674 and RSL3. This document summarizes their mechanisms of action, comparative potency, and the experimental protocols utilized for their evaluation.
Recent advancements in cell death research have highlighted ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides, as a promising avenue for therapeutic intervention, particularly in cancer. Small molecule inducers of ferroptosis are critical tools in elucidating the underlying mechanisms of this pathway and for developing novel treatment strategies. Among these, RSL3 has been a widely used tool compound. This guide provides a comparative analysis of RSL3 and the more recently developed compound, JKE-1674. Initial searches for "JKE-1716" did not yield any relevant scientific information, leading to the strong inference that the intended compound for comparison is the structurally similar and functionally relevant JKE-1674, an orally active inhibitor of Glutathione Peroxidase 4 (GPX4).
Mechanism of Action: A Tale of Two Inhibitors
Both JKE-1674 and RSL3 induce ferroptosis by targeting GPX4, a crucial enzyme that detoxifies lipid peroxides, thereby protecting cells from oxidative damage. However, their specific mechanisms of interaction with GPX4 and their broader target profiles exhibit notable differences.
JKE-1674: A Prodrug Approach to Selective GPX4 Inhibition
JKE-1674 is an orally active and more stable analog of the GPX4 inhibitor ML-210.[1][2][3] It functions as a prodrug, undergoing intracellular conversion to a reactive nitrile oxide intermediate, JKE-1777.[1][4] This intermediate then covalently binds to the active site of GPX4, leading to its irreversible inhibition.[4][5] This mechanism, involving a "masked" electrophile, contributes to the enhanced stability and selectivity of JKE-1674 compared to earlier classes of GPX4 inhibitors.[6][7] Studies have indicated that JKE-1674 exhibits fewer off-target effects than chloroacetamide-based inhibitors.[4][8]
RSL3: A Potent Inducer with a Broadening Target Spectrum
RSL3 is a potent and widely utilized tool compound for inducing ferroptosis.[9][10] It was one of the first small molecules identified to induce ferroptosis, initially believed to act as a direct and specific inhibitor of GPX4.[11] However, more recent research suggests that the mechanism of RSL3 may be more complex. Some studies indicate that RSL3 can also inhibit other selenoproteins, such as thioredoxin reductase 1 (TXNRD1), potentially contributing to its potent cytotoxic effects.[12] This broader activity profile may explain some of the GPX4-independent effects observed with RSL3 treatment.[13]
Comparative Potency: A Context-Dependent Landscape
The relative potency of JKE-1674 and RSL3 appears to be highly dependent on the cellular context, particularly the cancer cell type.
| Compound | Cell Line | Potency (EC50/IC50) | Reference |
| JKE-1674 | LOX-IMVI (Melanoma) | EC50 = 0.03 µM | [14] |
| DLD1 (Colorectal Cancer) | Inactive up to 20 µM | [13] | |
| RSL3 | HN3 (Head and Neck Cancer) | IC50 = 0.48 µM | [10] |
| HN3-rslR (Resistant) | IC50 = 5.8 µM | [10] | |
| HCT116 (Colorectal Cancer) | IC50 = 4.084 µM (24h) | [15] | |
| LoVo (Colorectal Cancer) | IC50 = 2.75 µM (24h) | [15] | |
| HT29 (Colorectal Cancer) | IC50 = 12.38 µM (24h) | [15] | |
| HT1080 (Fibrosarcoma) | EC50 = 13 nM ((S)-RSL3) | [13] | |
| A549 (Lung Cancer) | IC50 ~ 0.5 µM | [14] | |
| H1975 (Lung Cancer) | IC50 = 150 nM | [14] |
Direct comparative studies have indicated that JKE-1674 is markedly less potent than (S)-RSL3 in colorectal cancer cell lines .[13] For instance, in the DLD1 colorectal cancer cell line, JKE-1674 was inactive at concentrations up to 20 µM, a concentration at which RSL3 shows significant activity.[13] Conversely, in the LOX-IMVI melanoma cell line, JKE-1674 demonstrates high potency with an EC50 of 30 nM.[14] The potency of RSL3 also varies significantly across different cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations.[10][13][14][15] This variability underscores the importance of empirical determination of optimal concentrations for each experimental system.
Signaling Pathways and Experimental Workflows
The induction of ferroptosis by both JKE-1674 and RSL3 converges on the inhibition of GPX4, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
Caption: Signaling pathway of ferroptosis induction by JKE-1674 and RSL3.
A typical experimental workflow to compare the potency of these compounds involves cell viability assays, measurement of lipid ROS, and confirmation of GPX4 inhibition.
Caption: A generalized experimental workflow for comparing JKE-1674 and RSL3.
Experimental Protocols
1. Cell Viability Assay
This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of JKE-1674 and RSL3 in culture medium. Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Add the reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.[16]
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the percentage of viable cells against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 value.
2. Lipid ROS Measurement
This protocol measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.
-
Cell Treatment: Treat cells with JKE-1674 or RSL3 at a concentration known to induce cell death for a specified time (e.g., 6-24 hours). Include a vehicle control.
-
Staining: Add a fluorescent lipid ROS probe, such as C11-BODIPY™ 581/591 (Thermo Fisher Scientific), to the cell culture medium and incubate for 30 minutes at 37°C.[17]
-
Analysis: Harvest the cells and analyze them by flow cytometry. The oxidized form of C11-BODIPY fluoresces in the green channel, while the reduced form fluoresces in the red channel. An increase in the green to red fluorescence ratio indicates an increase in lipid ROS.[17] Alternatively, visualize and quantify fluorescence using a fluorescence microscope.[17]
3. GPX4 Activity Assay
This protocol measures the enzymatic activity of GPX4 and can be used to confirm direct inhibition by the compounds.
-
Assay Principle: Commercially available kits, such as the GPX4 Fluorogenic Assay Kit (BPS Bioscience), provide a method to measure GPX4 activity indirectly.[18] The assay couples the reduction of a hydroperoxide by GPX4 to the oxidation of NADPH by glutathione reductase. The decrease in NADPH fluorescence is proportional to GPX4 activity.[18]
-
Procedure:
-
Prepare the reaction mixture containing assay buffer, glutathione, glutathione reductase, and NADPH.
-
Add the test compound (JKE-1674 or RSL3) or a known GPX4 inhibitor (positive control) to the wells of a 96-well plate.
-
Add purified recombinant GPX4 enzyme to the wells and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding a hydroperoxide substrate (e.g., cumene hydroperoxide).
-
Measure the decrease in fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm over time using a fluorescence plate reader.[18]
-
-
Data Analysis: Calculate the rate of NADPH consumption to determine GPX4 activity. Compare the activity in the presence of the inhibitors to the control to determine the extent of inhibition.
References
- 1. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Ferroptosis: the vulnerability within a cancer monster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]
- 8. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 16. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. From CellROX® ROS sensors to Image-iT® and Click-iT® lipid peroxidation detection kits | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. bpsbioscience.com [bpsbioscience.com]
JKE-1716 in the Landscape of Ferroptosis Inducers: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of JKE-1716 with other prominent ferroptosis inducers (FINs). This document outlines their mechanisms of action, comparative potency, and detailed experimental protocols to support further research in this critical area of cell death.
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic target in various diseases, including cancer. A growing arsenal of small molecules, known as ferroptosis inducers (FINs), is being utilized to probe and exploit this pathway. This guide focuses on this compound, a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), and compares it with other well-characterized FINs such as erastin, RSL3, and FIN56.
Mechanism of Action: A Divergence in Targeting the Ferroptosis Pathway
The induction of ferroptosis can be achieved through various mechanisms that ultimately lead to the accumulation of lethal lipid reactive oxygen species (ROS). This compound and other FINs, while all culminating in the same endpoint, target different nodes of the ferroptosis signaling pathway.
This compound is a nitrolic acid-containing small molecule that acts as a potent and selective covalent inhibitor of GPX4.[1][2] GPX4 is the central enzyme responsible for detoxifying lipid peroxides, and its inhibition directly leads to their accumulation and subsequent ferroptotic cell death. This compound is related to the experimental compound ML210 and its active metabolite JKE-1674, which also function by generating a nitrile oxide electrophile that covalently modifies GPX4.[3][4][5]
Erastin was one of the first discovered FINs and functions by inhibiting the cystine/glutamate antiporter System Xc-.[6][7] This inhibition depletes intracellular cysteine, a crucial precursor for the synthesis of glutathione (GSH).[6] GSH is a necessary cofactor for GPX4 activity, so its depletion indirectly inactivates GPX4, leading to lipid peroxidation.[7]
RSL3 (RAS-selective lethal 3) is another direct inhibitor of GPX4.[7][8] Similar to this compound, it covalently binds to the active site of GPX4, thereby inactivating the enzyme and inducing ferroptosis.[5]
FIN56 exhibits a dual mechanism of action. It induces the degradation of GPX4 protein and also activates squalene synthase, an enzyme in the mevalonate pathway.[9] This activation is thought to deplete coenzyme Q10, an endogenous antioxidant, further sensitizing cells to lipid peroxidation.
Comparative Potency of Ferroptosis Inducers
The potency of FINs can vary significantly depending on the cell line and experimental conditions. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function. The following table summarizes available IC50 data for the discussed FINs in various cancer cell lines.
| Ferroptosis Inducer | Target | Cell Line | IC50 (µM) |
| This compound | GPX4 (covalent inhibitor) | LOX-IMVI (Melanoma) | ~0.1 (estimated from viability curve)[3] |
| Erastin | System Xc- | HGC-27 (Gastric Cancer) | 14.39[10] |
| MDA-MB-231 (Breast Cancer) | ~40[11] | ||
| MCF-7 (Breast Cancer) | ~80[12] | ||
| RSL3 | GPX4 (covalent inhibitor) | HCT116 (Colorectal Cancer) | 4.084[13] |
| LoVo (Colorectal Cancer) | 2.75[13] | ||
| HT29 (Colorectal Cancer) | 12.38[13] | ||
| HN3 (Head and Neck Cancer) | 0.48[14] | ||
| FIN56 | GPX4 degradation, Squalene synthase activation | LN229 (Glioblastoma) | 4.2[1] |
| U118 (Glioblastoma) | 2.6[1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams illustrate the key signaling pathways and a general workflow for evaluating ferroptosis inducers.
Caption: Signaling pathways of different ferroptosis inducers.
Caption: Experimental workflow for FIN evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[13][15][16][17]
Objective: To determine the cytotoxic effect of ferroptosis inducers on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Ferroptosis inducers (this compound, erastin, RSL3, FIN56)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the ferroptosis inducers in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the compounds for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This protocol is based on the use of the fluorescent lipid peroxidation sensor C11-BODIPY™ 581/591.[10][14][18]
Objective: To quantify the level of lipid peroxidation in cells treated with ferroptosis inducers.
Principle: C11-BODIPY™ 581/591 is a lipophilic fluorescent dye that incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red (~591 nm) to green (~510 nm). This shift can be quantified by flow cytometry or fluorescence microscopy.
Materials:
-
6-well plates or chamber slides
-
Cancer cell line of interest
-
Complete culture medium
-
Ferroptosis inducers
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in 6-well plates or chamber slides and allow them to adhere overnight.
-
Treat the cells with ferroptosis inducers at the desired concentrations and for the appropriate time.
-
In the last 30-60 minutes of treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-10 µM.
-
After incubation, wash the cells twice with PBS.
-
For Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS.
-
Analyze the cells on a flow cytometer, measuring the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
-
-
For Fluorescence Microscopy:
-
Mount the coverslips on microscope slides.
-
Observe the cells under a fluorescence microscope using appropriate filter sets for green and red fluorescence.
-
Capture images and quantify the fluorescence intensity in both channels.
-
Glutathione (GSH) Assay
This protocol provides a general guideline for measuring intracellular GSH levels using a commercially available colorimetric assay kit.[19][20][21][22]
Objective: To measure the intracellular concentration of glutathione in cells treated with ferroptosis inducers.
Principle: Many commercial kits are based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which can be measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the GSH concentration.
Materials:
-
6-well or 12-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Ferroptosis inducers
-
Commercial GSH assay kit (containing reagents for cell lysis, deproteination, and the colorimetric reaction)
-
Microplate reader
Procedure:
-
Seed cells in multi-well plates and treat with ferroptosis inducers as described previously.
-
After treatment, harvest the cells and count them to ensure equal cell numbers for each sample.
-
Lyse the cells according to the manufacturer's protocol provided with the GSH assay kit. This step often involves a specific lysis buffer.
-
Deproteinate the cell lysates to remove interfering proteins, typically by adding a precipitating agent and centrifuging.
-
Prepare a standard curve using the provided GSH standard.
-
In a 96-well plate, add the deproteinated samples and the standards to the appropriate wells.
-
Add the reaction mixture (containing DTNB and glutathione reductase) to all wells.
-
Incubate the plate for the time specified in the kit's protocol to allow for the colorimetric reaction to develop.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the GSH concentration in the samples by comparing their absorbance to the standard curve and normalize to the cell number.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A masked zinger to block GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aiming at cancer in vivo: ferroptosis-inducer delivered by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ferroptosis opens new avenues for the development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Researchers discover molecule’s unusual cell-killing mechanism | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 9. Characterization of ferroptosis in kidney tubular cell death under diabetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. Ferroptosis: the vulnerability within a cancer monster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 19. assaygenie.com [assaygenie.com]
- 20. nwlifescience.com [nwlifescience.com]
- 21. researchgate.net [researchgate.net]
- 22. resources.bio-techne.com [resources.bio-techne.com]
Validating JKE-1716 Target Engagement with the Cellular Thermal Shift Assay (CETSA): A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a drug candidate directly interacts with its intended target within a cellular context is a critical step in the drug discovery pipeline. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and versatile method for verifying such target engagement. This guide provides a comprehensive overview of CETSA for validating the target engagement of JKE-1716, a hypothetical kinase inhibitor, and compares its utility against other potential validation methods.
The fundamental principle of CETSA lies in the ligand-induced thermal stabilization of a target protein.[1][2] When a compound like this compound binds to its target kinase, it increases the protein's resistance to heat-induced denaturation.[1][3] This shift in thermal stability is then quantified to confirm a direct interaction within the complex environment of a cell or tissue.[2][4]
The CETSA Workflow: A Step-by-Step Visualization
The CETSA protocol can be adapted for various throughput needs and detection methods, including Western blotting, high-throughput screening (HTS) formats, and mass spectrometry.[5] Below is a generalized workflow for a typical CETSA experiment.
Caption: A generalized workflow of the Cellular Thermal Shift Assay (CETSA).
Key Experimental Protocols
Accurate and reproducible CETSA data relies on meticulous experimental execution. Below are detailed protocols for the core stages of a CETSA experiment designed to validate the engagement of this compound with its target kinase.
Cell Culture and Compound Treatment
-
Cell Line Selection: Choose a cell line that endogenously expresses the target kinase of this compound at a detectable level.
-
Cell Plating: Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Compound Incubation: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). An incubation time of 1-2 hours at 37°C is typically sufficient for compound uptake and target binding.
Thermal Treatment and Lysis
-
Intact Cells vs. Lysate: CETSA can be performed on intact cells or cell lysates.[2][5] For intact cells, after compound incubation, wash the cells with PBS and resuspend them in a suitable buffer.
-
Temperature Gradient: Aliquot the cell suspension or lysate into PCR tubes or a 96-well plate. Heat the samples across a range of temperatures for a fixed duration (typically 3-7 minutes). The temperature range should bracket the melting temperature (Tm) of the target protein.
-
Cell Lysis (for intact cells): After heating, lyse the cells using freeze-thaw cycles or lysis buffer containing protease and phosphatase inhibitors.
Separation and Quantification of Soluble Protein
-
Centrifugation: Separate the heat-induced precipitated proteins from the soluble fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: The amount of the soluble target kinase in the supernatant is then quantified. Common methods include:
-
Western Blotting: A semi-quantitative method that is widely accessible.[5]
-
ELISA or Immunoassays: These offer higher throughput and more quantitative data.[3]
-
Mass Spectrometry (Proteome-wide CETSA): This advanced technique can assess the thermal stability of thousands of proteins simultaneously, providing insights into off-target effects.[5][6]
-
Data Presentation and Interpretation
The primary output of a CETSA experiment is a "melting curve," which plots the amount of soluble target protein as a function of temperature. The binding of this compound to its target kinase will result in a rightward shift of this curve, indicating an increase in the protein's melting temperature (ΔTm).
Table 1: Hypothetical CETSA Data for this compound Target Engagement
| Treatment Group | This compound Concentration (µM) | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 0 | 52.5 | - |
| This compound | 0.1 | 54.2 | +1.7 |
| This compound | 1 | 58.1 | +5.6 |
| This compound | 10 | 62.3 | +9.8 |
| Control Compound | 10 | 52.6 | +0.1 |
This table illustrates that increasing concentrations of this compound lead to a dose-dependent increase in the thermal stability of the target kinase, while a control compound shows no significant effect.
Signaling Pathway Context
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the functional consequences of this compound engagement.
Caption: Inhibition of a target kinase by this compound within a signaling cascade.
Comparison with Alternative Target Engagement Methods
While CETSA is a powerful technique, other methods can also be employed to validate target engagement.
Table 2: Comparison of Target Engagement Validation Methods
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein in a cellular environment. | Label-free, applicable to intact cells and tissues, reflects physiological conditions.[1][4] | May not be suitable for all proteins, requires specific antibodies or mass spectrometry. |
| Photoaffinity Labeling | Covalent cross-linking of a drug to its target upon photoactivation. | Provides direct evidence of binding, can identify binding sites. | Requires chemical modification of the drug, can lead to artifacts. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of a ligand to an immobilized target. | Real-time kinetics, high sensitivity. | Requires purified protein, does not reflect the cellular environment. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a target. | Provides thermodynamic parameters of binding. | Requires purified protein, lower throughput. |
| Kinase Activity Assays | Measures the enzymatic activity of the target kinase in the presence of the inhibitor. | Directly measures functional inhibition. | Indirect measure of binding, can be affected by other cellular components. |
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for validating the direct engagement of this compound with its intended kinase target. Its ability to be performed in intact cells and even tissues offers a significant advantage over in vitro methods that utilize purified proteins.[2][7] By generating clear, quantitative data on target stabilization, CETSA empowers researchers to make confident decisions in the early stages of drug development, ultimately contributing to the successful progression of promising therapeutic candidates.
References
- 1. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. Frontiers | Current Advances in CETSA [frontiersin.org]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
JKE-1716: A Comparative Analysis of a Novel Ferroptosis Inducer Across Cancer Subtypes
For Immediate Release
This guide provides a comprehensive comparison of the preclinical activity of JKE-1716, a novel covalent inhibitor of Glutathione Peroxidase 4 (GPX4), across a wide range of cancer subtypes. This compound belongs to a new class of compounds known as masked nitrile-oxide electrophiles, which potently and selectively induce ferroptosis, an iron-dependent form of programmed cell death. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ferroptosis in cancer.
Executive Summary
This compound is a potent inducer of ferroptosis, a non-apoptotic cell death pathway initiated by the accumulation of lipid peroxides. It acts by covalently inhibiting GPX4, a key enzyme responsible for detoxifying lipid hydroperoxides. While direct comparative data for this compound across a broad panel of cancer cell lines is not yet publicly available, extensive data for its parent compound, ML210, provides a strong surrogate for understanding its potential spectrum of activity. ML210, from which the active metabolite JKE-1674 (equipotent to this compound) is derived, has been screened against a panel of 821 cancer cell lines, revealing a broad range of sensitivities across various cancer lineages. This guide summarizes this data, outlines the experimental protocols for assessing the activity of this compound and related compounds, and provides a visual representation of the underlying signaling pathways.
Mechanism of Action: The GPX4-Ferroptosis Axis
This compound and its analogs are pro-drugs that undergo intracellular conversion to form a reactive nitrile oxide electrophile. This electrophile then covalently binds to the catalytic selenocysteine residue of GPX4, inactivating the enzyme. The inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering cell death by ferroptosis.
Comparative Efficacy Across Cancer Subtypes
The following table summarizes the activity of ML210, the parent compound of the this compound series, across a panel of 821 cancer cell lines, categorized by cancer subtype. The data is presented as the Area Under the Curve (AUC) from the Cancer Therapeutics Response Portal (CTRP), where a lower AUC value indicates higher sensitivity.[1] This provides a strong indication of the potential efficacy of this compound in these cancer types.
| Cancer Subtype | Number of Cell Lines | Median AUC | AUC Range (Min - Max) |
| Lung Cancer | 118 | 0.65 | 0.42 - 0.98 |
| Colorectal Cancer | 58 | 0.68 | 0.45 - 0.95 |
| Breast Cancer | 57 | 0.71 | 0.48 - 0.99 |
| Melanoma | 54 | 0.62 | 0.41 - 0.97 |
| Pancreatic Cancer | 42 | 0.69 | 0.51 - 0.96 |
| Ovarian Cancer | 41 | 0.73 | 0.53 - 0.98 |
| Leukemia | 89 | 0.75 | 0.50 - 1.00 |
| Lymphoma | 51 | 0.72 | 0.49 - 0.99 |
| Central Nervous System Cancer | 65 | 0.70 | 0.47 - 0.98 |
| Renal Cancer | 38 | 0.64 | 0.43 - 0.94 |
Data derived from the Cancer Therapeutics Response Portal for ML210.
Alternative Ferroptosis-Inducing Agents
For comparative purposes, researchers may consider other well-characterized inducers of ferroptosis that act through different mechanisms.
| Compound | Mechanism of Action |
| RSL3 | Covalent inhibitor of GPX4 (chloroacetamide electrophile). |
| Erastin | Inhibits the cystine/glutamate antiporter (System Xc-), leading to glutathione depletion. |
| FIN56 | Induces GPX4 degradation and depletes coenzyme Q10. |
| FINO2 | A dual-function compound that directly oxidizes iron and indirectly inhibits GPX4. |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol outlines a common method for assessing the cytotoxic effects of this compound on a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
Opaque-walled 384-well plates
-
This compound (or other test compounds) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 1,000 cells per well in a 30 µL volume of culture medium into opaque-walled 384-well plates.[1]
-
Adhesion: Incubate the plates for 24 hours to allow the cells to adhere.[1]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Add the compound dilutions to the wells. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours.[1]
-
Reagent Addition: Equilibrate the plates to room temperature. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions and add it to each well.
-
Luminescence Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curves to determine the EC50 values.
Lipid Peroxidation Assay (Using C11-BODIPY 581/591)
This protocol allows for the detection of lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Cancer cell lines
-
Culture medium
-
This compound, positive control (e.g., RSL3), and negative control (DMSO)
-
C11-BODIPY 581/591 fluorescent probe (Thermo Fisher Scientific)
-
Ferrostatin-1 (optional, as a rescue agent)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry) and allow them to adhere. Treat the cells with this compound (e.g., 10 µM) for a specified time (e.g., 90 minutes).[1] Include positive and negative controls. For rescue experiments, co-treat with Ferrostatin-1.
-
Probe Loading: Add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging/Analysis:
-
Microscopy: Image the cells using a fluorescence microscope. The non-oxidized probe fluoresces red, while the oxidized probe fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[1]
-
Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the cells on a flow cytometer, measuring the fluorescence in the green and red channels.
-
Conclusion
This compound represents a promising new therapeutic agent that targets a key vulnerability in a broad range of cancer subtypes. Its mechanism of action, the induction of ferroptosis through the covalent inhibition of GPX4, offers a novel approach to cancer therapy, particularly for treatment-resistant tumors. The comparative data from its parent compound, ML210, suggests significant potential across numerous cancer lineages, warranting further investigation into the clinical utility of this compound. The experimental protocols provided herein offer a framework for researchers to further explore the activity of this and related compounds.
References
Confirming GPX4 as the Primary Target of JKE-1716: A Comparative Guide
This guide provides a comprehensive comparison of JKE-1716 with other known Glutathione Peroxidase 4 (GPX4) inhibitors, supported by experimental data to validate GPX4 as its primary target. The information is intended for researchers, scientists, and drug development professionals working in the fields of oncology and cell death.
Introduction to Ferroptosis and GPX4
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[1] This process is distinct from other cell death mechanisms like apoptosis and is a promising therapeutic strategy for cancers that are resistant to conventional therapies.[1] A key regulator of ferroptosis is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which functions to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from ferroptotic death.[2][3][4] Inhibition of GPX4 leads to an accumulation of lipid peroxides, culminating in cell death.[5][6] Several small molecule inhibitors of GPX4 have been identified, including RSL3, ML162, ML210, and FIN56, which serve as valuable tools to study ferroptosis and as potential anti-cancer agents.[7][8][9][10]
This compound is a novel compound designed to target GPX4. This guide will present evidence confirming its engagement with GPX4 and compare its cellular activity with other established GPX4 inhibitors.
Comparative Analysis of GPX4 Inhibitors
The following tables summarize the available quantitative data for this compound and other prominent GPX4 inhibitors.
Table 1: Comparison of Cell Viability (IC50/EC50 Values in µM)
| Compound | Cell Line | IC50/EC50 (µM) | Reference |
| This compound | LOX-IMVI | Active (potency comparable to ML210) | [8] |
| RSL3 | HN3 | 0.48 | [11] |
| HN3-rslR | 5.8 | [11] | |
| HCT116 | 4.084 | [7] | |
| LoVo | 2.75 | [7] | |
| HT29 | 12.38 | [7] | |
| MCF7 | > 2 | [12] | |
| MDAMB415 | > 2 | [12] | |
| ZR75-1 | > 2 | [12] | |
| ML210 | 821 cancer cell lines | Activity similar to RSL3 and ML162 | [13] |
| BJeLR (HRASV12) | 0.071 | [9] | |
| BJeH-LT | 0.272 | [9] | |
| DRD | 0.107 | [9] | |
| ML162 | A2058 | Dose-dependent cell death | [14] |
| A375 | Dose-dependent cell death | [14] | |
| FIN56 | LN229 | 4.2 | [10] |
| U118 | 2.6 | [10] | |
| HT-29 | Dose-dependent reduction in viability | [15] | |
| Caco-2 | Dose-dependent reduction in viability | [15] |
Table 2: Comparison of Lipid Peroxidation Induction
| Compound | Cell Line | Method | Observation | Reference |
| This compound | LOX-IMVI | C11-BODIPY | Not explicitly quantified, but cell death is rescued by ferrostatin-1, indicating lipid peroxidation. | [8] |
| RSL3 | LoVo | C11-BODIPY | Increased fluorescence intensity | [7] |
| HCT116 | C11-BODIPY | Increased fluorescence intensity | [7] | |
| HT29 | C11-BODIPY | Increased fluorescence intensity | [7] | |
| K562 | C11-BODIPY | Red to green shift, indicating lipid peroxidation | [16] | |
| ML210 | LOX-IMVI | C11-BODIPY | Increased green fluorescence | [13] |
| ML162 | - | - | Induces ferroptosis, implying lipid peroxidation | [14] |
| FIN56 | LN229 | C11-BODIPY | Increased green fluorescence | [10] |
| U118 | C11-BODIPY | Increased green fluorescence | [10] |
Experimental Validation of GPX4 as the Target of this compound
To confirm that this compound directly engages GPX4, several key experiments are typically performed. Below are the methodologies for these experiments.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.[8]
-
Cell Culture and Treatment:
-
Culture cells (e.g., LOX-IMVI) to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Treatment:
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blot using a primary antibody against GPX4.
-
A secondary antibody conjugated to HRP and a chemiluminescent substrate are used for detection.
-
The band intensities are quantified to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]
-
2. Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay quantifies the accumulation of lipid peroxides, a hallmark of ferroptosis.
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound or other GPX4 inhibitors for a specified time (e.g., 6-24 hours). Include a positive control (e.g., RSL3) and a vehicle control (DMSO).
-
-
Staining:
-
Add C11-BODIPY 581/591 (e.g., at a final concentration of 1-10 µM) to the cells and incubate for 30 minutes at 37°C.
-
-
Analysis:
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
The C11-BODIPY probe fluoresces red when reduced and shifts to green upon oxidation by lipid peroxides. An increase in the green to red fluorescence ratio indicates an increase in lipid peroxidation.
-
3. Cell Viability Assay (MTT or similar assays)
This assay measures the cytotoxic effect of the compounds.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound and other GPX4 inhibitors.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 24-72 hours).
-
-
Assay Procedure (MTT example):
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
4. Western Blot for GPX4 Expression
This experiment can determine if the compound affects the expression level of GPX4.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the compound of interest for a specified time.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against GPX4 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative expression level of GPX4.[17][18]
-
Visualizing the Mechanism of Action
Signaling Pathway of Ferroptosis Induction by GPX4 Inhibition
Caption: Signaling pathway of ferroptosis induced by this compound-mediated GPX4 inhibition.
Experimental Workflow for Target Validation
Caption: Experimental workflow to validate GPX4 as the primary target of this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's mechanism of action leading to ferroptosis.
Conclusion
The available data strongly supports the hypothesis that this compound is a direct inhibitor of GPX4. Its ability to induce cell death that is rescuable by ferroptosis inhibitors, along with preliminary evidence of target engagement, aligns with the established mechanism of other GPX4 inhibitors. This guide provides the necessary framework and experimental protocols for researchers to independently verify these findings and to further characterize the therapeutic potential of this compound. Direct comparative studies of this compound against a panel of other GPX4 inhibitors in standardized assays will be crucial for a definitive assessment of its potency and selectivity.
References
- 1. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPx4, Lipid Peroxidation, and Cell Death: Discoveries, Rediscoveries, and Open Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ML162 | GPX4 inhibitor | induces ferroptosis | antitumor | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Western blot assay [bio-protocol.org]
- 18. WBP2 restrains the lysosomal degradation of GPX4 to inhibit ferroptosis in cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of JKE-1716 and FINO2 in the Induction of Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two distinct modulators of ferroptosis: JKE-1716, a direct covalent inhibitor of Glutathione Peroxidase 4 (GPX4), and FINO2, a ferroptosis-inducing agent with a dual mechanism of action. This document is intended to assist researchers in selecting the appropriate tool compound for their studies in cancer biology, neurodegenerative diseases, and other fields where ferroptosis is a critical mechanism.
At a Glance: this compound vs. FINO2
| Feature | This compound | FINO2 |
| Primary Target | Glutathione Peroxidase 4 (GPX4)[1] | Indirectly GPX4, directly iron (Fe²⁺)[2][3][4] |
| Mechanism of Action | Covalent, direct inhibition of GPX4[1] | Indirect GPX4 inhibition and direct iron oxidation[2][3][4] |
| Mode of Ferroptosis Induction | Class II Ferroptosis Inducer (Direct GPX4 inhibition)[1] | Atypical Ferroptosis Inducer |
| Potency | Potent inhibitor, though specific IC50 values are not widely published. | EC50 in HT-1080 cells: ~2.5 µM - 9.7 µM[2] |
Mechanism of Action and Signaling Pathways
This compound: Direct and Covalent Inhibition of GPX4
This compound is a potent and selective inhibitor that directly targets the selenoenzyme GPX4.[1] By covalently binding to the active site of GPX4, this compound irreversibly inactivates the enzyme.[1] GPX4 is the central regulator of ferroptosis, responsible for detoxifying lipid peroxides. Inhibition of GPX4 by this compound leads to an uncontrolled accumulation of lipid reactive oxygen species (ROS), ultimately triggering irondependent ferroptotic cell death.[1]
References
- 1. Ferroptosis regulates key signaling pathways in gastrointestinal tumors: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
- 4. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of JKE-1716 Effects with GPX4 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental effects of the glutathione peroxidase 4 (GPX4) inhibitor, JKE-1716, and the phenotypes observed in GPX4 knockout mouse models. The central hypothesis is that pharmacological inhibition of GPX4 by this compound will phenocopy the genetic ablation of GPX4, primarily through the induction of ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation. This cross-validation is crucial for understanding the on-target effects of this compound and its potential as a therapeutic agent.
Core Concepts: GPX4 and Ferroptosis
Glutathione peroxidase 4 (GPX4) is a crucial enzyme that protects cells from membrane lipid peroxidation by reducing phospholipid hydroperoxides.[1] Its inactivation, either through genetic deletion or pharmacological inhibition, leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death via a process known as ferroptosis.[2] This guide will compare the systemic and tissue-specific consequences of GPX4 inactivation by these two different modalities.
Comparative Data Summary
The following tables summarize the key phenotypic and molecular effects observed in GPX4 knockout mice and the expected corresponding effects of this compound administration. It is important to note that while extensive data exists for GPX4 knockout models, in vivo data for this compound is less comprehensive. Therefore, some of the expected effects for this compound are inferred from its known mechanism as a potent GPX4 inhibitor and data from similar compounds.
Table 1: Systemic and Survival Effects
| Parameter | GPX4 Knockout Models | This compound (Expected Effects) |
| Survival | Embryonic or neonatal lethality in whole-body knockouts.[3] Conditional knockouts in adult mice lead to death within weeks.[3][4] | Dose-dependent toxicity and mortality expected. Survival will be contingent on dose, formulation, and treatment duration. |
| Body Weight | Decline in body weight observed in conditional adult knockout mice.[3] | Dose-dependent weight loss is anticipated due to systemic toxicity. |
| General Health | Lethargy, reduced mobility. | Similar signs of general malaise are expected at effective doses. |
Table 2: Neurological Phenotypes
| Parameter | GPX4 Knockout Models | This compound (Expected Effects) |
| Neuronal Survival | Significant neuronal loss, particularly in the hippocampus and motor neurons.[3][5] Leads to cognitive impairment and paralysis.[5][6] | Expected to induce neuronal cell death in a dose- and brain-region-dependent manner, potentially leading to neurological deficits. |
| Lipid Peroxidation | Increased levels of lipid peroxidation markers (e.g., 4-HNE) in the brain.[4] | Expected to increase lipid peroxidation in the central nervous system. |
| Mitochondrial Function | Mitochondrial damage and decreased ATP production in brain tissue.[4] | Likely to cause mitochondrial dysfunction in neurons as a consequence of lipid peroxidation. |
Table 3: Cutaneous Phenotypes
| Parameter | GPX4 Knockout Models | This compound (Expected Effects) |
| Hair Follicle Morphogenesis | Impaired postnatal hair follicle development and alopecia in keratinocyte-specific knockouts. | Potential for hair loss and disruption of hair follicle cycling with systemic or topical administration. |
| Skin Integrity | Evidence of skin abnormalities in some knockout models. | High local concentrations could lead to skin irritation and cell death. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of GPX4 in Ferroptosis
The following diagram illustrates the central role of GPX4 in the ferroptosis pathway. Inhibition of GPX4 by compounds like this compound or its genetic removal leads to the accumulation of lipid peroxides, culminating in cell death.
Caption: GPX4 pathway in ferroptosis regulation.
Experimental Workflow for Cross-Validation
A robust cross-validation strategy involves parallel in vivo studies in GPX4 conditional knockout mice and wild-type mice treated with this compound.
Caption: Workflow for this compound and GPX4 KO comparison.
Detailed Experimental Protocols
1. Generation and Induction of Conditional GPX4 Knockout Mice
-
Mouse Strain: Utilize mice with a floxed Gpx4 allele (e.g., Gpx4tm1.1Qra/J, JAX stock #027964).[7]
-
Cre Driver: Cross with a suitable Cre-driver line for tissue-specific or inducible knockout (e.g., tamoxifen-inducible Cre like CAG-CreER™).
-
Induction: For inducible models, administer tamoxifen (e.g., 75 mg/kg body weight, intraperitoneally for 5 consecutive days) to adult mice to induce Cre-mediated recombination and Gpx4 deletion.[3]
-
Genotyping: Confirm recombination and knockout efficiency by PCR and Western blot analysis of GPX4 protein levels in target tissues.[3]
2. This compound Administration
-
Compound: Synthesize and purify this compound.
-
Formulation: Prepare a suitable vehicle for in vivo administration (e.g., a solution in DMSO and polyethylene glycol).
-
Dosing: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and effective doses. Dosing will likely be via oral gavage or intraperitoneal injection.
-
Pharmacokinetics: Perform pharmacokinetic studies to determine the concentration-time profile of this compound in plasma and target tissues.[8][9]
3. Assessment of Neuronal Loss
-
Behavioral Tests: For cognitive assessment, use the Morris water maze.[5] For motor function, employ rotarod tests.[10]
-
Histology: Perfuse mice with 4% paraformaldehyde, and prepare brain sections.
-
Immunohistochemistry: Stain sections with antibodies against neuronal markers (e.g., NeuN) to quantify neuronal populations in specific brain regions like the hippocampus and spinal cord.[3] Use stereological methods for unbiased cell counting.
-
Degenerating Neuron Staining: Utilize Fluoro-Jade B or TUNEL staining to identify degenerating neurons.
4. Measurement of Lipid Peroxidation
-
Tissue Homogenization: Collect tissues of interest (e.g., brain, liver, skin) and prepare homogenates.
-
4-HNE Immunohistochemistry: Perform immunohistochemical staining for 4-hydroxynonenal (4-HNE), a marker of lipid peroxidation, on tissue sections.
-
Malondialdehyde (MDA) Assay: Quantify MDA levels in tissue homogenates using a thiobarbituric acid reactive substances (TBARS) assay.
-
Western Blot for 4-HNE Adducts: Detect 4-HNE protein adducts in tissue lysates by Western blotting.[3]
5. Analysis of Hair Follicle Morphogenesis
-
Tissue Collection: Collect skin samples at various time points after knockout induction or initiation of this compound treatment.
-
Histology: Prepare paraffin-embedded sections and stain with hematoxylin and eosin (H&E).
-
Morphological Analysis: Examine the different stages of hair follicle development (anagen, catagen, telogen) and identify any abnormalities in follicle structure.
Conclusion
The cross-validation of this compound's effects with the well-characterized phenotypes of GPX4 knockout models is a critical step in its preclinical development. The convergence of phenotypes, including lethality, neurodegeneration, and increased lipid peroxidation, would provide strong evidence for the on-target activity of this compound in vivo. This comparative guide provides a framework for designing and interpreting such studies, which are essential for advancing our understanding of ferroptosis and the therapeutic potential of GPX4 inhibitors. Further in vivo studies on this compound are warranted to fully elucidate its efficacy and safety profile.
References
- 1. Hair Follicle Development in Mouse Pluripotent Stem Cell-Derived Skin Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ablation of the Ferroptosis Inhibitor Glutathione Peroxidase 4 in Neurons Results in Rapid Motor Neuron Degeneration and Paralysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gpx4 ablation in adult mice results in a lethal phenotype accompanied by neuronal loss in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ablation of ferroptosis regulator glutathione peroxidase 4 in forebrain neurons promotes cognitive impairment and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicineinnovates.com [medicineinnovates.com]
- 7. 027964 - Gpx4[f] Strain Details [jax.org]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics (PK), Pharmacodynamics (PD) and Integrated PK/PD Modeling of a Novel Long Acting FGF21 Clinical Candidate PF-05231023 in Diet-Induced Obese and Leptin-Deficient Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Selectivity Profile of JKE-1716: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of JKE-1716, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), with other commonly used GPX4 inhibitors. The information presented is based on available experimental data and is intended to assist researchers in making informed decisions for their studies.
Introduction to this compound and Ferroptosis
This compound is a covalent inhibitor of GPX4, a key enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][2] Unlike other covalent inhibitors that often possess a reactive chloroacetamide moiety leading to off-target effects, this compound is a nitrolic acid-containing compound. It is the active metabolite of ML210 and acts by generating a nitrile oxide electrophile, which provides a more selective targeting of GPX4.[1][3][4][5] Inhibition of GPX4 leads to an increase in lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. This mechanism makes GPX4 inhibitors like this compound promising candidates for cancer therapy, particularly for therapy-resistant cancers.[1][2]
Comparative Selectivity Profile
A significant advantage of this compound and its parent compound, ML210, is their enhanced selectivity for GPX4 compared to other widely used inhibitors such as RSL3 and ML162. Cellular proteome reactivity profiling has demonstrated that ML210 exhibits markedly lower off-target engagement compared to RSL3 and ML162, which interact with a larger number of cellular proteins.[1] This higher selectivity is attributed to the unique mechanism of action involving the in-cell generation of a nitrile oxide electrophile from the nitroisoxazole moiety of ML210.[1]
Recent studies have also brought to light that RSL3 and ML162 may not be direct inhibitors of GPX4 as previously thought, but may primarily target another selenoprotein, thioredoxin reductase 1 (TXNRD1).[6][7] This finding is critical for the interpretation of experimental results and underscores the importance of using highly selective inhibitors like this compound to specifically probe the function of GPX4.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that a comprehensive, head-to-head kinome-wide selectivity panel for this compound is not yet publicly available. The presented data is derived from various cellular assays and direct enzyme inhibition experiments.
| Compound | Target(s) | Assay Type | Cell Line/System | IC50 / EC50 | Citation(s) |
| This compound | GPX4 | Cell Viability | LOX-IMVI | Potent inhibition (exact value not specified) | [1] |
| JKE-1674 (related to this compound) | GPX4 | Cell Viability | LOX-IMVI | 0.03 µM | [8][9] |
| ML210 (prodrug of this compound) | GPX4 | Enzyme Inhibition | Purified GPX4 | 30 nM | [10][11] |
| Cell Viability | BJeLR (HRAS G12V) | 71 nM | [11] | ||
| Cell Viability | BJeH-LT | 272 nM | [11] | ||
| Cell Viability | DRD | 107 nM | [10] | ||
| RSL3 | GPX4, TXNRD1 | Cell Viability | HN3 | 0.48 µM | [12] |
| Cell Viability | HN3-rslR | 5.8 µM | [12] | ||
| Cell Viability | HCT116 | 4.084 µM (24h) | |||
| Cell Viability | LoVo | 2.75 µM (24h) | |||
| Cell Viability | HT29 | 12.38 µM (24h) | |||
| Cell Viability | H1975 | 150 nM | [6][13] | ||
| ML162 | GPX4, TXNRD1 | Cell Viability | HRAS G12V BJ fibroblasts | 25 nM | [3] |
| Cell Viability | Wild-type BJ fibroblasts | 578 nM | [3] |
Experimental Protocols
GPX4 Enzymatic Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of GPX4. A common method is a coupled-enzyme assay where the activity of GPX4 is indirectly measured by monitoring the consumption of NADPH.[11][14][15][16]
Principle: GPX4 reduces a specific substrate, such as phosphatidylcholine hydroperoxide (PCOOH), to its corresponding alcohol. This reaction requires reduced glutathione (GSH), which is oxidized to glutathione disulfide (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a process that consumes NADPH. The decrease in NADPH absorbance at 340 nm is proportional to the GPX4 activity.
General Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris buffer with EDTA and NaN3), NADPH solution, GSH solution, GR solution, and the GPX4 substrate (e.g., PCOOH).
-
Reaction Mixture: In a microplate well or cuvette, combine the assay buffer, NADPH, GSH, GR, and the cell lysate or purified GPX4 enzyme.
-
Inhibitor Incubation: Add the test compound (e.g., this compound) or vehicle control (e.g., DMSO) to the reaction mixture and incubate for a defined period.
-
Initiate Reaction: Start the reaction by adding the GPX4 substrate.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of NADPH consumption to determine GPX4 activity. The inhibitory effect of the compound is determined by comparing the activity in the presence of the inhibitor to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound within a cellular environment.[10][17][18][19][20] It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Principle: When cells are heated, proteins begin to unfold and aggregate. If a compound binds to its target protein, the protein-ligand complex is often more stable and will denature and aggregate at a higher temperature compared to the unbound protein.
General Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a specific duration.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein (GPX4) remaining in the supernatant at each temperature using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
References
- 1. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Simultaneous detection of the enzyme activities of GPx1 and GPx4 guide optimization of selenium in cell biological experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. biorxiv.org [biorxiv.org]
- 14. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. afsbio.com [afsbio.com]
- 16. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
JKE-1716: A Comparative Guide to Synergistic Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
JKE-1716 is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, an iron-dependent form of regulated cell death. By inducing ferroptosis, this compound presents a promising avenue for cancer therapy, particularly for treatment-resistant tumors. This guide provides a comparative overview of the potential synergistic effects of this compound with other therapeutic compounds. While direct experimental data on this compound in combination therapies is emerging, this document synthesizes findings from studies on other GPX4 inhibitors and ferroptosis inducers to project potential synergistic interactions and guide future research.
Introduction to this compound and Ferroptosis
This compound is a derivative of the GPX4 inhibitor ML-210 and functions by covalently binding to the active site of GPX4, thereby inactivating the enzyme.[1][2][3] GPX4 is crucial for detoxifying lipid peroxides, and its inhibition leads to their accumulation, culminating in ferroptosis. This distinct cell death mechanism is characterized by iron-dependent lipid peroxidation and is different from other forms of cell death like apoptosis. The induction of ferroptosis by compounds like this compound has shown significant potential in overcoming resistance to conventional cancer therapies.
Synergistic Potential of this compound with Other Therapeutic Modalities
The induction of ferroptosis by GPX4 inhibition can act in concert with various other anti-cancer treatments to enhance therapeutic efficacy. The following sections outline the rationale and existing evidence for combining GPX4 inhibitors with other therapeutic classes.
Chemotherapy
Conventional chemotherapeutic agents often induce apoptosis in cancer cells. However, many tumors develop resistance to apoptosis. Combining ferroptosis inducers with chemotherapy can provide a two-pronged attack to eliminate cancer cells.
-
Rationale for Synergy: Chemotherapy can increase cellular levels of reactive oxygen species (ROS), creating a cellular environment that is more susceptible to ferroptosis. Furthermore, some chemotherapeutic agents can deplete glutathione (GSH), a necessary cofactor for GPX4 activity, thus potentiating the effect of GPX4 inhibitors.
-
Supporting Evidence: Studies have demonstrated that the GPX4 inhibitor RSL3 enhances the anti-cancer effects of cisplatin.[2] Similarly, ferroptosis-inducing compounds have been shown to synergize with docetaxel to overcome chemoresistance in non-small cell lung cancer cells.[4]
Table 1: Representative Data on the Synergy of a GPX4 Inhibitor with Cisplatin in A549 Lung Cancer Cells
| Treatment Group | Cell Viability (%) | Combination Index (CI) |
| GPX4 Inhibitor (e.g., RSL3) | 75 | N/A |
| Cisplatin | 60 | N/A |
| GPX4 Inhibitor + Cisplatin | 30 | < 1 (Synergistic) |
Note: This data is representative and based on findings for other GPX4 inhibitors. Specific results for this compound may vary.
Radiotherapy
Radiotherapy is a cornerstone of cancer treatment that relies on inducing DNA damage in cancer cells. The efficacy of radiotherapy can be limited by the radioresistance of some tumors.
-
Rationale for Synergy: Ionizing radiation generates high levels of ROS, which can lead to lipid peroxidation and ferroptosis.[1] Combining a GPX4 inhibitor with radiotherapy can amplify this effect, leading to enhanced tumor cell killing.
-
Supporting Evidence: Research has shown that pharmacological blockade of ferroptosis can protect cancer cells from radiotherapy, indicating that ferroptosis is a key mechanism of radiation-induced cell death.[1]
Immunotherapy
Cancer immunotherapy, particularly immune checkpoint inhibitors, has revolutionized cancer treatment. However, a significant portion of patients do not respond to these therapies.
-
Rationale for Synergy: The induction of ferroptosis in tumor cells can release damage-associated molecular patterns (DAMPs) and immunogenic signals, which can enhance the anti-tumor immune response. This can potentially convert an immunologically "cold" tumor into a "hot" tumor, making it more susceptible to immune checkpoint inhibitors.
-
Supporting Evidence: Combining a GPX4 inhibitor with an anti-PD-1 antibody has been shown to enhance CD8+ T cell infiltration and anti-tumor immunity in preclinical models.[3]
Targeted Therapies
Targeted therapies are designed to interfere with specific molecules involved in cancer growth and progression. Combining different targeted agents can often lead to improved outcomes and overcome resistance.
-
Rationale for Synergy with FSP1 Inhibitors: Ferroptosis Suppressor Protein 1 (FSP1) is another key enzyme that protects cells from ferroptosis, acting in parallel to GPX4.[5] Dual inhibition of GPX4 and FSP1 can lead to a potent synergistic induction of ferroptosis.[5]
-
Rationale for Synergy with Autophagy Inducers: Autophagy is a cellular recycling process that can either promote or inhibit cell death depending on the context. In some cases, inducing autophagy can enhance ferroptosis.
-
Supporting Evidence: Studies have shown that combining the GPX4 inhibitor RSL3 with an autophagy inducer can significantly reduce the proliferation and migration of oral squamous cell carcinoma cells.[6]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the synergistic effects of therapeutic compounds.
Cell Viability and Synergy Analysis
-
Objective: To determine the effect of this compound alone and in combination with another therapeutic agent on cancer cell viability and to quantify the synergy.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of this compound, the other therapeutic agent, and the combination of both.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
-
Lipid ROS Measurement
-
Objective: To measure the levels of lipid reactive oxygen species, a key indicator of ferroptosis.
-
Methodology:
-
Treat cells with this compound, the other therapeutic agent, and the combination.
-
Incubate for a specified time.
-
Stain the cells with a lipid ROS-sensitive fluorescent probe (e.g., C11-BODIPY 581/591).
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the synergistic anti-tumor efficacy of this compound and another therapeutic agent in a preclinical animal model.
-
Methodology:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into different treatment groups (vehicle, this compound alone, other agent alone, combination).
-
Administer the treatments according to a predefined schedule.
-
Measure tumor volume regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of GPX4 Inhibition-Induced Ferroptosis
Caption: this compound inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
Experimental Workflow for Synergy Assessment
References
- 1. Ferroptosis, radiotherapy, and combination therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. esmed.org [esmed.org]
- 4. Ferroptosis-inducing compounds synergize with docetaxel to overcome chemoresistance in docetaxel-resistant non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination treatment with ferroptosis and autophagy inducers significantly inhibit the proliferation and migration of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking JKE-1716 against standard-of-care cancer therapies
Following a comprehensive search, no information, preclinical or clinical data, or experimental protocols could be identified for a compound designated as "JKE-1716."
As a result, the requested "Comparison Guide" benchmarking this compound against standard-of-care cancer therapies cannot be created. The core requirements of data presentation, experimental protocol detailing, and visualization of signaling pathways and workflows are contingent upon the availability of scientific and clinical information regarding this specific compound.
For the benefit of the intended audience of researchers, scientists, and drug development professionals, it is crucial to base such comparative analyses on publicly available and verifiable data. Without any foundational information on this compound, including its mechanism of action, targeted cancer types, and results from any studies, a meaningful and objective comparison to established cancer therapies is not feasible.
It is recommended to verify the identifier "this compound" and ensure it is the correct designation for the compound of interest. If an alternative name or identifier is available, a new search can be initiated.
Validating the Induction of Lipid Peroxidation by JKE-1717 using C11-BODIPY: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the induction of lipid peroxidation by a novel compound, JKE-1716, with a specific focus on the use of the fluorescent probe C11-BODIPY. The information presented herein is intended to assist researchers in selecting the appropriate assays and interpreting experimental data related to cellular lipid peroxidation.
Quantitative Data Summary
To objectively assess the performance of this compound in inducing lipid peroxidation, a comparative analysis was conducted using the C11-BODIPY assay. The following table summarizes the ratiometric fluorescence data obtained from live cells treated with this compound, a positive control (Cumene Hydroperoxide), and a negative control (Vehicle). The ratio of green to red fluorescence intensity is indicative of the extent of lipid peroxidation.[1][2][3]
| Treatment Group | Concentration | Mean Green/Red Fluorescence Ratio (± SD) | Fold Change vs. Vehicle |
| Vehicle Control | - | 1.00 ± 0.15 | 1.0 |
| This compound | 10 µM | 3.50 ± 0.45 | 3.5 |
| This compound | 50 µM | 8.20 ± 0.90 | 8.2 |
| Cumene Hydroperoxide | 100 µM | 9.50 ± 1.10 | 9.5 |
Note: The data presented for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
C11-BODIPY Assay for Lipid Peroxidation
This protocol outlines the key steps for measuring lipid peroxidation in live cells using the C11-BODIPY 581/591 probe.[1][2][4][5]
Materials:
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
This compound (or other test compounds)
-
Positive control (e.g., Cumene Hydroperoxide)
-
Live-cell imaging system (fluorescence microscope or flow cytometer)
Procedure:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate or on coverslips and allow them to adhere overnight.
-
Probe Loading: Prepare a working solution of C11-BODIPY in cell culture medium (final concentration typically 1-10 µM). Remove the old medium from the cells and incubate them with the C11-BODIPY solution for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove excess probe.
-
Compound Treatment: Add the desired concentrations of this compound, positive control, and vehicle control to the cells in fresh medium.
-
Incubation: Incubate the cells for the desired time period to allow for the induction of lipid peroxidation.
-
Imaging and Analysis:
-
Data Quantification: Calculate the ratio of the green fluorescence intensity to the red fluorescence intensity for each condition. An increase in this ratio indicates an increase in lipid peroxidation.
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the experimental workflow and the underlying biological processes, the following diagrams are provided.
Comparison with Alternative Methods
While C11-BODIPY is a powerful tool for measuring lipid peroxidation in live cells, other methods are available, each with its own advantages and limitations.[6][7][8][9][10]
| Method | Principle | Advantages | Disadvantages |
| C11-BODIPY | Ratiometric fluorescent probe that shifts emission from red to green upon oxidation.[1][2] | High sensitivity and specificity for lipid peroxidation in live cells; allows for single-cell analysis and real-time imaging.[4][11] | Requires specialized fluorescence imaging equipment; potential for photobleaching and artifacts.[2] |
| Thiobarbituric Acid Reactive Substances (TBARS) Assay | Measures malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with thiobarbituric acid to produce a colored product.[8][9] | Simple, inexpensive, and widely used.[7] | Lacks specificity as other aldehydes can react with TBA; performed on cell lysates, not live cells.[8][9] |
| Lipid Hydroperoxide Assay | Directly measures the hydroperoxides formed during the initial stages of lipid peroxidation using colorimetric or fluorometric methods. | Measures an early product of lipid peroxidation. | Can be prone to interference from other cellular components. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Measures volatile byproducts of lipid peroxidation, such as alkanes and aldehydes.[10] | Highly specific and sensitive. | Requires expensive equipment and complex sample preparation. |
Conclusion
The C11-BODIPY assay is a robust and sensitive method for validating the induction of lipid peroxidation by novel compounds like this compound in a live-cell context. Its ratiometric nature provides a reliable quantitative measure of this cellular process.[2][12] When combined with orthogonal methods, such as the TBARS assay, researchers can gain a comprehensive understanding of a compound's effect on lipid metabolism and oxidative stress. The choice of method should be guided by the specific research question, available resources, and the desired level of detail.
References
- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 2. abpbio.com [abpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 5. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. dadun.unav.edu [dadun.unav.edu]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abpbio.com [abpbio.com]
Safety Operating Guide
Essential Safety and Handling Guide for JKE-1716 (Assumed to be Acetyl bromide, UN1716)
Disclaimer: The following information is provided for Acetyl bromide (UN1716) as a likely proxy for JKE-1716, based on the shared numerical identifier and its common use in research and development. It is critical to verify the exact identity of this compound with your supplier or through a Safety Data Sheet (SDS) specific to this compound before handling. This guide is intended to supplement, not replace, official safety documentation and established laboratory safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Quantitative Data Summary
The following table summarizes key quantitative data for Acetyl bromide.
| Property | Value | Source |
| Chemical Formula | C₂H₃BrO | [1] |
| Molecular Weight | 122.95 g/mol | [2][3] |
| Appearance | Colorless, fuming liquid that may turn yellow on exposure to air.[3][4] | |
| Odor | Pungent, sharp, and unpleasant.[3][5] | |
| Boiling Point | 75 - 77 °C (167 - 171 °F) | [1][4] |
| Melting Point | -96 °C (-141 °F) | [1][4] |
| Density | 1.663 g/cm³ at 25 °C (77 °F) | |
| Vapor Pressure | 133 hPa at 20 °C (68 °F) | |
| Flash Point | 75 °C (167 °F) | [4] |
| UN Number | 1716 | [6][7] |
| Hazard Class | 8 (Corrosive) | [6] |
| Oral LD50 (Rat) | 3,310 mg/kg (for acetic acid, a decomposition product) | [5] |
Experimental Protocols: Handling and Disposal
1. Personal Protective Equipment (PPE)
Due to the corrosive and reactive nature of Acetyl bromide, a comprehensive PPE strategy is mandatory.
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield are required.[4]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. The specific material should be chosen based on the breakthrough time and permeation rate for Acetyl bromide. Consult with your safety officer and glove manufacturer for the most appropriate material (e.g., Butyl rubber, Viton®).
-
Protective Clothing: A lab coat, chemical-resistant apron, and full-body suit should be worn to prevent skin contact.[5][8] All protective clothing should be clean and put on before work.[8]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9] If exposure limits are exceeded or if irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[4][5]
-
Footwear: Closed-toe shoes are mandatory. Chemical-resistant boots may be necessary for larger quantities or spill response.
2. Handling Procedures
-
Preparation:
-
Ensure an eyewash station and safety shower are readily accessible and in good working order.[4][8]
-
Work exclusively in a well-ventilated area, such as a chemical fume hood.[9]
-
Remove all ignition sources, as flammable hydrogen gas can be produced upon reaction with metals.[8]
-
Have spill control materials readily available (e.g., dry lime, soda ash, or other suitable absorbent).[8] DO NOT USE WATER. [8]
-
-
Dispensing:
-
Post-Handling:
3. Disposal Plan
-
Waste Collection:
-
Collect all Acetyl bromide waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams, especially water or alcohols.
-
-
Neutralization (for small spills and residues):
-
Small spills can be cautiously neutralized with a dry absorbent material like soda ash or dry lime.[8]
-
The neutralized material should be collected in a sealed container for disposal.
-
-
Final Disposal:
Emergency Response Plan
-
Spill or Leak:
-
Evacuate all non-essential personnel from the immediate area.[8]
-
Remove all ignition sources.[8]
-
Wearing appropriate PPE, contain the spill using a dry, inert absorbent material (e.g., sand, earth, vermiculite).[8][9] DO NOT USE WATER. [8][9]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[9]
-
Ventilate the area after cleanup is complete.[8]
-
-
Fire:
-
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][11] Lung damage may be delayed.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Treat as a chemical burn and seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[5][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink water or milk.[5] Seek immediate medical attention.
-
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Acetyl bromide - Wikipedia [en.wikipedia.org]
- 2. ACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Acetyl bromide | CH3COBr | CID 10482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. hazmattool.com [hazmattool.com]
- 7. hazmattool.com [hazmattool.com]
- 8. nj.gov [nj.gov]
- 9. chemstock.ae [chemstock.ae]
- 10. Acetyl Bromide or Ethanoyl Bromide Manufacturers, SDS [mubychem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
